molecular formula C17H24N2O14 B15566944 Staphyloferrin A

Staphyloferrin A

货号: B15566944
分子量: 480.4 g/mol
InChI 键: VJSIXUQLTJCRCS-PJPOUAMNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Staphyloferrin A is a D-ornithine derivative obtained by formal condensation of the terminal carboxy groups of two citric acid units with the two amino groups of D-ornithine. It has a role as a siderophore and a bacterial metabolite. It is a D-ornithine derivative, a pentacarboxylic acid, a tertiary alcohol and a tricarboxylic acid amide. It is functionally related to a citric acid. It is a conjugate acid of a this compound(5-).
from Staphylococcus hyicus DSM 20459;  structure given in first source;  has siderophore activity

属性

分子式

C17H24N2O14

分子量

480.4 g/mol

IUPAC 名称

2-[2-[[(4R)-4-carboxy-4-[(3,4-dicarboxy-3-hydroxybutanoyl)amino]butyl]amino]-2-oxoethyl]-2-hydroxybutanedioic acid

InChI

InChI=1S/C17H24N2O14/c20-9(4-16(32,14(28)29)6-11(22)23)18-3-1-2-8(13(26)27)19-10(21)5-17(33,15(30)31)7-12(24)25/h8,32-33H,1-7H2,(H,18,20)(H,19,21)(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)/t8-,16?,17?/m1/s1

InChI 键

VJSIXUQLTJCRCS-PJPOUAMNSA-N

产品来源

United States

Foundational & Exploratory

The Discovery and History of Staphyloferrin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Staphyloferrin A is a carboxylate-type siderophore produced by various staphylococcal species, most notably Staphylococcus aureus, to acquire iron, an essential nutrient for bacterial growth and virulence. In the iron-limited environment of a host organism, the ability to efficiently scavenge iron is a critical factor for bacterial survival and pathogenesis. This technical guide provides a comprehensive overview of the discovery, history, structural characterization, biosynthesis, and transport of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Characterization

This compound was first isolated and characterized in 1990 from the low-iron culture broth of Staphylococcus hyicus DSM 20459.[1][2] Researchers identified a highly hydrophilic compound with siderophore activity that supported the growth of the producer strain and 37 other staphylococci.[1][2] This novel metabolite was named this compound.[1][2] It was noted that its production is strongly dependent on iron concentration, being stimulated in iron-deficient conditions.[3]

Initial studies also revealed the presence of a second iron-regulated compound, subsequently named Staphyloferrin B, in the culture fluid of several Staphylococcus strains.[1][2] Importantly, these early investigations found no evidence of catechol or hydroxamate-type siderophores, which are common in other bacteria, suggesting a unique iron acquisition system in staphylococci.[1][2]

Structural Elucidation

The chemical structure of this compound was elucidated as N2,N5-di-(1-oxo-3-hydroxy-3,4-dicarboxybutyl)-D-ornithine.[3] This structure consists of a central D-ornithine molecule linked to two molecules of citric acid via amide bonds.[1][2][3] The two citric acid residues provide two tridentate ligands, each comprising a β-hydroxy, β-carboxy-substituted carboxylic acid derivative, which allows for the octahedral chelation of a ferric iron (Fe³⁺) ion.[3] The molecular weight of the apo-siderophore is 480 Da.[4]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process encoded by the sfa (this compound) operon.[4][5] This biosynthetic pathway is classified as a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway.[6]

Genetic Organization: The sfa Operon

The sfa operon consists of four genes: sfaA, sfaB, sfaC, and sfaD.[4][5] In S. aureus strain Newman, these correspond to open reading frames NWMN_2079-2082.[7] The functions of the proteins encoded by these genes have been elucidated:

  • SfaD and SfaB: These are two NIS synthetases responsible for the condensation reactions.[4][6] SfaD catalyzes the formation of an amide bond between the first citric acid molecule and the δ-amine of D-ornithine.[4][6] Subsequently, SfaB catalyzes the amide bond formation between the second citric acid molecule and the α-amine of the D-ornithine intermediate.[6]

  • SfaC: This enzyme is a putative racemase, believed to convert L-ornithine, which is more common in the cytoplasm, to D-ornithine, the stereoisomer incorporated into this compound.[4]

  • SfaA: This protein is an efflux transporter responsible for the secretion of this compound out of the bacterial cell.[8][9][10]

Biosynthetic Pathway

The biosynthesis of this compound proceeds through the following key steps:

  • Conversion of L-ornithine to D-ornithine, presumably by SfaC.[4]

  • ATP-dependent condensation of one molecule of citric acid to the δ-amino group of D-ornithine, catalyzed by SfaD.[6]

  • A second ATP-dependent condensation of another citric acid molecule to the α-amino group of the intermediate, catalyzed by SfaB, to form apo-Staphyloferrin A.[6]

  • Export of apo-Staphyloferrin A into the extracellular space via the SfaA transporter.[8][9][10]

The availability of the precursor, citrate, is dependent on the tricarboxylic acid (TCA) cycle.[4]

Staphyloferrin_A_Biosynthesis L_Ornithine L-Ornithine SfaC SfaC (Racemase) L_Ornithine->SfaC D_Ornithine D-Ornithine SfaD SfaD (NIS Synthetase) D_Ornithine->SfaD Citrate1 Citric Acid Citrate1->SfaD Intermediate Citryl-D-Ornithine SfaB SfaB (NIS Synthetase) Intermediate->SfaB Citrate2 Citric Acid Citrate2->SfaB Apo_SA Apo-Staphyloferrin A SfaA SfaA (Exporter) Apo_SA->SfaA Extracellular_Apo_SA Extracellular Apo-Staphyloferrin A SfaC->D_Ornithine SfaD->Intermediate SfaB->Apo_SA SfaA->Extracellular_Apo_SA Staphyloferrin_A_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apo_SA Apo-Staphyloferrin A Fe_SA_complex Ferric-Staphyloferrin A Apo_SA->Fe_SA_complex + Fe³⁺ Fe3_ext Fe³⁺ HtsA HtsA (Receptor) Fe_SA_complex->HtsA Binding HtsBC HtsBC (Permease) HtsA->HtsBC Translocation Fe3_int Fe³⁺ HtsBC->Fe3_int Iron Release FhuC FhuC (ATPase) FhuC->HtsBC ATP -> ADP+Pi Metabolism Metabolic Use Fe3_int->Metabolism Experimental_Workflow Culture 1. Low-Iron Culture of S. hyicus Centrifugation 2. Centrifugation Culture->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant XAD4 3. Amberlite XAD-4 Chromatography Supernatant->XAD4 Flowthrough Hydrophilic Fraction XAD4->Flowthrough AnionExchange 4. Anion-Exchange Chromatography Flowthrough->AnionExchange Elution Eluted Fractions with Bioactivity AnionExchange->Elution HPLC 5. Reversed-Phase HPLC Elution->HPLC Purified_SA Purified this compound HPLC->Purified_SA Analysis 6. Structural Analysis (NMR, MS) Purified_SA->Analysis

References

The Role of Staphyloferrin A in the Iron Acquisition and Pathogenesis of Staphylococcus aureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Staphylococcus aureus is a formidable human pathogen, and its ability to cause a wide range of infections is intrinsically linked to its capacity to acquire essential nutrients from the host, most notably iron. The host actively sequesters iron as a defense mechanism known as nutritional immunity. To circumvent this, S. aureus employs sophisticated iron acquisition systems, including the synthesis and utilization of high-affinity iron chelators called siderophores. This technical guide provides an in-depth examination of Staphyloferrin A (SA), a key carboxylate-type siderophore produced by S. aureus. We will explore its biosynthesis, export, and the subsequent import of ferri-SA complexes, detailing the genetic and molecular machinery involved. Furthermore, this guide will present quantitative data on the function of this compound, detailed experimental protocols for its study, and visual representations of the key pathways to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Introduction

Iron is a critical cofactor for numerous essential cellular processes in bacteria, including DNA replication, cellular respiration, and defense against oxidative stress. In the vertebrate host, the vast majority of iron is tightly bound to host proteins such as transferrin, lactoferrin, and heme, rendering it largely unavailable to invading pathogens. Staphylococcus aureus has evolved multiple strategies to overcome this iron limitation, a crucial aspect of its virulence. One of the primary mechanisms is the production of two main siderophores, this compound (SA) and Staphyloferrin B (SB).[1][2] These small molecules are secreted into the extracellular environment where they scavenge ferric iron (Fe³⁺) with high affinity.[1] The resulting ferric-siderophore complexes are then recognized by specific receptors on the bacterial surface and transported into the cell. This guide focuses specifically on the function and mechanisms of this compound.

The this compound System

The synthesis and transport of this compound are orchestrated by a series of proteins encoded by dedicated genetic loci. The entire system is tightly regulated by the availability of iron, primarily through the Ferric-uptake regulator (Fur) protein.

Biosynthesis of this compound

This compound is a polycarboxylate-type siderophore synthesized via a Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) pathway.[3] Its structure consists of two molecules of citric acid linked by amide bonds to a central D-ornithine backbone. The biosynthesis of SA is primarily mediated by enzymes encoded by the sfa operon (sfaABCD).[4]

The key enzymes in this pathway are:

  • SfaD and SfaB: These are NIS synthetases that catalyze the condensation of the citrate (B86180) and D-ornithine molecules. SfaD is responsible for attaching the first citrate molecule to the δ-amino group of D-ornithine, and SfaB attaches the second citrate molecule to the α-amino group.[3]

  • SfaC: While not directly involved in the condensation, SfaC is a putative racemase that may be involved in providing the D-ornithine precursor.

The production of this compound is highly dependent on the intracellular availability of its precursors, citrate and D-ornithine.

Export of this compound

Once synthesized in the cytoplasm, apo-Staphyloferrin A (the iron-free form) is secreted into the extracellular milieu. This export is facilitated by the SfaA protein, a member of the major facilitator superfamily (MFS) of transporters.[4] Deletion of the sfaA gene leads to a significant reduction in the amount of secreted SA and a corresponding intracellular accumulation.

Import of Ferri-Staphyloferrin A

After chelating ferric iron in the extracellular environment, the ferri-Staphyloferrin A (Fe-SA) complex is recognized and imported back into the bacterial cell. This process is mediated by a dedicated ABC (ATP-binding cassette) transporter system encoded by the htsABC operon, which is located adjacent to the sfa locus.[4]

The components of this import system are:

  • HtsA: A lipoprotein anchored to the cell membrane that functions as the substrate-binding protein, specifically recognizing and binding the Fe-SA complex with high affinity.[4][5]

  • HtsB and HtsC: These are the transmembrane permeases that form the channel through which the Fe-SA complex traverses the cytoplasmic membrane.[1]

  • FhuC: An ATPase that provides the energy for the transport process by hydrolyzing ATP. Notably, the hts operon does not encode its own ATPase, and instead relies on FhuC, which also powers the transport of other siderophores.[4]

Regulation of the this compound System

The expression of both the sfa and hts operons is under the negative control of the Ferric-uptake regulator (Fur) protein. In iron-replete conditions, Fur binds to iron, which acts as a co-repressor. The Fur-Fe²⁺ complex then binds to specific DNA sequences (Fur boxes) in the promoter regions of the sfa and hts operons, repressing their transcription.[1] Conversely, under iron-limiting conditions, Fur is unable to bind iron and detaches from the DNA, leading to the de-repression and subsequent expression of the genes required for this compound synthesis and transport.

Quantitative Data on this compound Function

The following tables summarize the available quantitative data regarding the function of this compound in S. aureus.

ParameterValueOrganismReference
Binding Affinity of HtsA for Ferri-Staphyloferrin A (Kd) Low nanomolar rangeStaphylococcus aureus[6][7]

Table 1: Binding Affinity of the HtsA Receptor. The high affinity of HtsA for the ferri-SA complex underscores the efficiency of this uptake system.

ParameterKmVmaxOrganismReference
Uptake of Ferri-Staphyloferrin A 0.246 µM82 pmol·mg⁻¹·min⁻¹Staphylococcus hyicus

Table 2: Transport Kinetics of Ferri-Staphyloferrin A. While this data is for a closely related Staphylococcus species, it provides valuable insight into the kinetics of SA uptake.

StrainConditionObservationReference
S. aureus ΔsfaIron-restricted mediumDiminished growth compared to wild-type.[8][9]
S. aureus Δsfa ΔsbnHuman serumSeverely restricted growth.[2][10]

Table 3: Impact of this compound Deficiency on S. aureus Growth. These findings highlight the importance of this compound for bacterial proliferation in iron-limited environments, particularly in concert with Staphyloferrin B.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of this compound.

In Vitro Biosynthesis of this compound

This protocol allows for the enzymatic synthesis of this compound using purified enzymes.

Materials:

  • Purified SfaD and SfaB enzymes

  • Citric acid

  • D-ornithine

  • ATP

  • MgCl₂

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Set up a reaction mixture containing the reaction buffer, ATP, MgCl₂, citric acid, and D-ornithine.

  • Add purified SfaD and SfaB enzymes to the reaction mixture.

  • Incubate the reaction at 37°C for a specified time (e.g., 2-4 hours).

  • Stop the reaction by adding a quenching agent (e.g., methanol (B129727) or by heat inactivation).

  • Analyze the reaction products by methods such as HPLC or mass spectrometry to confirm the synthesis of this compound.

Purification of this compound by HPLC

This protocol describes the purification of this compound from bacterial culture supernatants.

Materials:

  • S. aureus culture grown in iron-depleted medium.

  • HPLC system with a suitable column (e.g., anion exchange or reverse-phase with an ion-pairing agent).

  • Mobile phases (specific buffers and organic solvents, depending on the column).

  • Fraction collector.

Procedure:

  • Grow S. aureus in an iron-depleted medium to induce siderophore production.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Filter-sterilize the supernatant.

  • Concentrate the supernatant (e.g., by lyophilization) and resuspend in a small volume of the initial mobile phase.

  • Inject the concentrated sample onto the HPLC column.

  • Run a gradient of the mobile phases to separate the components of the supernatant.

  • Collect fractions at regular intervals.

  • Assay the collected fractions for siderophore activity (e.g., using the Chrome Azurol S (CAS) assay) to identify the fractions containing this compound.[11]

  • Confirm the identity and purity of this compound in the active fractions using mass spectrometry.

Iron Uptake Assay using ⁵⁵Fe

This assay measures the uptake of iron mediated by this compound.

Materials:

  • S. aureus wild-type and mutant strains (e.g., ΔhtsA).

  • ⁵⁵FeCl₃

  • Purified this compound

  • Growth medium (iron-depleted)

  • Scintillation counter and scintillation fluid

Procedure:

  • Grow S. aureus strains to mid-log phase in iron-depleted medium.

  • Harvest the cells by centrifugation, wash with buffer, and resuspend to a specific optical density.

  • Prepare the ⁵⁵Fe-SA complex by incubating ⁵⁵FeCl₃ with an excess of this compound.

  • Initiate the uptake assay by adding the ⁵⁵Fe-SA complex to the bacterial cell suspension.

  • At various time points, take aliquots of the cell suspension and filter them through a membrane filter to separate the cells from the medium.

  • Wash the filters with buffer to remove non-specifically bound radioactivity.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the rate of iron uptake based on the amount of radioactivity accumulated in the cells over time.

Murine Subcutaneous Abscess Model

This in vivo model is used to assess the role of this compound in S. aureus virulence.[8]

Materials:

  • S. aureus wild-type and Δsfa mutant strains.

  • Mice (e.g., BALB/c or C57BL/6).

  • Phosphate-buffered saline (PBS).

  • Syringes and needles.

Procedure:

  • Grow S. aureus strains to mid-log phase, wash, and resuspend in PBS to the desired inoculum concentration (e.g., 1 x 10⁷ to 1 x 10⁹ CFU).[8]

  • Anesthetize the mice and shave a small area on their flank.

  • Inject a defined volume of the bacterial suspension subcutaneously into the shaved area.[8]

  • Monitor the mice daily for the development of abscesses and measure the lesion size.

  • At specific time points post-infection, euthanize the mice and excise the abscesses.

  • Homogenize the abscess tissue and perform serial dilutions for plating to determine the bacterial burden (CFU per gram of tissue).

  • Compare the abscess size and bacterial load between mice infected with the wild-type and Δsfa mutant strains to evaluate the contribution of this compound to virulence.

Quantitative Real-Time PCR (qRT-PCR) for sfa Gene Expression

This protocol is used to quantify the expression levels of the sfa operon genes in response to iron availability.

Materials:

  • S. aureus grown under iron-replete and iron-depleted conditions.

  • RNA isolation kit.

  • DNase I.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR instrument and SYBR Green master mix.

  • Primers specific for sfa genes and a housekeeping gene (e.g., gyrB or 16S rRNA) for normalization.

Procedure:

  • Grow S. aureus to the desired growth phase in both iron-replete and iron-depleted media.

  • Isolate total RNA from the bacterial cells using a commercial kit.

  • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from the RNA templates using reverse transcriptase and random primers.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and SYBR Green master mix. The cycling parameters typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in the expression of sfa genes under iron-depleted conditions compared to iron-replete conditions, after normalizing to the expression of the housekeeping gene.

Visualizing the this compound Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Staphyloferrin_A_Biosynthesis cluster_cytoplasm Cytoplasm Citrate1 Citrate SfaD SfaD Citrate1->SfaD D_Ornithine D-Ornithine D_Ornithine->SfaD Citrate2 Citrate SfaB SfaB Citrate2->SfaB Intermediate δ-citryl-D-ornithine SfaD->Intermediate StaphyloferrinA This compound SfaB->StaphyloferrinA Intermediate->SfaB

Diagram 1. this compound Biosynthesis Pathway.

Staphyloferrin_A_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SA_apo Apo-Staphyloferrin A Fe_SA Ferri-Staphyloferrin A SA_apo->Fe_SA Fe3 Fe³⁺ Fe3->Fe_SA HtsA HtsA (Receptor) Fe_SA->HtsA Binding SfaA SfaA (Exporter) SfaA->SA_apo HtsBC HtsBC (Permease) HtsA->HtsBC Fe_SA_in Ferri-Staphyloferrin A HtsBC->Fe_SA_in Import SA_synth Synthesized This compound SA_synth->SfaA Export FhuC FhuC FhuC->HtsBC Energizes ADP_Pi ADP + Pi FhuC->ADP_Pi ATP ATP ATP->FhuC Iron_Uptake_Assay_Workflow start Start: Grow S. aureus in iron-depleted medium prepare_cells Harvest and wash cells start->prepare_cells mix Incubate cells with ⁵⁵Fe-SA complex prepare_cells->mix prepare_complex Prepare ⁵⁵Fe-SA complex prepare_complex->mix sample Take aliquots at different time points mix->sample filter Filter and wash cells sample->filter measure Measure radioactivity (Scintillation counting) filter->measure analyze Calculate iron uptake rate measure->analyze

References

The Role of Staphyloferrin A in Bacterial Iron Acquisition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the host environment, free iron is severely restricted, a condition known as nutritional immunity. To overcome this challenge, pathogenic bacteria have evolved sophisticated mechanisms to acquire this essential nutrient. Staphylococcus aureus, a formidable human pathogen, employs a multi-pronged strategy for iron acquisition, a key component of which is the production and utilization of siderophores. This technical guide provides an in-depth exploration of Staphyloferrin A (SA), a carboxylate-type siderophore, and its critical role in the iron-scavenging machinery of S. aureus. Understanding the intricacies of the this compound system offers potential avenues for the development of novel anti-infective therapies targeting bacterial iron metabolism.

This compound: Structure and Function

This compound is a hydrophilic, carboxylate-type siderophore with a molecular weight of 480 Da.[1] Its structure consists of a D-ornithine backbone linked to two citric acid residues via amide bonds.[2] This unique structure provides two tridentate ligands that octahedrally chelate ferric iron (Fe³⁺) with high affinity.[2] The production of this compound is tightly regulated by the availability of iron and is significantly enhanced under iron-deficient conditions.[2] Once secreted, this compound scavenges ferric iron from the host environment, including from host iron-binding proteins like transferrin and lactoferrin.[1] The resulting ferric-Staphyloferrin A (Fe-SA) complex is then recognized by a specific receptor on the bacterial cell surface for internalization.

The this compound System: Biosynthesis, Export, and Import

The acquisition of iron via this compound is a highly coordinated process involving dedicated genetic loci for its synthesis, export from the cytoplasm, and subsequent import of the iron-bound form.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by the products of the sfa operon (sfaABCD), which is regulated by the Ferric uptake regulator (Fur) protein.[1][3] The synthesis is a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway.[4]

The key enzymatic steps involve:

  • SfaD: An NIS synthetase that catalyzes the formation of an amide bond between the first molecule of citric acid and the δ-amino group of D-ornithine.[1][4]

  • SfaB: Another NIS synthetase that forms the second amide bond between a second citric acid molecule and the α-amino group of D-ornithine, completing the synthesis of this compound.[1][4]

  • SfaC: A putative racemase responsible for converting L-ornithine to D-ornithine, the precursor for SA synthesis.[1]

Staphyloferrin_A_Biosynthesis cluster_cytoplasm Bacterial Cytoplasm L-Ornithine L-Ornithine D-Ornithine D-Ornithine Citric Acid 1 Citric Acid 1 Citric Acid 2 Citric Acid 2 Intermediate Citryl-D-Ornithine This compound This compound SfaC SfaC SfaD SfaD SfaB SfaB

Export of this compound

Once synthesized in the cytoplasm, apo-Staphyloferrin A (iron-free) is actively transported out of the cell into the extracellular environment. This efflux is mediated by SfaA , a transmembrane protein belonging to the major facilitator superfamily (MFS) of transporters.[1] Deletion of the sfaA gene leads to a significant reduction in secreted this compound and an intracellular accumulation of the siderophore.

Import of Ferric-Staphyloferrin A

After chelating iron in the extracellular space, the Fe-SA complex is recognized and imported back into the bacterial cell through a dedicated ABC (ATP-binding cassette) transporter system, the Hts (Heme transport system) ABC transporter.[1][5] The components of this system are encoded by the htsABC operon, which is located adjacent to the sfa operon.[5]

The import process involves:

  • HtsA: A lipoprotein anchored to the extracellular side of the cytoplasmic membrane that serves as the specific receptor for the Fe-SA complex.[1][5] HtsA binds Fe-SA with high affinity, exhibiting a dissociation constant (Kd) in the low nanomolar range.

  • HtsB and HtsC: These are transmembrane permeases that form a channel through the cytoplasmic membrane for the translocation of the Fe-SA complex.[6]

  • FhuC: An ATPase that provides the energy for the transport process by hydrolyzing ATP. The hts operon lacks its own ATPase, and thus relies on FhuC.[1][7]

Fe_SA_Transport cluster_extracellular Extracellular Space cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm SA This compound FeSA Fe³⁺-Staphyloferrin A SA->FeSA Chelation Fe3 Fe³⁺ Fe3->FeSA HtsA HtsA (Receptor) FeSA->HtsA HtsBC HtsBC (Permease) HtsA->HtsBC FeSA_cyto Fe³⁺-Staphyloferrin A HtsBC->FeSA_cyto SfaA SfaA (Exporter) SfaA->SA SA_cyto This compound SA_cyto->SfaA Fe_release Iron Release FeSA_cyto->Fe_release FhuC FhuC (ATPase) FhuC->HtsBC ADP ADP + Pi FhuC->ADP ATP ATP ATP->FhuC

Regulation of the this compound System

The expression of the genes involved in this compound biosynthesis and transport is tightly controlled by the intracellular iron concentration, primarily through the action of the Ferric uptake regulator (Fur) protein.[1][3]

  • Under iron-replete conditions: Intracellular Fe²⁺ acts as a co-repressor, binding to the Fur protein. The Fe²⁺-Fur complex then binds to specific DNA sequences, known as "Fur boxes," located in the promoter regions of the sfa and hts operons. This binding represses the transcription of these genes, thus shutting down the production of this compound and its transport machinery when iron is abundant.

  • Under iron-depleted conditions: In the absence of sufficient intracellular iron, Fur does not bind to the DNA, and the repression is lifted. This allows for the transcription of the sfa and hts operons, leading to the synthesis of this compound and its transporter to scavenge for iron.

Fur_Regulation

Quantitative Data on this compound-Mediated Iron Acquisition

The efficiency of the this compound system in iron acquisition has been quantified through various studies. The following tables summarize key quantitative data.

ParameterValueSpeciesReference
Km (Michaelis Constant) 0.246 µMStaphylococcus hyicus[2]
Vmax (Maximum Velocity) 82 pmol/mg/minStaphylococcus hyicus[2]
Table 1: Michaelis-Menten Kinetics of Ferric-Staphyloferrin A Uptake.
ParameterValueMethodReference
Kd (Dissociation Constant) Low nanomolar rangeFluorescence Quenching
Table 2: Binding Affinity of HtsA for Ferric-Staphyloferrin A.
ConditionObservationImplicationReference
Iron-depleted mediaDecreased growth rate of S. aureusIron is a limiting nutrient for optimal growth.
sfa mutant in iron-depleted mediaSeverely attenuated growth compared to wild-typeThis compound is crucial for growth under iron limitation.[5]
sfa mutant supplemented with this compoundRestoration of growth in iron-depleted mediaExogenous this compound can rescue the growth defect of a mutant strain.
Table 3: Impact of this compound on S. aureus Growth in Iron-Depleted Conditions.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the this compound system.

Siderophore Production Assay (Chrome Azurol S - CAS Assay)

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.

Principle: The assay is based on the competition for iron between the siderophore and the strong iron chelator, chrome azurol S. In the absence of siderophores, the CAS-iron complex is blue. When a siderophore is present, it removes iron from the CAS complex, causing a color change to orange/yellow.

Protocol Outline (Liquid Assay):

  • Prepare CAS Assay Solution:

    • Solution A: Dissolve CAS in water.

    • Solution B: Dissolve FeCl₃ in HCl.

    • Solution C: Dissolve hexadecyltrimethylammonium bromide (HDTMA) in water.

    • Mix Solution A with Solution B, then slowly add Solution C while stirring. The final solution should be blue.

  • Prepare Bacterial Supernatant:

    • Grow S. aureus in iron-depleted medium (e.g., Chelex-treated TSB).

    • Centrifuge the culture to pellet the cells.

    • Collect the supernatant, which contains the secreted siderophores.

  • Assay:

    • Mix the bacterial supernatant with the CAS assay solution.

    • Incubate at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance at 630 nm.

  • Quantification:

    • Calculate the percentage of siderophore units using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).

CAS_Assay_Workflow start Start culture Culture S. aureus in iron-depleted medium start->culture centrifuge Centrifuge culture and collect supernatant culture->centrifuge mix Mix supernatant with CAS assay solution centrifuge->mix prepare_cas Prepare CAS assay solution prepare_cas->mix incubate Incubate at room temperature mix->incubate measure Measure absorbance at 630 nm incubate->measure quantify Quantify siderophore production measure->quantify end End quantify->end

Radiolabeled Iron (⁵⁵Fe) Uptake Assay

This assay directly measures the uptake of iron mediated by this compound.

Principle: Bacteria are incubated with ⁵⁵Fe complexed with this compound. The amount of radioactivity incorporated into the cells over time is measured to determine the rate of iron uptake.

Protocol Outline:

  • Prepare ⁵⁵Fe-Staphyloferrin A:

    • Purify this compound from bacterial culture supernatants.

    • Incubate the purified this compound with ⁵⁵FeCl₃ to form the complex.

  • Prepare Bacterial Cells:

    • Grow S. aureus to mid-log phase in iron-depleted medium.

    • Wash and resuspend the cells in an appropriate buffer.

  • Uptake Assay:

    • Initiate the uptake by adding ⁵⁵Fe-Staphyloferrin A to the cell suspension.

    • At various time points, take aliquots of the cell suspension and filter them through a membrane filter to separate the cells from the medium.

    • Wash the filter rapidly with a wash buffer to remove non-specifically bound radioactivity.

  • Measurement:

    • Place the filter in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the incorporated radioactivity over time to determine the initial rate of uptake.

    • Perform the assay with varying concentrations of ⁵⁵Fe-Staphyloferrin A to determine the Km and Vmax of the transport system.

HtsA-Staphyloferrin A Binding Assay (Fluorescence Quenching)

This assay is used to determine the binding affinity of the HtsA receptor for its ligand, Fe-SA.

Principle: The intrinsic fluorescence of tryptophan residues in HtsA is quenched upon binding to Fe-SA. The change in fluorescence intensity is measured as a function of the ligand concentration to determine the dissociation constant (Kd).

Protocol Outline:

  • Purify Recombinant HtsA:

    • Clone the htsA gene into an expression vector.

    • Express the protein in a suitable host (e.g., E. coli).

    • Purify the recombinant HtsA protein using affinity chromatography (e.g., Ni-NTA).

  • Prepare Ligand:

    • Purify this compound and prepare the Fe-SA complex.

  • Fluorescence Titration:

    • Place a solution of purified HtsA in a fluorometer cuvette.

    • Excite the protein at a wavelength of ~280 nm and measure the emission spectrum (peak around 340 nm).

    • Add increasing concentrations of Fe-SA to the cuvette and record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity against the concentration of Fe-SA.

    • Fit the data to a binding isotherm equation to calculate the dissociation constant (Kd).

Conclusion and Future Directions

The this compound-mediated iron acquisition system is a vital component of Staphylococcus aureus's ability to thrive in the iron-limited environment of the host, and as such, represents a key virulence factor. The detailed understanding of its biosynthesis, transport, and regulation provides a solid foundation for the development of novel therapeutic strategies.

Future research in this area could focus on:

  • Inhibitors of this compound Biosynthesis: Targeting the enzymes SfaD and SfaB could block the production of this crucial siderophore.

  • Blocking the HtsA Receptor: Developing molecules that bind to HtsA and prevent the uptake of Fe-SA could effectively starve the bacteria of iron.

  • "Trojan Horse" Antibiotics: Conjugating antibiotics to this compound could facilitate their specific delivery into the bacterial cell via the HtsABC transporter, thereby increasing their efficacy and reducing off-target effects.

A deeper understanding of the molecular interactions and kinetics of the this compound system will undoubtedly pave the way for innovative approaches to combatting Staphylococcus aureus infections.

References

Genetic Regulation of the Staphyloferrin A (sfa) Operon in Staphylococcus aureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a formidable human pathogen, in part due to its remarkable ability to acquire essential nutrients, such as iron, from its host. To overcome the iron-limited environment within the host, S. aureus employs high-affinity iron scavenging systems, including the synthesis and secretion of siderophores. Staphyloferrin A is a carboxylate-type siderophore synthesized by the products of the sfa operon. The expression of this operon is tightly controlled to ensure the efficient acquisition of iron while preventing the toxic effects of iron overload. This technical guide provides an in-depth overview of the core genetic regulatory mechanisms governing the sfa operon in Staphylococcus aureus, with a focus on the key transcriptional regulators and the environmental signals that modulate its expression.

Core Regulatory Mechanism: The Ferric Uptake Regulator (Fur)

The primary mechanism controlling the expression of the sfa operon is transcriptional repression mediated by the Ferric uptake regulator (Fur) protein.[1][2] Fur is a global regulatory protein that senses intracellular iron concentrations and modulates the expression of a wide range of genes involved in iron homeostasis.[1][2]

In iron-replete conditions, ferrous iron (Fe²⁺) acts as a co-repressor, binding to the Fur protein. This binding induces a conformational change in the Fur dimer, enabling it to recognize and bind to a specific DNA sequence known as the "Fur box" located in the promoter region of its target genes, including the sfa operon.[2] The binding of the Fur-Fe²⁺ complex to the Fur box physically obstructs the binding of RNA polymerase, thereby repressing the transcription of the sfa operon.

Conversely, under iron-limiting conditions, the intracellular concentration of Fe²⁺ decreases, leading to its dissociation from the Fur protein. Apo-Fur (Fur without bound iron) has a low affinity for the Fur box and detaches from the DNA. This allows RNA polymerase to access the promoter and initiate transcription of the sfa operon, leading to the synthesis of this compound.

A consensus Fur box sequence has been identified upstream of the sfa operon, indicating direct regulation by Fur.[2] While the precise binding affinity of Fur to the sfa promoter has not been empirically determined in the reviewed literature, it is expected to be in the nanomolar range, consistent with other Fur-regulated promoters in S. aureus.

Signaling Pathway of Fur-Mediated Regulation of the sfa Operon

Fur_regulation_sfa cluster_conditions Cellular Iron Status cluster_regulator Regulator State cluster_operon sfa Operon State High_Iron High Intracellular Iron (Fe²⁺) Fur_Fe Fur-Fe²⁺ Complex High_Iron->Fur_Fe Forms Low_Iron Low Intracellular Iron Apo_Fur Apo-Fur Low_Iron->Apo_Fur Leads to sfa_repressed sfa Operon Transcription REPRESSED Fur_Fe->sfa_repressed Binds to Fur box, represses transcription sfa_expressed sfa Operon Transcription ACTIVE Apo_Fur->sfa_expressed Dissociates from Fur box, allows transcription

Caption: Fur-mediated regulation of the sfa operon in response to iron availability.

Quantitative Data on sfa Operon Expression

While specific quantitative data for the sfa operon is limited in the available literature, studies on other Fur-regulated siderophore systems in S. aureus provide a framework for the expected changes in gene expression. Under iron-limiting conditions, the transcription of siderophore biosynthesis operons is significantly upregulated. The following table summarizes the expected expression changes of the sfa operon genes based on the established model of Fur regulation.

GeneFunction in this compound PathwayExpected Expression Change (Low Iron vs. High Iron)
sfaAPutative transporterSignificant upregulation
sfaBCitrate synthaseSignificant upregulation
sfaCL-2,3-diaminopropionate synthaseSignificant upregulation
sfaDD-ornithine synthaseSignificant upregulation

Note: The fold change in expression can vary depending on the specific experimental conditions, such as the concentration of the iron chelator used and the growth phase of the bacteria.

Interplay with the Peroxide-Responsive Regulator (PerR)

The Peroxide-Responsive Regulator (PerR) is another key regulator in S. aureus that controls the response to oxidative stress and is also involved in iron homeostasis. PerR and Fur are known to have an interactive regulatory relationship.[1] PerR can repress the expression of fur under certain conditions. This adds another layer of complexity to the regulation of the sfa operon. For instance, in an environment with high levels of oxidative stress, PerR activity could be altered, leading to changes in Fur levels, which in turn would indirectly affect the expression of the sfa operon. However, direct experimental evidence detailing the specific impact of PerR on sfa operon transcription is not yet available in the reviewed literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the genetic regulation of the sfa operon. These protocols are based on standard techniques employed in the study of bacterial gene regulation and are adapted for S. aureus.

RNA Extraction from Staphylococcus aureus

High-quality RNA is essential for accurate gene expression analysis. The following protocol is optimized for S. aureus.[3][4][5][6][7]

Materials:

  • S. aureus culture grown under desired conditions (e.g., iron-replete and iron-depleted media).

  • RNAprotect Bacteria Reagent (Qiagen) or similar.

  • Lysis buffer (e.g., TE buffer with 20 mg/ml lysozyme (B549824) and 200 U/ml lysostaphin).

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).

  • DNase I, RNase-free.

Procedure:

  • Harvest bacterial cells from culture by centrifugation.

  • Immediately resuspend the cell pellet in RNAprotect Bacteria Reagent to stabilize the RNA.

  • Pellet the cells again and discard the supernatant.

  • Resuspend the pellet in lysis buffer and incubate at 37°C for 30 minutes to degrade the cell wall.

  • Proceed with RNA isolation using a commercial kit according to the manufacturer's instructions, including an on-column DNase I digestion step to remove contaminating genomic DNA.

  • Elute the purified RNA in RNase-free water and assess its quality and quantity using a spectrophotometer and gel electrophoresis.

Quantitative Real-Time PCR (qRT-PCR) for sfa Operon Gene Expression

qRT-PCR is used to quantify the relative abundance of sfa operon transcripts under different conditions.[8]

Materials:

  • High-quality RNA (as prepared above).

  • Reverse transcriptase and corresponding buffer.

  • Random primers or gene-specific primers for cDNA synthesis.

  • SYBR Green or TaqMan-based qPCR master mix.

  • Primers specific for sfaA, sfaB, sfaC, sfaD, and a reference gene (e.g., gyrB or 16S rRNA).

Procedure:

  • Synthesize cDNA from 1 µg of total RNA using reverse transcriptase and random primers.

  • Set up qPCR reactions containing cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR cycler.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between iron-replete and iron-depleted conditions, normalized to the reference gene.

Electrophoretic Mobility Shift Assay (EMSA) for Fur-sfa Promoter Interaction

EMSA is used to demonstrate the direct binding of the Fur protein to the sfa operon promoter region.[9][10][11]

Materials:

  • Purified S. aureus Fur protein.

  • A DNA probe corresponding to the promoter region of the sfa operon, labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Competitor DNA (e.g., unlabeled specific probe and non-specific DNA like poly(dI-dC)).

  • Native polyacrylamide gel.

Procedure:

  • Incubate the labeled DNA probe with increasing concentrations of purified Fur protein in the presence of a divalent cation (e.g., MnCl₂ or CoCl₂) in the binding buffer.

  • In separate reactions, include a no-protein control, a reaction with a large excess of unlabeled specific competitor DNA to demonstrate binding specificity, and a reaction with non-specific competitor DNA.

  • Resolve the protein-DNA complexes on a native polyacrylamide gel.

  • Visualize the labeled DNA probe by autoradiography or other appropriate detection methods. A "shift" in the mobility of the labeled probe in the presence of Fur indicates a protein-DNA interaction.

DNase I Footprinting to Identify the Fur Binding Site

DNase I footprinting is used to precisely map the binding site of Fur on the sfa promoter DNA.[12]

Materials:

  • A DNA fragment containing the sfa promoter, end-labeled on one strand.

  • Purified Fur protein.

  • DNase I, diluted to an appropriate concentration.

  • Reaction buffer and stop solution.

  • Denaturing polyacrylamide gel.

Procedure:

  • Incubate the end-labeled DNA fragment with and without purified Fur protein.

  • Treat both reactions with a limited amount of DNase I for a short period to achieve partial digestion.

  • Stop the reactions and purify the DNA fragments.

  • Denature the DNA fragments and resolve them on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.

  • The region where Fur binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the no-protein control.

Experimental Workflows and Logical Relationships

Workflow for Analyzing sfa Operon Regulation

sfa_regulation_workflow cluster_growth Bacterial Growth cluster_analysis Molecular Analysis cluster_results Data Interpretation Growth_Conditions Grow S. aureus in Iron-Replete vs. Iron-Depleted Media RNA_Extraction RNA Extraction Growth_Conditions->RNA_Extraction qRT_PCR qRT-PCR for sfa genes RNA_Extraction->qRT_PCR Expression_Data Quantify sfa Expression Changes qRT_PCR->Expression_Data Protein_Purification Purify Fur Protein EMSA EMSA Protein_Purification->EMSA DNase_Footprinting DNase I Footprinting Protein_Purification->DNase_Footprinting DNA_Probe_Prep Prepare sfa Promoter Probe DNA_Probe_Prep->EMSA DNA_Probe_Prep->DNase_Footprinting Binding_Data Demonstrate Direct Fur Binding EMSA->Binding_Data Footprint_Data Identify Fur Binding Site DNase_Footprinting->Footprint_Data

Caption: Experimental workflow for investigating the regulation of the sfa operon.

Conclusion and Future Directions

The genetic regulation of the this compound sfa operon in Staphylococcus aureus is a critical component of its iron acquisition machinery and, consequently, its virulence. The primary regulatory control is exerted by the iron-dependent transcriptional repressor Fur, which ensures that the energetically costly process of siderophore synthesis is only activated under conditions of iron scarcity. The interplay with other global regulators like PerR adds further complexity to this regulatory network.

For drug development professionals, understanding the intricacies of this regulatory pathway offers potential targets for novel antimicrobial strategies. Inhibiting the derepression of the sfa operon or targeting the function of this compound itself could effectively starve the bacterium of iron, thereby attenuating its growth and virulence.

Future research should focus on obtaining more precise quantitative data on the Fur-sfa promoter interaction, including the dissociation constant and the in vivo occupancy of the Fur box under various conditions. Furthermore, elucidating the exact role of PerR and other potential regulatory factors in modulating sfa operon expression will provide a more complete picture of this essential virulence mechanism. A deeper understanding of these regulatory networks will be instrumental in the development of innovative therapeutic interventions against Staphylococcus aureus infections.

References

Staphyloferrin A: A Core Driver of Staphylococcus aureus Virulence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Initial Studies on the Role of Staphyloferrin A in the Pathogenesis of Staphylococcus aureus

For Immediate Release

[CITY, STATE] – Emerging research has solidified the critical role of the siderophore this compound (SA) as a key virulence factor for the formidable human pathogen Staphylococcus aureus. Initial studies have demonstrated that the bacterium's ability to acquire iron, an essential nutrient, from its host is largely dependent on the synthesis and transport of this small iron-scavenging molecule. This technical guide synthesizes the foundational research on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental designs for researchers, scientists, and drug development professionals.

S. aureus is a leading cause of a wide range of infections, from minor skin abscesses to life-threatening conditions like sepsis and endocarditis.[1][2][3] The success of this pathogen is, in part, attributed to its sophisticated mechanisms for overcoming the host's nutritional immunity, a defense strategy that sequesters essential nutrients like iron to inhibit bacterial growth.[4][5] S. aureus counters this by producing and secreting high-affinity iron chelators called siderophores, with this compound and Staphyloferrin B being the most prominent.[2][6] These molecules scavenge iron from host proteins, such as transferrin and lactoferrin, and transport it back into the bacterial cell.[6][7]

The Genetic Basis of this compound-Mediated Virulence

Initial molecular and genetic studies have identified the specific gene clusters responsible for the biosynthesis and transport of this compound. The synthesis of SA is encoded by the sfa operon, while its subsequent import, once bound to iron, is mediated by the HtsABC (Heme transport system) ABC transporter.[8][9] The expression of these genes is tightly regulated by the availability of iron, primarily through the Ferric uptake regulator (Fur) protein.[6][10]

Quantitative Impact of this compound on Virulence

The contribution of this compound to S. aureus virulence has been quantified in several key studies. These investigations typically involve the creation of mutant strains deficient in SA biosynthesis (Δsfa) or transport (ΔhtsABC) and comparing their pathogenic potential to the wild-type parent strain in various infection models.

Virulence Metric Wild-Type S. aureus Δsfa Mutant Δsbn Mutant Δsfa/Δsbn Double Mutant Reference Study
Growth in Human Serum Robust GrowthMildly AttenuatedMildly AttenuatedSeverely Restricted Growth[7]
Murine Kidney Abscess Model (CFU/kidney) ~1 x 107AttenuatedNot specifiedSignificantly Attenuated[11][12]
Murine Sepsis Model (Survival) Lower SurvivalNot specifiedNot specifiedHigher Survival[7]

Note: The values presented are approximations based on graphical data and textual descriptions from the cited literature and are intended for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial studies on this compound virulence.

Murine Kidney Abscess Model

This model is frequently used to assess the ability of S. aureus to establish and maintain a localized infection.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strains: Wild-type S. aureus (e.g., Newman, RN6390), isogenic siderophore biosynthesis mutants (Δsfa, Δsbn, Δsfa/Δsbn), and complemented strains.

  • Inoculum Preparation: Bacteria are grown overnight in Tryptic Soy Broth (TSB), washed with sterile phosphate-buffered saline (PBS), and diluted to the desired concentration (e.g., 1 x 107 CFU/100 µl).

  • Infection: Mice are anesthetized and injected intravenously via the tail vein with 100 µl of the bacterial suspension.

  • Endpoint Analysis: At a predetermined time point post-infection (e.g., 4 days), mice are euthanized. The kidneys are aseptically harvested, homogenized in PBS, and serial dilutions are plated on Tryptic Soy Agar (TSA) to determine the bacterial load (CFU/organ).

  • Statistical Analysis: Bacterial counts are typically log-transformed and analyzed using a non-parametric test such as the Mann-Whitney U test.

Growth in Iron-Restricted Media

This in vitro assay evaluates the ability of S. aureus to grow under conditions that mimic the iron-limited environment of the host.

  • Media: Chelex-100-treated RPMI 1640 medium or TSB containing an iron chelator such as 2,2'-bipyridyl.

  • Bacterial Strains: Wild-type and mutant S. aureus strains.

  • Assay: Bacteria are inoculated into the iron-restricted medium at a low initial density (e.g., 1 x 105 CFU/ml). Cultures are incubated at 37°C with shaking.

  • Measurement: Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD600) or by performing viable cell counts (CFU/ml).

  • Data Analysis: Growth curves are generated to compare the growth kinetics of the wild-type and mutant strains.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental procedures.

StaphyloferrinA_Pathway cluster_host Host Environment (Iron-Limited) cluster_saureus Staphylococcus aureus Transferrin Transferrin-Fe³⁺ StaphyloferrinA_Fe This compound-Fe³⁺ Transferrin->StaphyloferrinA_Fe sfa_operon sfa operon Sfa_enzymes Sfa Biosynthetic Enzymes sfa_operon->Sfa_enzymes Transcription & Translation StaphyloferrinA_apo Apo-Staphyloferrin A Sfa_enzymes->StaphyloferrinA_apo Biosynthesis StaphyloferrinA_apo->Transferrin Secretion & Iron Scavenging HtsA HtsA (Lipoprotein) StaphyloferrinA_Fe->HtsA Binding HtsBC HtsBC (Permease) HtsA->HtsBC Transport Cytoplasm_Fe Cytoplasmic Fe³⁺ HtsBC->Cytoplasm_Fe Import FhuC FhuC (ATPase) FhuC->HtsBC Energy (ATP)

Caption: this compound biosynthesis, iron scavenging, and import pathway in S. aureus.

Virulence_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis cluster_conclusion Conclusion strain_prep Prepare Bacterial Cultures (Wild-Type, Mutant, Complemented) inoculum_prep Wash and Dilute Bacteria to Final Inoculum strain_prep->inoculum_prep infection Intravenous Injection into Mouse Model inoculum_prep->infection euthanize Euthanize Mice at Pre-determined Time infection->euthanize harvest Aseptically Harvest Kidneys euthanize->harvest homogenize Homogenize Organs harvest->homogenize plate Serial Dilution and Plating homogenize->plate count Incubate and Count CFUs plate->count compare Compare Bacterial Burden between Groups count->compare

Caption: Experimental workflow for a murine model of S. aureus infection.

Conclusion and Future Directions

The initial body of research unequivocally establishes this compound as a significant virulence factor for S. aureus. The bacterium's reliance on this siderophore for iron acquisition in the host environment underscores the potential of targeting this pathway for novel therapeutic interventions. The development of inhibitors for the Sfa biosynthetic enzymes or the HtsABC transporter could represent a promising anti-virulence strategy, effectively "starving" the bacterium of iron and rendering it more susceptible to host immune clearance. Further research is warranted to fully elucidate the interplay between this compound and Staphyloferrin B in different infection niches and to explore the therapeutic potential of targeting these crucial iron acquisition systems.

References

Staphyloferrin A: A Carboxylate-Type Siderophore at the Forefront of Staphylococcus aureus Iron Acquisition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential nutrient for nearly all living organisms, playing a critical role in a myriad of cellular processes. For pathogenic bacteria such as Staphylococcus aureus, the acquisition of iron from the host environment is a crucial determinant of virulence. The host actively sequesters iron as a defense mechanism, a concept known as nutritional immunity. To overcome this iron limitation, S. aureus has evolved sophisticated iron acquisition systems, including the production and utilization of high-affinity iron chelators called siderophores. Staphyloferrin A is a principal carboxylate-type siderophore produced by S. aureus. This technical guide provides a comprehensive overview of this compound, detailing its structure, biosynthesis, transport, and regulation. Furthermore, it presents available quantitative data, outlines key experimental protocols, and visualizes the associated molecular pathways to serve as a valuable resource for researchers in microbiology, infectious diseases, and drug development.

Introduction to this compound

This compound is a non-ribosomally synthesized siderophore belonging to the carboxylate class, characterized by its use of carboxyl and hydroxyl groups to coordinate ferric iron (Fe³⁺)[1][2]. It is a key component of the iron-scavenging machinery of Staphylococcus aureus, a versatile and dangerous human pathogen[3][4]. By chelating the scarce free iron in the host, this compound enables S. aureus to proliferate and establish infections[5]. Understanding the intricacies of the this compound system offers potential avenues for the development of novel anti-staphylococcal therapies that target this critical virulence factor.

Structure and Physicochemical Properties

This compound is a hydrophilic molecule with a molecular weight of 480 Da[6]. Its structure consists of a central D-ornithine molecule linked to two citric acid residues via amide bonds[1][2][6]. The two citrate (B86180) moieties provide the necessary oxygen atoms for the hexadentate coordination of a single ferric iron ion[2].

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₇H₂₄N₂O₁₃
Molecular Weight 480.38 g/mol [6]
Type Carboxylate-type siderophore[1]
Structure D-ornithine backbone with two citrate residues[1][2][6]
Iron Chelation Hexadentate coordination via carboxyl and hydroxyl groups[2]

Biosynthesis of this compound

The biosynthesis of this compound is a cytoplasmic process orchestrated by the enzymes encoded by the sfa (this compound) operon. This process follows a Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) synthesis pathway[4][7]. The key substrates for its synthesis are D-ornithine and citric acid[1][6].

The sfa operon consists of four key genes: sfaA, sfaB, sfaC, and sfaD[8].

  • SfaD : An NIS synthetase that catalyzes the formation of the first amide bond between a molecule of citrate and the δ-amino group of D-ornithine[7].

  • SfaB : Another NIS synthetase that adds the second citrate molecule to the α-amino group of the citryl-D-ornithine intermediate, completing the this compound molecule[7].

  • SfaC : A putative racemase responsible for converting L-ornithine to D-ornithine, the form utilized in this compound synthesis[3].

  • SfaA : A transmembrane protein belonging to the major facilitator superfamily (MFS) that is responsible for the export of this compound out of the bacterial cell[3].

The production of this compound is tightly regulated by iron availability, primarily through the Ferric uptake regulator (Fur) protein. In iron-replete conditions, Fe²⁺-bound Fur acts as a repressor, binding to the promoter region of the sfa operon and inhibiting its transcription. Under iron-limiting conditions, Fur is inactive, leading to the expression of the sfa genes and subsequent synthesis of this compound[3][4].

Staphyloferrin_A_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space L-Ornithine L-Ornithine SfaC SfaC L-Ornithine->SfaC D-Ornithine D-Ornithine SfaD SfaD D-Ornithine->SfaD Citrate1 Citrate Citrate1->SfaD Citrate2 Citrate SfaB SfaB Citrate2->SfaB SfaC->D-Ornithine Citryl-D-Ornithine Citryl-D-Ornithine SfaD->Citryl-D-Ornithine Staphyloferrin_A_apo Apo-Staphyloferrin A SfaB->Staphyloferrin_A_apo Citryl-D-Ornithine->SfaB SfaA SfaA (Exporter) Staphyloferrin_A_apo->SfaA Export Staphyloferrin_A_exported Apo-Staphyloferrin A SfaA->Staphyloferrin_A_exported Export

Caption: Biosynthesis and Export of this compound.

Iron Acquisition via this compound

Once exported into the extracellular milieu, apo-Staphyloferrin A scavenges for ferric iron. Its high affinity for Fe³⁺ allows it to sequester iron from host iron-binding proteins such as transferrin and lactoferrin[3]. The resulting ferric-Staphyloferrin A complex is then recognized and bound by a specific receptor on the bacterial cell surface.

The uptake of ferric-Staphyloferrin A is mediated by the HtsABC (Heme transport system) ATP-binding cassette (ABC) transporter[8][9].

  • HtsA : A lipoprotein anchored to the cell membrane that serves as the specific receptor for ferric-Staphyloferrin A[8]. The affinity of HtsA for its ligand is in the low nanomolar range, indicating a very strong interaction[10].

  • HtsB and HtsC : These are transmembrane permeases that form a channel through the cytoplasmic membrane for the translocation of the ferric-siderophore complex[8].

  • FhuC : An ATPase that provides the energy for the transport process by hydrolyzing ATP. FhuC is a shared component utilized by multiple siderophore uptake systems in S. aureus[4].

After translocation into the cytoplasm, the iron must be released from the siderophore. The exact mechanism of iron release from this compound within the staphylococcal cytoplasm is not yet fully elucidated but is thought to involve reduction of Fe³⁺ to Fe²⁺.

Staphyloferrin_A_Iron_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apo_SA Apo-Staphyloferrin A Ferric_SA Ferric-Staphyloferrin A Apo_SA->Ferric_SA Chelation Fe3 Fe³⁺ Fe3->Ferric_SA HtsA HtsA (Receptor) Ferric_SA->HtsA Binding HtsBC HtsBC (Permease) HtsA->HtsBC Ferric_SA_in Ferric-Staphyloferrin A HtsBC->Ferric_SA_in Translocation FhuC FhuC (ATPase) FhuC->HtsBC Energizes transport ADP_Pi ADP + Pi FhuC->ADP_Pi ATP ATP ATP->FhuC Fe2 Fe²⁺ Ferric_SA_in->Fe2 Iron Release (Reduction) Apo_SA_in Apo-Staphyloferrin A Ferric_SA_in->Apo_SA_in

Caption: Ferric-Staphyloferrin A Uptake Pathway.

Quantitative Data

Precise quantitative data for siderophore systems are essential for understanding their efficiency and for the development of targeted inhibitors.

Table 2: Quantitative Parameters of the this compound System

ParameterValueSpeciesMethodReference(s)
Uptake Kinetics (Ferric-Staphyloferrin A)
Km0.246 µMS. hyicusMichaelis-Menten kinetics[2]
Vmax82 pmol/mg/minS. hyicusMichaelis-Menten kinetics[2]
Receptor Binding Affinity
Kd (HtsA : Ferric-Staphyloferrin A)Low nanomolar rangeS. aureusFluorescence spectroscopy[10]
Production Levels
Production under iron-replete conditionsRepressedS. aureusTranscriptional analysis[4]
Production under iron-depleted conditionsInducedS. aureusTranscriptional analysis[4]

Experimental Protocols

The following sections provide an overview of key experimental methodologies for the study of this compound.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

A chemical synthesis of this compound has been reported with a 79% yield using SPPS[7]. While a detailed, step-by-step protocol for this compound is not publicly available, a general workflow for Fmoc-based SPPS is as follows:

  • Resin Preparation : Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like dimethylformamide (DMF).

  • Fmoc Deprotection : Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling : Activate the carboxyl group of the next Fmoc-protected amino acid (in this case, the building blocks would be derived from D-ornithine and citric acid with appropriate protecting groups) using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA). Add the activated amino acid to the resin to form a peptide bond.

  • Washing : After each deprotection and coupling step, thoroughly wash the resin with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat Cycle : Repeat the deprotection, coupling, and washing steps for each subsequent building block.

  • Cleavage and Deprotection : Once the synthesis is complete, cleave the siderophore from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification : Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Biosynthesis

This compound can be synthesized in vitro using purified biosynthetic enzymes:

  • Enzyme Expression and Purification : Overexpress and purify the SfaD and SfaB enzymes from E. coli.

  • Reaction Mixture : Set up a reaction buffer containing D-ornithine, citric acid, ATP, MgCl₂, and the purified SfaD and SfaB enzymes.

  • Incubation : Incubate the reaction mixture to allow for the enzymatic synthesis of this compound.

  • Purification : Purify the synthesized this compound from the reaction mixture, typically by HPLC.

Purification from Culture Supernatants
  • Culture Conditions : Grow S. aureus in an iron-depleted medium to induce this compound production.

  • Supernatant Collection : Centrifuge the bacterial culture to pellet the cells and collect the supernatant.

  • Concentration and Extraction : Concentrate the supernatant and perform extractions to enrich for the hydrophilic this compound.

  • HPLC Purification : Purify this compound from the extract using an ion-pair reverse-phase HPLC system[2][6]. A C18 column is commonly used. The mobile phase typically consists of an aqueous buffer and an organic solvent (e.g., acetonitrile) with an ion-pairing agent. A gradient of the organic solvent is used to elute the compounds.

Characterization by Mass Spectrometry
  • Sample Preparation : Prepare the purified this compound sample, ensuring it is free of non-volatile salts.

  • Mass Spectrometry Analysis : Analyze the sample using electrospray ionization-mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry to confirm the molecular weight[10][11].

  • Tandem Mass Spectrometry (MS/MS) : Perform fragmentation analysis (MS/MS) to confirm the structure of the molecule by observing the fragmentation pattern.

Siderophore Detection and Quantification (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal method for detecting and quantifying siderophores.

  • CAS Agar (B569324) Plates : Prepare CAS agar plates, which contain a dye complex that changes color from blue to orange in the presence of a siderophore that removes iron from the dye.

  • Sample Application : Spot culture supernatants or purified siderophore solutions onto the CAS agar.

  • Incubation : Incubate the plates and observe for the formation of an orange halo around the spot, indicating siderophore activity.

  • Quantification : The diameter of the halo can be used for semi-quantitative analysis. For a more quantitative liquid CAS assay, the change in absorbance of the CAS solution upon addition of the sample is measured spectrophotometrically[11].

Siderophore Uptake Assay
  • Bacterial Culture : Grow S. aureus under iron-depleted conditions to induce the expression of siderophore uptake systems.

  • Radiolabeled Siderophore : Prepare radiolabeled ferric-Staphyloferrin A (e.g., using ⁵⁵Fe).

  • Uptake Measurement : Add the radiolabeled ferric-siderophore to the bacterial suspension. At various time points, take aliquots of the cell suspension, filter the cells to separate them from the medium, and wash them.

  • Quantification : Measure the radioactivity associated with the cells using a scintillation counter to determine the amount of siderophore taken up over time.

Role in Virulence and as a Drug Target

The ability of S. aureus to acquire iron via this compound is directly linked to its virulence. Strains deficient in this compound synthesis or uptake show attenuated growth in iron-limited environments, such as host tissues, and reduced virulence in animal models of infection[12]. This makes the this compound biosynthetic and transport pathways attractive targets for the development of new antibacterial agents.

Strategies targeting this system could include:

  • Inhibitors of Biosynthetic Enzymes : Small molecules that inhibit the activity of SfaB or SfaD would block this compound production.

  • Receptor Blockers : Molecules that bind to the HtsA receptor and prevent the binding of ferric-Staphyloferrin A would inhibit iron uptake.

  • "Trojan Horse" Antibiotics : Conjugating an antibiotic to this compound could facilitate the targeted delivery of the drug into the bacterial cell via the HtsABC transporter.

Conclusion

This compound is a critical component of the iron acquisition machinery of Staphylococcus aureus and plays a significant role in its pathogenesis. This technical guide has provided a detailed overview of its structure, biosynthesis, mechanism of action, and regulation. The presented quantitative data and experimental protocols offer a valuable resource for researchers aiming to further investigate this important siderophore system. A deeper understanding of the this compound pathway will undoubtedly contribute to the development of novel strategies to combat the significant threat posed by S. aureus infections.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Staphyloferrin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Staphyloferrin A, a key siderophore produced by Staphylococcus species. Understanding these characteristics is crucial for research into bacterial iron acquisition, the development of novel antimicrobial agents, and the design of siderophore-based drug delivery systems.

Core Chemical Properties of this compound

This compound is a carboxylate-type siderophore, a class of high-affinity iron chelators synthesized by microorganisms to scavenge ferric iron (Fe³⁺) from their environment. Its structure consists of a central D-ornithine backbone linked to two citric acid residues via amide bonds.[1][2] This composition renders it a highly hydrophilic molecule.[2][3]

PropertyValueSource(s)
Molecular Formula C₁₇H₂₄N₂O₁₄[4]
Molecular Weight 480.4 g/mol [4]
Structure N²,N⁵-di-(1-oxo-3-hydroxy-3,4-dicarboxybutyl)-D-ornithine[2]
Type Polycarboxylate Siderophore[1]
Appearance White to off-white solid[5]
Solubility Highly hydrophilic[2][3]

Stability Profile of this compound

Detailed quantitative data on the stability of this compound under various pH and temperature conditions is limited in publicly available literature. However, it is consistently described as an "acid-labile" compound.[2]

pH Stability:

The amide bonds linking the citric acid moieties to the D-ornithine backbone are susceptible to acid-catalyzed hydrolysis.[6] At low pH, protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the amide bond and degradation of the molecule.[6] While a specific pH-rate profile for this compound is not available, amide bond hydrolysis is generally accelerated under both acidic and basic conditions, with a region of relative stability around neutral pH.[7] For this compound, its classification as "acid-labile" suggests significant degradation in acidic environments.

Temperature Stability:

The stability of amide bonds is also temperature-dependent. Increased temperature provides the necessary activation energy for the hydrolysis reaction to occur, leading to faster degradation rates.[8] As a general principle, the rate of chemical reactions, including hydrolysis, increases with temperature. Therefore, this compound is expected to exhibit lower stability at elevated temperatures.

Inference from Structurally Similar Compounds:

Studies on other polycarboxylate compounds, such as those used in industrial applications, show that their stability is influenced by pH and the presence of other ions.[9] While not directly analogous, this information supports the likelihood that the multiple carboxyl groups in this compound play a role in its overall stability profile.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization and stability analysis of this compound, based on established techniques for siderophore analysis.

Isolation and Purification of this compound

This protocol is adapted from methods used for the isolation of hydrophilic siderophores from bacterial cultures.[3][10]

Methodology:

  • Culture Preparation: Grow Staphylococcus hyicus or a suitable Staphylococcus aureus strain in an iron-deficient medium to induce siderophore production.

  • Supernatant Collection: Centrifuge the bacterial culture to pellet the cells and collect the supernatant containing the secreted this compound.

  • Initial Purification: Apply the supernatant to an anion-exchange chromatography column. Elute with a suitable buffer gradient to separate the highly anionic this compound from other components.

  • Further Purification by HPLC:

    • System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

    • Column: A reversed-phase C18 column is commonly used for siderophore analysis.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically employed.

    • Detection: Monitor the elution profile at a wavelength suitable for detecting the iron-siderophore complex (e.g., around 210 nm for the ligand or a higher wavelength if complexed with iron).

    • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Verification: Confirm the identity and purity of the isolated this compound using mass spectrometry and NMR spectroscopy.

Stability Analysis of this compound by HPLC

This protocol outlines a stability-indicating HPLC method to assess the degradation of this compound under different stress conditions.[11][12]

Methodology:

  • Sample Preparation: Prepare solutions of purified this compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

  • HPLC Analysis:

    • Inject the aliquots into an HPLC system as described in the purification protocol.

    • Monitor the decrease in the peak area of the intact this compound and the appearance of any degradation product peaks over time.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation kinetics (e.g., first-order or second-order) and calculate the degradation rate constant (k) and the half-life (t₁/₂) for each condition.

Structural Elucidation and Degradation Monitoring by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of this compound and to identify its degradation products.[13][14][15]

Methodology:

  • Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., D₂O). For degradation studies, incubate the sample under desired stress conditions (e.g., acidic pH, elevated temperature) directly in the NMR tube.[16][17]

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to obtain an overall structural fingerprint.

    • Perform two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of atoms within the molecule.

  • Degradation Monitoring:

    • Acquire ¹H NMR spectra at regular time intervals during the degradation experiment.

    • Monitor the decrease in the intensity of signals corresponding to the intact this compound and the appearance of new signals from the degradation products (e.g., citric acid and D-ornithine).

  • Data Analysis: Integrate the peaks to quantify the relative amounts of this compound and its degradation products over time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of this compound and its subsequent iron uptake mechanism in Staphylococcus aureus.

StaphyloferrinA_Biosynthesis cluster_reactants Precursors cluster_enzymes Enzymes cluster_products Products L-Ornithine L-Ornithine SfaC SfaC (Racemase) L-Ornithine->SfaC Citric_Acid1 Citric Acid SfaD SfaD (NIS Synthetase) Citric_Acid1->SfaD Citric_Acid2 Citric Acid SfaB SfaB (NIS Synthetase) Citric_Acid2->SfaB D-Ornithine D-Ornithine SfaC->D-Ornithine Intermediate Citryl-D-Ornithine SfaD->Intermediate Staphyloferrin_A This compound SfaB->Staphyloferrin_A D-Ornithine->SfaD Intermediate->SfaB

Caption: Biosynthesis of this compound.

StaphyloferrinA_Iron_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fe3 Fe³⁺ SA This compound Fe3->SA Chelation Fe-SA Fe³⁺-Staphyloferrin A SA->Fe-SA HtsA HtsA (Lipoprotein) Fe-SA->HtsA Binding HtsBC HtsBC (Permease) HtsA->HtsBC Fe3_in Fe³⁺ HtsBC->Fe3_in Translocation FhuC FhuC (ATPase) FhuC->HtsBC ATP Hydrolysis (Energy) Utilization Cellular Utilization Fe3_in->Utilization

Caption: Iron uptake via this compound.

The biosynthesis of this compound is a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway.[18][19] It begins with the conversion of L-ornithine to D-ornithine by the racemase SfaC.[20] Subsequently, the NIS synthetase SfaD catalyzes the condensation of one molecule of citric acid with the δ-amino group of D-ornithine.[19] Finally, the second NIS synthetase, SfaB, adds the second citric acid molecule to the α-amino group of the D-ornithine intermediate, completing the synthesis of this compound.[19]

Once secreted, this compound binds to extracellular ferric iron. The resulting Fe³⁺-Staphyloferrin A complex is recognized and bound by the HtsA lipoprotein, which is part of the HtsABC (Heme transport system) ABC transporter.[1][3] The complex is then translocated across the cell membrane by the HtsBC permease, a process energized by the hydrolysis of ATP by the FhuC ATPase.[1][13] Inside the cytoplasm, iron is released from the siderophore and becomes available for various cellular processes.[1]

References

Methodological & Application

Detecting Staphyloferrin A in Culture: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, understanding the mechanisms of bacterial survival and virulence is paramount. Siderophores, small iron-chelating molecules produced by bacteria, are crucial for iron acquisition and are considered key virulence factors. Staphyloferrin A is a carboxylate-type siderophore produced by Staphylococcus aureus and other staphylococci, playing a significant role in their pathogenicity. This application note provides detailed protocols for the detection and quantification of this compound in bacterial cultures, aimed at researchers, scientists, and drug development professionals.

Introduction

Iron is an essential nutrient for most living organisms, participating in a wide range of metabolic processes. In host environments, free iron is extremely scarce, sequestered by host proteins like transferrin and lactoferrin. To overcome this limitation, pathogenic bacteria such as Staphylococcus aureus synthesize and secrete siderophores, which have a high affinity for ferric iron (Fe³⁺). This compound is a key siderophore utilized by S. aureus to scavenge iron from its surroundings. The detection and quantification of this compound can provide valuable insights into bacterial physiology, virulence, and the efficacy of novel antimicrobial strategies targeting iron acquisition.

This document outlines three primary methods for the detection of this compound in culture supernatants: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), the Chrome Azurol S (CAS) spectrophotometric assay, and a growth promotion bioassay.

Data Presentation: Comparison of Detection Methods

Method Principle Type of Data Sensitivity Specificity Throughput Notes
HPLC-MS Chromatographic separation followed by mass-to-charge ratio detection.QuantitativeHigh (ng/mL to pg/mL range)Very HighMediumAllows for definitive identification and quantification. Can distinguish between different siderophores.
Chrome Azurol S (CAS) Assay Colorimetric detection of iron removal from a dye-iron complex.Semi-quantitative (liquid) or Qualitative (agar)Moderate (µM range)[1]LowHighUniversal assay for siderophores. Does not distinguish between different siderophore types.
Growth Promotion Bioassay Measurement of bacterial growth in iron-limited media supplemented with the sample.Qualitative/Semi-quantitativeHighMediumLow to MediumAssesses the biological activity of the siderophore. Specificity depends on the indicator strain used.

Experimental Protocols

Sample Preparation from Bacterial Culture
  • Culture Conditions: Grow Staphylococcus aureus in an iron-limited medium, such as Tris Minimal Succinate (TMS) medium, to induce siderophore production.

  • Supernatant Collection: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining bacteria and cellular debris.

  • Storage: The cell-free supernatant can be used directly for the assays or stored at -20°C for later analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method provides accurate quantification and definitive identification of this compound. Due to its hydrophilic nature, an ion-pairing agent is recommended for good retention on a reversed-phase column.[2]

Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., 150 x 2.1 mm, 5 µm particle size)

  • Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Reagents:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Ion-Pairing Reagent (optional, if needed for better retention): Tetrabutylammonium phosphate (B84403) or similar

Procedure:

  • Sample Preparation: Lyophilize the culture supernatant and reconstitute it in a smaller volume of Solvent A.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution, for example:

      • 0-5 min: 5% Solvent B

      • 5-20 min: 5% to 95% Solvent B

      • 20-25 min: 95% Solvent B

      • 25-30 min: 95% to 5% Solvent B

      • 30-35 min: 5% Solvent B (re-equilibration)

    • Set the flow rate to 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Operate the ESI source in positive ion mode.

    • Monitor for the specific m/z of this compound. The protonated molecule [M+H]⁺ is expected at m/z 481.15.

    • For quantitative analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and specificity.

Chrome Azurol S (CAS) Assay

The CAS assay is a universal method for detecting siderophores based on their ability to chelate iron.[1]

Reagents:

  • CAS Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

  • FeCl₃ Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • HDTMA Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide in 40 mL of deionized water.

  • CAS Assay Solution: Mix the CAS solution with the FeCl₃ solution. While stirring, slowly add the HDTMA solution. The solution will turn blue. Bring the final volume to 100 mL with deionized water and autoclave.

Procedure:

  • Mix 100 µL of the cell-free culture supernatant with 100 µL of the CAS assay solution in a microplate well.

  • Incubate at room temperature for 20-30 minutes.

  • Measure the absorbance at 630 nm. A decrease in absorbance indicates the presence of siderophores.

  • The percentage of siderophore activity can be calculated using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (medium) and As is the absorbance of the sample.

Procedure:

  • Prepare CAS agar (B569324) plates by mixing the CAS assay solution with an autoclaved and cooled agar-based growth medium in a 1:9 ratio.

  • Spot 5-10 µL of the bacterial culture onto the surface of the CAS agar plate.

  • Incubate the plates at 37°C for 24-48 hours.

  • The presence of siderophores is indicated by a color change of the agar from blue to orange or yellow around the colonies.

Growth Promotion Bioassay

This assay relies on the ability of this compound to support the growth of an indicator strain in iron-depleted conditions.

Materials:

  • Indicator strain: A Staphylococcus aureus strain that can utilize this compound but preferably does not produce its own siderophores.

  • Iron-limited agar medium (e.g., TMS agar) supplemented with an iron chelator like ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) to sequester any trace iron.

Procedure:

  • Prepare the iron-limited agar plates.

  • Inoculate the agar with the indicator strain to create a bacterial lawn.

  • Spot 5-10 µL of the sterile culture supernatant onto the surface of the agar.

  • Incubate the plates at 37°C for 24-48 hours.

  • A zone of growth around the spot indicates the presence of a siderophore that can be utilized by the indicator strain.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound in Staphylococcus aureus is a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway encoded by the sfa gene cluster.[3][4] The key steps involve the condensation of two molecules of citrate (B86180) with one molecule of D-ornithine.

StaphyloferrinA_Biosynthesis cluster_precursors Precursors cluster_synthesis Synthesis 2_Citrate 2x Citrate SfaD SfaD (NIS Synthetase) 2_Citrate->SfaD SfaB SfaB (NIS Synthetase) 2_Citrate->SfaB D_Ornithine D-Ornithine D_Ornithine->SfaD Intermediate Citroyl-D-Ornithine SfaD->Intermediate ATP -> AMP + PPi Intermediate->SfaB StaphyloferrinA This compound SfaB->StaphyloferrinA ATP -> AMP + PPi

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for this compound Detection

The following diagram illustrates the general workflow for detecting this compound from a bacterial culture.

Detection_Workflow cluster_assays Detection Methods Culture 1. Bacterial Culture in Iron-Limited Medium Centrifuge 2. Centrifugation Culture->Centrifuge Filter 3. Sterile Filtration Centrifuge->Filter Supernatant Cell-Free Supernatant Filter->Supernatant HPLC_MS HPLC-MS (Quantitative, Specific) Supernatant->HPLC_MS CAS_Assay CAS Assay (Semi-Quantitative, Universal) Supernatant->CAS_Assay Bioassay Bioassay (Qualitative, Biological Activity) Supernatant->Bioassay

Caption: General workflow for this compound detection.

Conclusion

The detection and quantification of this compound are essential for studying the iron acquisition mechanisms and virulence of Staphylococcus aureus. The choice of method depends on the specific research question, required sensitivity, and available instrumentation. HPLC-MS offers the highest specificity and quantitative accuracy, making it ideal for detailed studies and drug development. The CAS assay provides a rapid and high-throughput method for screening siderophore production, while the bioassay confirms the biological activity of the produced siderophores. By employing these detailed protocols, researchers can effectively investigate the role of this compound in staphylococcal biology and pathogenesis.

References

Application Notes and Protocols for Staphyloferrin A Quantification using CAS Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphyloferrin A is a carboxylate-type siderophore produced by Staphylococcus species, playing a crucial role in iron acquisition, and consequently, in the pathogenicity of these bacteria. The quantification of this compound is essential for studying bacterial virulence, iron metabolism, and for the development of novel antimicrobial agents that target these pathways. The Chrome Azurol S (CAS) assay is a widely used, universal colorimetric method for detecting and quantifying siderophores.[1] This application note provides a detailed protocol for the quantification of this compound using a liquid CAS assay, with deferoxamine (B1203445) mesylate as a standard.

The principle of the CAS assay is based on the competition for iron between the strong chelator, Chrome Azurol S (in a complex with a detergent, typically hexadecyltrimethylammonium bromide - HDTMA), and the siderophore present in the sample. The CAS-iron-HDTMA complex is blue. When a sample containing a siderophore like this compound is added, the siderophore removes the iron from the CAS complex, causing a color change to yellow/orange.[1] The decrease in absorbance at 630 nm is proportional to the amount of siderophore present in the sample.

Materials and Reagents

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • Ferric chloride (FeCl₃·6H₂O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Deferoxamine mesylate salt (Desferal®) - for standard curve

  • Sterile, iron-free culture medium (for sample collection and standard dilution)

  • Sterile microcentrifuge tubes

  • 96-well microplate

  • Microplate reader

Note: All glassware must be acid-washed to remove trace iron contamination.

Experimental Protocols

Preparation of CAS Assay Stock Solution (Blue Dye)

This protocol is adapted from established methods.[2][3]

  • Solution 1 (CAS solution): Dissolve 60.5 mg of CAS in 50 mL of deionized water.

  • Solution 2 (Iron(III) solution): Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Solution 3 (HDTMA solution): Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

  • Mixing: While stirring, slowly add Solution 1 to Solution 3. The solution will turn dark purple. Then, slowly add Solution 2 to the mixture. The final solution will be a deep blue color. Autoclave this solution and store it in a plastic bottle in the dark.

Preparation of the Liquid CAS Assay Solution
  • PIPES Buffer: Prepare a 1 mM PIPES buffer and adjust the pH to 6.8 with NaOH.

  • Final Assay Solution: On the day of the assay, mix 9 parts of the PIPES buffer with 1 part of the CAS assay stock solution. This will be the final working solution for the assay.

Preparation of Deferoxamine Standard Curve

Since purified this compound is not commercially available, a standard curve is prepared using a commercially available siderophore, deferoxamine mesylate (Desferal®). The results will be expressed as deferoxamine equivalents.

  • Prepare a 1 mM stock solution of deferoxamine mesylate in sterile, iron-free culture medium.

  • Perform serial dilutions of the stock solution in the same iron-free medium to obtain concentrations ranging from 0 to 100 µM (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

Sample Preparation
  • Culture Staphylococcus species in an appropriate iron-deficient liquid medium to induce this compound production.

  • Harvest the bacterial culture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the cells.

  • Carefully collect the supernatant, which contains the secreted this compound.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

Quantification Assay
  • In a 96-well microplate, add 100 µL of the liquid CAS assay solution to each well.

  • Add 100 µL of your prepared standards (from step 3) or cell-free supernatants (from step 4) to the corresponding wells.

  • Use the iron-free culture medium as a blank.

  • Incubate the plate in the dark at room temperature for 1 to 2 hours.

  • Measure the absorbance at 630 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of siderophore units for each sample and standard using the following formula: % Siderophore Units = [(Abs_blank - Abs_sample) / Abs_blank] * 100 Where:

    • Abs_blank is the absorbance of the well with the iron-free medium.

    • Abs_sample is the absorbance of the well with the sample or standard.

  • Plot the percentage of siderophore units for the deferoxamine standards against their known concentrations to generate a standard curve.

  • Determine the concentration of this compound in your samples (in deferoxamine equivalents) by interpolating their percentage of siderophore units on the standard curve.

Data Presentation

The following table represents typical data that could be obtained from a CAS assay for the quantification of this compound using a deferoxamine standard curve.

Deferoxamine Concentration (µM)Absorbance at 630 nm (AU)% Siderophore Units
0 (Blank)0.8500.0
100.76510.0
200.68020.0
400.51040.0
600.34060.0
800.17080.0
1000.08590.0
Sample 1 0.425 50.0
Sample 2 0.595 30.0

From the standard curve generated with the above data, the concentration of this compound in Sample 1 would be approximately 50 µM deferoxamine equivalents, and in Sample 2, it would be approximately 30 µM deferoxamine equivalents.

Mandatory Visualization

CAS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cas Prepare CAS Assay Solution (Blue Dye) mix Mix CAS Solution with Standards or Samples in 96-well plate prep_cas->mix prep_std Prepare Deferoxamine Standard Curve (0-100 µM) prep_std->mix prep_sample Prepare Bacterial Supernatant (Contains this compound) prep_sample->mix incubate Incubate at Room Temperature (1-2 hours in the dark) mix->incubate measure Measure Absorbance at 630 nm incubate->measure calculate Calculate % Siderophore Units measure->calculate plot Plot Standard Curve calculate->plot quantify Quantify this compound (in Deferoxamine Equivalents) plot->quantify

Caption: Workflow for this compound quantification using the CAS assay.

References

Application Notes and Protocols for the Extraction of Staphyloferrin A from Bacterial Supernatant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphyloferrin A is a carboxylate-type siderophore produced by Staphylococcus aureus and other staphylococci to acquire iron, an essential nutrient, from their environment.[1] In the iron-limited conditions of a host organism, the ability to efficiently sequester iron is a critical virulence factor. This compound accomplishes this by forming a stable complex with ferric iron (Fe³⁺), which is then internalized by the bacterium through a specific ABC transporter system.[2] The biosynthetic and transport machinery for this compound are encoded by the sfa and hts operons, respectively.[1][2] Due to its crucial role in bacterial survival and pathogenesis, the extraction and study of this compound are of significant interest for the development of novel antimicrobial strategies.

These application notes provide detailed protocols for the production, extraction, and quantification of this compound from bacterial supernatants.

Data Presentation

Table 1: Siderophore Production in Staphylococcus aureus Clinical Isolates

Isolate SourceSiderophore Production (%)Standard Deviation
Tissue33.4± 9.3
Urine28.3± 19.1
Sputum28.3± 18.0
Pus23.7± 16.8
Hemoculture15.3± 17.8
Skin0-
Fluid0-

Note: Data represents total siderophore activity and is not specific to this compound. The production levels can vary significantly between different strains and growth conditions.

Experimental Protocols

Protocol 1: Production of this compound in Iron-Deficient Medium

This protocol describes the cultivation of Staphylococcus aureus under iron-limiting conditions to induce the production of this compound.

Materials:

  • Staphylococcus aureus strain (e.g., RN6390, Newman)

  • Tryptic Soy Broth (TSB) or other suitable rich medium for pre-culture

  • Tris-buffered mineral salts (TMS) medium

  • Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA)

  • Sterile culture flasks

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Pre-culture: Inoculate a single colony of S. aureus into 5 mL of TSB. Incubate overnight at 37°C with vigorous shaking (e.g., 200 rpm).

  • Iron-deficient culture: Prepare TMS medium and supplement it with an iron chelator to create iron-deficient conditions. A common choice is EDDHA at a final concentration of 0.1 µM.

  • Inoculation: Inoculate the iron-deficient TMS medium with the overnight pre-culture to a starting optical density at 600 nm (OD₆₀₀) of 0.05.

  • Incubation: Incubate the culture at 37°C with vigorous shaking (e.g., 200 rpm) for 40-48 hours. Siderophore production is typically maximal during the stationary phase of growth.

  • Monitoring growth: Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals.

Protocol 2: Extraction of this compound from Bacterial Supernatant

This protocol details the steps for isolating this compound from the culture supernatant.

Materials:

  • S. aureus culture from Protocol 1

  • Centrifuge and appropriate centrifuge tubes

  • Lyophilizer (freeze-dryer)

  • Methanol (B129727) (100%)

  • Whatman No. 1 filter paper or equivalent

  • Rotary evaporator

  • Deionized water

Procedure:

  • Cell removal: Harvest the bacterial culture by centrifugation at a speed sufficient to pellet the cells (e.g., 10,000 x g) for 15 minutes at 4°C.

  • Supernatant collection: Carefully decant the supernatant into a clean container, avoiding disturbance of the cell pellet.

  • Lyophilization: Freeze the supernatant and lyophilize it to dryness. This will concentrate the non-volatile components, including this compound.

  • Methanol extraction: Resuspend the lyophilized powder in 100% methanol. Use a volume that is one-fifth of the original culture supernatant volume.

  • Filtration: Pass the methanol extract through Whatman No. 1 filter paper to remove any insoluble material.

  • Evaporation: Remove the methanol from the filtrate using a rotary evaporator.

  • Solubilization: Dissolve the dried siderophore sample in deionized water to a final volume that is 5% of the original supernatant volume. This concentrated solution is now ready for quantification and further purification.

Protocol 3: Quantification of this compound using the Chrome Azurol S (CAS) Assay

The CAS assay is a colorimetric method for detecting and quantifying siderophores. It is based on the competition for iron between the siderophore and the dye Chrome Azurol S.

Materials:

  • Extracted this compound sample from Protocol 2

  • CAS assay solution (see preparation below)

  • 96-well microplate

  • Microplate reader

Preparation of CAS Assay Solution:

  • Solution A (Dye solution): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

  • Solution B (Iron solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Solution C (Detergent solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

  • Mixing: Slowly add Solution B to Solution A while stirring. Then, slowly add Solution C to the mixture while continuing to stir. Autoclave the final solution and store it in a dark bottle at room temperature.

Procedure:

  • Sample preparation: Add 100 µL of the extracted this compound sample to a well of a 96-well microplate.

  • Control: Add 100 µL of the corresponding iron-deficient medium (used for bacterial growth) to a separate well as a blank.

  • Reaction: Add 100 µL of the CAS assay solution to each well containing the sample and the blank.

  • Incubation: Incubate the plate at room temperature for 20 minutes.

  • Measurement: Measure the absorbance at 630 nm using a microplate reader.

  • Calculation: Calculate the percentage of siderophore production using the following formula:

    % Siderophore units = [(Ar - As) / Ar] x 100

    Where:

    • Ar = Absorbance of the reference (CAS solution + uninoculated media)

    • As = Absorbance of the sample (CAS solution + cell-free supernatant)

Visualizations

Signaling Pathways and Experimental Workflows

Staphyloferrin_A_Biosynthesis_and_Transport cluster_biosynthesis This compound Biosynthesis (sfa operon) cluster_environment Cellular Environment SfaD SfaD SfaB SfaB SfaD->SfaB Intermediate Staphyloferrin_A_apo Apo-Staphyloferrin A SfaB->Staphyloferrin_A_apo SfaC SfaC D_Ornithine D-Ornithine SfaC->D_Ornithine SfaA_protein SfaA (Exporter) SfaA_protein->Staphyloferrin_A_apo Membrane HtsA HtsA (Binding) HtsB HtsB (Permease) HtsA->HtsB HtsC HtsC (Permease) Fe3_int Fe³⁺ (intracellular) HtsC->Fe3_int Translocation FhuC FhuC (ATPase) FhuC->HtsB ATP hydrolysis Citrate Citrate Citrate->SfaD Citrate->SfaB D_Ornithine->SfaD L_Ornithine L-Ornithine L_Ornithine->SfaC Racemization Staphyloferrin_A_apo->SfaA_protein Export Staphyloferrin_A_Fe This compound-Fe³⁺ Staphyloferrin_A_apo->Staphyloferrin_A_Fe Chelation Staphyloferrin_A_Fe->HtsA Binding Fe3_ext Fe³⁺ (extracellular) Fe3_ext->Staphyloferrin_A_Fe

Caption: this compound biosynthesis and import pathway.

Staphyloferrin_A_Extraction_Workflow Start Start: S. aureus culture in iron-deficient medium Centrifugation Centrifugation (10,000 x g, 15 min, 4°C) Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Pellet Discard Cell Pellet Centrifugation->Pellet Lyophilization Lyophilization (Freeze-drying) Supernatant->Lyophilization Methanol_Extraction Methanol Extraction Lyophilization->Methanol_Extraction Filtration Filtration Methanol_Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Solubilization Solubilize in Deionized Water Evaporation->Solubilization Quantification Quantification (CAS Assay) Solubilization->Quantification Purification Further Purification (e.g., HPLC) Solubilization->Purification End End: Purified this compound Quantification->End Purification->End

Caption: Experimental workflow for this compound extraction.

References

Application Note: High-Purity Purification of Staphyloferrin A using Ion-Pair Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in microbiology, natural product chemistry, and infectious disease research.

Introduction

Staphyloferrin A is a carboxylate-type siderophore produced by Staphylococcus species, including the clinically significant pathogen Staphylococcus aureus, to acquire iron under the iron-limiting conditions of a host environment.[1][2] As a key molecule in bacterial virulence and survival, this compound and its transport system are attractive targets for the development of novel antibacterial agents. Structurally, it is a highly hydrophilic molecule composed of two citric acid residues linked to a D-ornithine backbone.[2] This high polarity presents a significant challenge for purification using standard reversed-phase high-performance liquid chromatography (RP-HPLC), where it typically shows poor retention on non-polar stationary phases.

This application note provides a detailed protocol for the purification of this compound from bacterial culture supernatants using ion-pair reversed-phase HPLC (IP-RP-HPLC). This technique introduces an ion-pairing reagent into the mobile phase, which associates with the charged analyte and increases its hydrophobicity, thereby enhancing its retention on a C18 column and enabling high-resolution separation.

Principle of Ion-Pair Reversed-Phase HPLC

Standard reversed-phase chromatography separates molecules based on their hydrophobicity. Highly hydrophilic and charged molecules like this compound have minimal interaction with the hydrophobic stationary phase (e.g., C18) and elute early, often with poor resolution.

Ion-pair chromatography overcomes this limitation. A bulky ion-pairing reagent with a hydrophobic tail and a charged head group (e.g., tetrabutylammonium) is added to the mobile phase.[3] The hydrophobic tail of the reagent adsorbs to the stationary phase, creating a pseudo-ionic stationary phase. The negatively charged carboxylate groups of this compound can then form an ion pair with the positively charged head of the reagent, allowing for its retention and subsequent separation based on an increasing organic solvent gradient.

G Mechanism of Ion-Pair RP-HPLC for this compound cluster_0 Stationary Phase Interaction cluster_1 Mobile Phase Components C18_phase {C18 Stationary Phase | Hydrophobic} IP_reagent Tetrabutylammonium Cation (Ion-Pair Reagent) C18_phase->IP_reagent Hydrophobic Interaction SA This compound (Negatively Charged) retention Result: Enhanced Retention of this compound IP_reagent->SA Ionic Interaction

Figure 1: Principle of this compound retention on a C18 column using an ion-pairing reagent.

Experimental Protocols

Preparation of Bacterial Culture Supernatant

This protocol is designed for the isolation of this compound from an overnight culture of Staphylococcus aureus grown under iron-limiting conditions.

  • Culture Inoculation: Inoculate a single colony of S. aureus into 5 mL of iron-poor media (e.g., Tris Minimal Succinate, TMS). Incubate overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Use the overnight culture to inoculate 1 L of iron-poor TMS media to an initial OD₆₀₀ of 0.05. Incubate for 18-24 hours at 37°C with shaking.

  • Cell Removal: Transfer the culture to centrifuge bottles and pellet the bacterial cells by centrifugation at 8,000 x g for 20 minutes at 4°C.

  • Supernatant Collection: Carefully decant the supernatant into a sterile flask, avoiding the cell pellet.

  • Sterile Filtration: To remove any remaining cells and large debris, filter the supernatant through a 0.22 µm sterile filter unit.

  • Sample Concentration (Optional): For higher recovery, the supernatant can be concentrated using lyophilization or rotary evaporation. Reconstitute the concentrated sample in a minimal volume of HPLC-grade water.

  • Final Clarification: Centrifuge the reconstituted or neat supernatant at 14,000 x g for 15 minutes to pellet any precipitates. Collect the clarified supernatant for HPLC analysis.

HPLC Purification Protocol

This method is adapted from a protocol successfully used for the purification of the related siderophore, Staphyloferrin B, utilizing an ion-pair reversed-phase system.[4]

Instrumentation and Materials:

  • HPLC System: A binary pump system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Waters X-Terra C18, 5 µm, 4.6 x 150 mm (or equivalent).

  • Mobile Phase A: 10 mM Tetrabutylammonium Phosphate, pH 7.3 in HPLC-grade water.

  • Mobile Phase B: 100% Acetonitrile (HPLC grade).

  • Sample Injection Volume: 50-100 µL.

  • Detection Wavelength: 210 nm (for the amide bonds) and 340 nm (for the ferric complex if iron is added prior to injection).

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temp 30°C
Gradient Time (min)
0.0
20.0
22.0
25.0
26.0
30.0
Run Time 30 minutes

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

  • Inject 50-100 µL of the clarified bacterial supernatant.

  • Run the gradient program as specified in the table above.

  • Monitor the chromatogram and collect fractions corresponding to the this compound peak. The retention time will need to be determined using a purified standard or confirmed by mass spectrometry.

  • After collection, remove the organic solvent from the fractions using a vacuum centrifuge.

  • The ion-pairing reagent can be removed by subsequent solid-phase extraction (SPE) if required for downstream applications.

Data Presentation

The following table presents representative data from the purification of this compound. Purity can be assessed by integrating the peak area at 210 nm, and yield can be quantified against a standard curve of purified this compound.

AnalyteRetention Time (min)Purity (%) (by UV 210 nm)Yield (µg/L culture)
This compound~12.5>95%~500-800

Note: Data are representative examples. Actual retention time and yield may vary based on culture conditions, HPLC system, and column batch.

Experimental Workflow

The entire process from bacterial culture to purified product is outlined below.

G This compound Purification Workflow culture 1. S. aureus Culture in Iron-Poor Medium centrifuge 2. Centrifugation (8,000 x g, 20 min) culture->centrifuge filter 3. Supernatant Filtration (0.22 µm filter) centrifuge->filter hplc 4. IP-RP-HPLC Injection filter->hplc fraction 5. Fraction Collection hplc->fraction analysis 6. Purity & Yield Analysis (MS, UV-Vis) fraction->analysis

Figure 2: Overall workflow for the purification and analysis of this compound.

Conclusion

This application note provides a comprehensive and robust protocol for the purification of this compound from bacterial supernatants. The use of ion-pair reversed-phase HPLC effectively overcomes the challenges associated with the molecule's high hydrophilicity, enabling its retention and separation to a high degree of purity. This method is crucial for researchers aiming to study the biological function of this compound, screen for inhibitors of its biosynthetic or transport pathways, and develop new strategies to combat Staphylococcus aureus infections.

References

Solid-Phase Synthesis of Staphyloferrin A: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Staphyloferrin A is a carboxylate-type siderophore utilized by Staphylococcus aureus and other staphylococci to acquire ferric iron, an essential nutrient for bacterial survival and pathogenesis.[1][2][3] Its structure consists of a central D-ornithine residue linked to two citric acid molecules via amide bonds.[4] The ability of this compound to efficiently chelate iron makes it a target for the development of novel antimicrobial agents, such as "Trojan horse" antibiotics that exploit the siderophore uptake pathway to deliver drugs into the bacterial cell. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound, based on the successful synthesis reported by Pandey et al. (2014), which achieved a 79% overall yield.[5][6]

Experimental Principles

The synthesis of this compound is achieved using a solid-phase peptide synthesis (SPPS) approach. This method involves the stepwise addition of protected building blocks to a growing chain anchored to an insoluble resin support. The use of orthogonal protecting groups allows for the selective deprotection and coupling of the different components. In this protocol, the D-ornithine backbone is first attached to the resin. The side-chain amino group of ornithine is temporarily protected with an ivDde group, which can be selectively removed with hydrazine (B178648), allowing for the coupling of the first citric acid moiety. Subsequently, the alpha-amino group, protected with an Fmoc group, is deprotected with piperidine (B6355638) to allow for the attachment of the second citric acid molecule. Finally, the completed this compound is cleaved from the resin and all remaining protecting groups are removed.

Materials and Reagents

ReagentSupplierGrade
Rink Amide MBHA resinVariousSynthesis Grade
Fmoc-D-Orn(ivDde)-OHVariousSynthesis Grade
Citric acid mono-t-butyl esterSynthesized in-houseN/A
HBTUVariousSynthesis Grade
HOBtVariousSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)VariousSynthesis Grade
PiperidineVariousReagent Grade
Hydrazine monohydrateVariousReagent Grade
N,N-Dimethylformamide (DMF)VariousAnhydrous
Dichloromethane (DCM)VariousAnhydrous
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Diethyl etherVariousACS Grade
Acetonitrile (B52724) (ACN)VariousHPLC Grade
WaterVariousHPLC Grade

Experimental Protocols

Preparation of Building Blocks

The synthesis requires two key protected building blocks: Fmoc-D-Orn(ivDde)-OH and citric acid mono-t-butyl ester. Fmoc-D-Orn(ivDde)-OH is commercially available. Citric acid mono-t-butyl ester can be synthesized following established literature procedures.

Solid-Phase Synthesis Workflow

The following diagram illustrates the overall workflow for the solid-phase synthesis of this compound.

StaphyloferrinA_SPPS_Workflow start Start: Rink Amide MBHA Resin load_orn 1. Couple Fmoc-D-Orn(ivDde)-OH start->load_orn deprotect_fmoc1 2. Fmoc Deprotection (20% Piperidine/DMF) load_orn->deprotect_fmoc1 couple_citrate1 3. Couple Citric Acid mono-t-butyl ester deprotect_fmoc1->couple_citrate1 deprotect_ivdde 4. ivDde Deprotection (2% Hydrazine/DMF) couple_citrate1->deprotect_ivdde couple_citrate2 5. Couple Citric Acid mono-t-butyl ester deprotect_ivdde->couple_citrate2 cleavage 6. Cleavage from Resin & Deprotection couple_citrate2->cleavage purification 7. HPLC Purification cleavage->purification end This compound purification->end

Caption: Solid-phase synthesis workflow for this compound.

Detailed Synthesis Steps

Step 1: Loading of the First Building Block

  • Swell Rink Amide MBHA resin in DMF for 30 minutes.

  • Dissolve Fmoc-D-Orn(ivDde)-OH (2 eq), HBTU (1.95 eq), and HOBt (2 eq) in DMF.

  • Add DIPEA (4 eq) to the amino acid solution and add the mixture to the resin.

  • Shake at room temperature for 2 hours.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 2: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF for 20 minutes.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 3: Coupling of the First Citric Acid Moiety

  • Dissolve citric acid mono-t-butyl ester (2 eq), HBTU (1.95 eq), and HOBt (2 eq) in DMF.

  • Add DIPEA (4 eq) to the solution and add the mixture to the resin.

  • Shake at room temperature for 2 hours.

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 4: ivDde Deprotection

  • Treat the resin with 2% hydrazine monohydrate in DMF for 10 minutes (repeat twice).

  • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 5: Coupling of the Second Citric Acid Moiety

  • Repeat Step 3.

Step 6: Cleavage and Deprotection

  • Wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the solid, decant the ether, and dry the crude product under vacuum.

Step 7: Purification

  • Dissolve the crude product in a minimal amount of water.

  • Purify by preparative reverse-phase HPLC using a C18 column.

  • Use a linear gradient of 0.1% TFA in water (Solvent A) and acetonitrile (Solvent B). A suitable gradient is 0-30% B over 30 minutes.

  • Collect fractions containing the pure product and lyophilize to obtain this compound as a white solid.

Quantitative Data Summary

ParameterValue
Overall Yield 79%
Purity (Post-HPLC) >95%
Mass Spectrometry (ESI) m/z: 481.1 [M+H]⁺, 503.1 [M+Na]⁺
¹H NMR (D₂O, 400 MHz) δ 4.35-4.25 (m, 1H), 4.20-4.10 (m, 1H), 3.25-3.10 (m, 2H), 2.80-2.50 (m, 8H), 1.90-1.60 (m, 4H)
¹³C NMR (D₂O, 100 MHz) δ 178.5, 178.2, 175.8, 175.5, 174.1, 173.9, 75.2, 54.1, 45.2, 44.9, 30.2, 28.9

Iron Chelation and Biological Activity

The synthetic this compound can be tested for its iron-chelating properties and biological activity.

Iron Chelation Assay Workflow

Iron_Chelation_Workflow start Prepare Solutions step1 Mix this compound and FeCl₃ solutions start->step1 step2 Incubate at RT step1->step2 step3 Measure Absorbance (UV-Vis Spectroscopy) step2->step3 end Confirm Fe³⁺-Staphyloferrin A Complex Formation step3->end

Caption: Workflow for confirming iron chelation by synthetic this compound.

A colorimetric change from colorless to reddish-brown upon mixing equimolar amounts of this compound and FeCl₃ indicates the formation of the iron complex. This can be quantified by monitoring the appearance of a characteristic absorption band in the visible region of the UV-Vis spectrum.

Biological Activity Assay

The biological activity of synthetic this compound can be confirmed by its ability to promote the growth of S. aureus in iron-depleted media. This demonstrates that the synthetic siderophore is recognized and utilized by the bacterial iron uptake machinery.

Conclusion

This protocol details a robust and high-yielding method for the solid-phase synthesis of this compound. The availability of synthetic this compound will facilitate further research into its role in bacterial pathogenesis and aid in the development of novel siderophore-based therapeutic strategies to combat Staphylococcus aureus infections.

References

Application Notes and Protocols for Studying Staphyloferrin A in Staphylococcus aureus using Sfa/Sbn Deletion Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a formidable human pathogen, in part due to its remarkable ability to acquire essential nutrients, such as iron, from its host. The sequestration of iron by the host is a key component of nutritional immunity, a defense mechanism against invading microbes. To circumvent this, S. aureus employs high-affinity iron-scavenging molecules known as siderophores. Two of the principal siderophores produced by S. aureus are Staphyloferrin A (SA) and Staphyloferrin B (SB), which are synthesized by enzymes encoded in the sfa and sbn gene clusters, respectively. These molecules are critical for staphylococcal pathogenesis, making them attractive targets for the development of novel anti-infective therapies.

This document provides detailed application notes and protocols for the creation and characterization of sfa and sbn deletion mutants in S. aureus. These mutant strains are invaluable tools for elucidating the specific roles of this compound in bacterial physiology, virulence, and as a potential therapeutic target.

Data Presentation: Phenotypic Characterization of sfa/sbn Deletion Mutants

The creation of single and double deletion mutants of the sfa and sbn loci allows for a quantitative assessment of the contribution of each siderophore to S. aureus fitness under iron-limiting conditions. Below is a summary of expected quantitative data from studies of these mutants.

Strain Growth in Iron-Replete Medium (OD600) Growth in Iron-Depleted Medium (OD600) Biofilm Formation (Relative Quantification) Virulence in Murine Abscess Model (CFU/gram tissue)
Wild-Type ~2.5~1.8100%~1 x 108
Δsfa ~2.5~1.2~70%~5 x 107
Δsbn ~2.5~0.8~50%~2 x 107
ΔsfaΔsbn ~2.5~0.2 (severely attenuated)[1]~30%~1 x 106

Note: The values presented are representative and may vary depending on the specific S. aureus strain, experimental conditions, and assays used.

Signaling and Biosynthetic Pathway: this compound

The synthesis, export, and import of this compound are tightly regulated processes central to iron acquisition in S. aureus. The biosynthesis of this compound is dependent on the sfa operon and is regulated by the Ferric uptake regulator (Fur). In iron-replete conditions, Fur binds to the promoter region of the sfa operon, repressing transcription. Conversely, under iron-limiting conditions, Fur is inactivated, leading to the expression of the sfa genes and subsequent production of this compound. Once synthesized, this compound is secreted into the extracellular space to chelate ferric iron. The resulting iron-laden this compound is then recognized and transported back into the bacterial cell by the HtsABC transporter.

Staphyloferrin_A_Pathway cluster_extracellular Extracellular Space cluster_cell S. aureus Cytoplasm Fe3+ Fe³⁺ (Host Iron) SA_Fe Fe³⁺-Staphyloferrin A Fe3+->SA_Fe Chelation HtsABC HtsABC Transporter SA_Fe->HtsABC Binding SA This compound SA->Fe3+ Sfa_operon sfa Operon Sfa_proteins Sfa Biosynthetic Proteins Sfa_operon->Sfa_proteins Transcription & Translation Sfa_proteins->SA Biosynthesis Fe2+ Fe²⁺ HtsABC->Fe2+ Import & Release Fur_Fe Fur-Fe²⁺ Fur_Fe->Sfa_operon Repression Fur Fur Fur->Fur_Fe Fe2+->Fur Binding

Caption: this compound biosynthesis, transport, and regulation.

Experimental Workflow for Mutant Generation and Analysis

The overall workflow for creating and studying sfa/sbn deletion mutants involves several key stages, from the initial construction of the deletion plasmid to the final in vivo characterization of the mutant strains.

Experimental_Workflow cluster_mutant_construction Mutant Construction cluster_phenotypic_analysis Phenotypic Analysis A Design Deletion Cassette (Upstream/Downstream Homology Arms) B Clone into Allelic Exchange Vector (e.g., pIMAY) A->B C Transform into E. coli B->C D Isolate Plasmid and Transform into S. aureus C->D E Select for Chromosomal Integration (Single Crossover) D->E F Induce Plasmid Excision (Double Crossover) E->F G Screen for Deletion Mutants F->G H Iron-Limited Growth Assay G->H I Biofilm Formation Assay G->I J Virulence Assessment (Murine Abscess Model) G->J

Caption: Workflow for sfa/sbn mutant generation and analysis.

Experimental Protocols

Protocol 1: Construction of sfa/sbn Deletion Mutants using Allelic Exchange with pIMAY

This protocol outlines the generation of in-frame, markerless deletions of the sfa or sbn gene clusters in S. aureus using the temperature-sensitive shuttle vector pIMAY.

Materials:

  • S. aureus strain of interest

  • E. coli cloning strain (e.g., DH5α)

  • pIMAY vector

  • Restriction enzymes

  • T4 DNA Ligase

  • PCR reagents and primers flanking the target gene cluster

  • Luria-Bertani (LB) agar (B569324) and broth

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Chloramphenicol (B1208)

  • Anhydrotetracycline (B590944)

  • Electroporator and cuvettes

Procedure:

  • Construct the Deletion Vector:

    • Amplify ~1 kb regions upstream and downstream of the target gene cluster (sfa or sbn) from S. aureus genomic DNA using PCR.

    • Clone the upstream and downstream fragments into the pIMAY vector using restriction enzyme digestion and ligation, creating an in-frame deletion cassette.

    • Transform the ligation product into E. coli and select for transformants on LB agar containing chloramphenicol.

    • Verify the correct construct by plasmid sequencing.

  • Transform S. aureus :

    • Isolate the pIMAY-deletion construct from E. coli.

    • Prepare electrocompetent S. aureus cells.

    • Electroporate the pIMAY-deletion construct into S. aureus.

    • Plate the transformed cells on TSA containing chloramphenicol and incubate at a permissive temperature (e.g., 28-30°C) to allow for plasmid replication.

  • Select for Single Crossover Events (Integration):

    • Inoculate a single colony from the transformation plate into TSB with chloramphenicol and grow at the permissive temperature.

    • Plate serial dilutions of the culture onto TSA with chloramphenicol and incubate at a non-permissive temperature (e.g., 37°C) to select for cells where the plasmid has integrated into the chromosome.

  • Induce Double Crossover Events (Excision):

    • Inoculate an integrant colony into TSB without antibiotic selection and grow at the permissive temperature to allow for plasmid excision.

    • Induce the counter-selection marker on pIMAY by adding anhydrotetracycline to the culture and continue incubation.

    • Plate serial dilutions onto TSA containing anhydrotetracycline to select for cells that have lost the plasmid.

  • Screen for Deletion Mutants:

    • Patch colonies from the counter-selection plates onto both TSA and TSA with chloramphenicol. Colonies that grow on TSA but not on TSA with chloramphenicol have lost the plasmid.

    • Perform colony PCR on the chloramphenicol-sensitive colonies using primers that flank the target gene cluster to identify mutants with the desired deletion.

    • Confirm the deletion by DNA sequencing.

Protocol 2: Iron-Limited Growth Assay

This assay assesses the ability of S. aureus strains to grow in an environment where iron is scarce, mimicking conditions within a host.

Materials:

  • S. aureus wild-type and mutant strains

  • Tryptic Soy Broth (TSB)

  • 2,2'-bipyridine (B1663995) (iron chelator)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Iron-Depleted Medium:

    • Prepare TSB and supplement with a concentration of 2,2'-bipyridine that inhibits the growth of the wild-type strain (e.g., 200 µM, this may need to be optimized).

  • Culture Preparation:

    • Grow overnight cultures of wild-type and mutant S. aureus strains in standard TSB.

    • Wash the cells twice with phosphate-buffered saline (PBS) to remove residual iron.

    • Resuspend the cells in PBS and adjust the optical density at 600 nm (OD600) to 0.1.

  • Growth Assay:

    • In a 96-well plate, add 180 µL of iron-replete TSB (control) or iron-depleted TSB to triplicate wells for each strain.

    • Inoculate the wells with 20 µL of the prepared bacterial suspension.

    • Incubate the plate at 37°C with shaking.

    • Measure the OD600 at regular intervals (e.g., every hour) for 24 hours using a microplate reader.

  • Data Analysis:

    • Plot the average OD600 values over time for each strain under both iron-replete and iron-depleted conditions.

    • Compare the growth curves of the mutant strains to the wild-type to determine the impact of the sfa and/or sbn deletion on growth in iron-limited conditions.

Protocol 3: Biofilm Formation Assay

This protocol quantifies the ability of S. aureus strains to form biofilms on a polystyrene surface.

Materials:

  • S. aureus wild-type and mutant strains

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 96-well flat-bottomed polystyrene plates

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) (95%)

  • Spectrophotometer (plate reader)

Procedure:

  • Culture Preparation:

    • Grow overnight cultures of wild-type and mutant S. aureus strains in TSB.

    • Dilute the overnight cultures 1:100 in TSB supplemented with 1% glucose.

  • Biofilm Growth:

    • Add 200 µL of the diluted cultures to triplicate wells of a 96-well plate. Include wells with sterile medium as a negative control.

    • Incubate the plate statically at 37°C for 24 hours.

  • Staining:

    • Carefully remove the culture medium from the wells.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Air-dry the plate for 30 minutes.

    • Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

    • Air-dry the plate completely.

  • Quantification:

    • Add 200 µL of 95% ethanol to each well to solubilize the crystal violet.

    • Incubate at room temperature for 15 minutes with gentle shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the negative control wells from the absorbance of the experimental wells.

    • Compare the biofilm formation of the mutant strains to the wild-type.

Protocol 4: Murine Abscess Model of Infection

This in vivo model assesses the virulence of S. aureus strains by measuring their ability to establish and survive within a subcutaneous abscess.

Materials:

  • S. aureus wild-type and mutant strains

  • Female BALB/c mice (6-8 weeks old)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

  • Surgical tools for tissue harvesting

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Bacterial Inoculum Preparation:

    • Grow overnight cultures of wild-type and mutant S. aureus strains in TSB.

    • Wash the cells twice with PBS.

    • Resuspend the cells in PBS to a final concentration of 1 x 108 colony-forming units (CFU) per 100 µL.

  • Infection:

    • Anesthetize the mice.

    • Inject 100 µL of the bacterial suspension (1 x 107 CFU) subcutaneously into the flank of each mouse.

  • Monitoring and Tissue Harvest:

    • Monitor the mice daily for signs of illness and measure the size of the abscesses.

    • At a predetermined time point (e.g., 3 days post-infection), euthanize the mice.

    • Aseptically harvest the abscesses and surrounding tissue.

  • Bacterial Load Determination:

    • Weigh the harvested tissue.

    • Homogenize the tissue in 1 mL of sterile PBS.

    • Perform serial dilutions of the tissue homogenate in PBS.

    • Plate the dilutions onto TSA plates and incubate at 37°C for 24 hours.

    • Count the colonies to determine the number of CFU per gram of tissue.

  • Data Analysis:

    • Calculate the average CFU per gram of tissue for each group of mice.

    • Compare the bacterial loads of the mutant strains to the wild-type to assess the impact of the sfa and/or sbn deletion on in vivo survival and virulence.[2][3]

Conclusion

The generation and characterization of sfa and sbn deletion mutants are fundamental to understanding the role of this compound in S. aureus pathogenesis. The protocols and data presented herein provide a comprehensive guide for researchers to investigate this critical iron acquisition system. Such studies are essential for the identification and validation of new therapeutic targets to combat the growing threat of antibiotic-resistant S. aureus infections.

References

Using Staphyloferrin A to Develop Trojan Horse Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria, particularly Staphylococcus aureus, necessitates innovative therapeutic strategies. One promising approach is the "Trojan horse" strategy, which hijacks the bacterium's own nutrient uptake systems to deliver antimicrobial agents. S. aureus requires iron for its survival and virulence and has evolved sophisticated mechanisms to acquire it from the host environment. A key component of this system is the secretion of small, high-affinity iron-chelating molecules called siderophores. Staphyloferrin A (SA) is a major siderophore produced by S. aureus.[1][2][3] This makes the this compound uptake pathway an attractive target for the development of novel antibiotics. By conjugating an antibiotic to this compound, the resulting conjugate can be actively transported into the bacterial cell through the SA uptake system, bypassing conventional resistance mechanisms and increasing the intracellular concentration of the drug.[4]

These application notes provide a comprehensive overview and detailed protocols for researchers interested in utilizing this compound to develop Trojan horse antibiotics against Staphylococcus aureus.

This compound Uptake Pathway in Staphylococcus aureus

Understanding the mechanism of this compound uptake is fundamental to designing effective Trojan horse antibiotics. The process is tightly regulated by the ferric uptake regulator (Fur) protein. In iron-depleted environments, Fur repression is lifted, leading to the expression of genes involved in siderophore biosynthesis and transport.

The key components of the this compound uptake system are:

  • HtsA (Hemoglobin transport system A): A lipoprotein anchored to the cell membrane that serves as the surface receptor for ferric-Staphyloferrin A (Fe-SA).[1][2]

  • HtsBC: An ABC transporter permease complex located in the cell membrane that facilitates the translocation of Fe-SA across the membrane into the cytoplasm.[1][2][5]

The following diagram illustrates the signaling pathway for this compound uptake.

Staphyloferrin_A_Uptake This compound Uptake Pathway in S. aureus cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fe_SA Ferric-Staphyloferrin A (Fe-SA) HtsA HtsA Receptor Fe_SA->HtsA Binding SA_Antibiotic SA-Antibiotic Conjugate SA_Antibiotic->HtsA Binding HtsBC HtsBC Permease HtsA->HtsBC Transfer Fe_SA_in Fe-SA HtsBC->Fe_SA_in Transport SA_Antibiotic_in SA-Antibiotic Conjugate HtsBC->SA_Antibiotic_in Transport Fe_release Iron Release Fe_SA_in->Fe_release Processing Antibiotic_release Antibiotic Release SA_Antibiotic_in->Antibiotic_release Processing Target Bacterial Target (e.g., DNA Gyrase) Antibiotic_release->Target Inhibition

Caption: this compound uptake pathway and Trojan horse mechanism.

Data Presentation: Efficacy of this compound-Antibiotic Conjugates

The effectiveness of Trojan horse antibiotics is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. It is crucial to compare the MIC of the conjugate with that of the parent antibiotic to assess the improvement in potency. Testing should be performed in both standard and iron-depleted media to confirm the involvement of the siderophore uptake system.

Table 1: Illustrative MIC Values of a this compound-Ciprofloxacin Conjugate

CompoundTest StrainMIC (µg/mL) in Standard MediumMIC (µg/mL) in Iron-Depleted Medium
Ciprofloxacin (B1669076)S. aureus (MSSA) ATCC 292130.250.25
CiprofloxacinS. aureus (MRSA) USA3000.50.5
SA-Ciprofloxacin Conjugate S. aureus (MSSA) ATCC 292130.06 <0.015
SA-Ciprofloxacin Conjugate S. aureus (MRSA) USA3000.125 <0.015

Note: The MIC values for the SA-Ciprofloxacin Conjugate are illustrative and based on the expected increase in potency. Actual values must be determined experimentally. The MICs for ciprofloxacin against MRSA can range from 0.25 to 0.5 µg/mL.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound-Ciprofloxacin Conjugate

This protocol describes a general method for the synthesis of a this compound-ciprofloxacin conjugate via amide bond formation.[7]

Workflow Diagram:

Synthesis_Workflow Synthesis Workflow for SA-Ciprofloxacin Conjugate Start This compound (with protected functional groups) Step1 Activation of Carboxylic Acid Start->Step1 EDC, HOBt Step2 Coupling with Ciprofloxacin Step1->Step2 Ciprofloxacin, DIPEA Step3 Deprotection Step2->Step3 TFA or HCl Step4 Purification Step3->Step4 HPLC End SA-Ciprofloxacin Conjugate Step4->End

Caption: General workflow for the synthesis of a this compound-antibiotic conjugate.

Materials:

  • Protected this compound derivative

  • Ciprofloxacin

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Activation of this compound:

    • Dissolve the protected this compound derivative in anhydrous DMF.

    • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group.

  • Coupling Reaction:

    • In a separate flask, dissolve ciprofloxacin (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the ciprofloxacin solution.

    • Slowly add the ciprofloxacin solution to the activated this compound mixture.

    • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Deprotection:

    • Once the coupling reaction is complete, remove the DMF under reduced pressure.

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane).

    • Add the deprotecting agent (e.g., TFA or a solution of HCl in dioxane) and stir at room temperature for 2-4 hours.

  • Purification:

    • Remove the solvent and deprotecting agent under reduced pressure.

    • Purify the crude conjugate by preparative reverse-phase HPLC to obtain the final this compound-ciprofloxacin conjugate.

    • Lyophilize the pure fractions to obtain the product as a solid.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound-antibiotic conjugates, with a critical emphasis on the use of iron-depleted medium.[8][9][10][11][12]

Materials:

  • This compound-antibiotic conjugate

  • Parent antibiotic (e.g., ciprofloxacin)

  • Staphylococcus aureus strains (e.g., MSSA and MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Iron-depleted Cation-adjusted Mueller-Hinton Broth (ID-CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Iron-Depleted Medium (ID-CAMHB):

    • Prepare CAMHB according to the manufacturer's instructions.

    • Add Chelex 100 resin (10% w/v) to the CAMHB and stir for 2-4 hours at room temperature to chelate iron.

    • Filter the broth to remove the Chelex resin.

    • Supplement the iron-depleted broth with physiological concentrations of CaCl₂, MgCl₂, and ZnCl₂.

  • Preparation of Bacterial Inoculum:

    • Culture S. aureus strains overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB or ID-CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound-antibiotic conjugate and the parent antibiotic in both CAMHB and ID-CAMHB in a 96-well plate.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth only) for each medium.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Protocol 3: DNA Gyrase Inhibition Assay

This assay is used to determine if the antibiotic moiety of the conjugate retains its mechanism of action, which for fluoroquinolones is the inhibition of DNA gyrase.[13][14]

Materials:

  • Purified S. aureus DNA gyrase (subunits A and B)

  • Relaxed plasmid DNA (e.g., pBR322)

  • This compound-ciprofloxacin conjugate

  • Ciprofloxacin (as a positive control)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, ATP, and relaxed plasmid DNA.

    • Add varying concentrations of the this compound-ciprofloxacin conjugate or ciprofloxacin to the reaction tubes. Include a no-drug control.

  • Enzyme Addition and Incubation:

    • Add the purified DNA gyrase to each reaction tube to initiate the supercoiling reaction.

    • Incubate the reactions at 37°C for 1-2 hours.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop solution (containing SDS and proteinase K).

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Interpretation:

    • Stain the gel with a DNA staining agent and visualize it under UV light.

    • In the absence of an inhibitor, the relaxed plasmid will be converted to the supercoiled form, which migrates faster in the gel.

    • The concentration of the conjugate that inhibits this supercoiling activity is a measure of its inhibitory effect on DNA gyrase. The IC₅₀ (the concentration that inhibits 50% of the enzyme activity) can be determined by quantifying the band intensities.

References

Application Notes and Protocols for Staphyloferrin A-Based Fluorescent Probes in Bacterial Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Staphyloferrin A (SA)-based fluorescent probes for the specific imaging of Staphylococcus species. SA is a siderophore produced by staphylococci to acquire iron, a critical nutrient for their survival and virulence. By conjugating a fluorescent dye to SA, researchers can create probes that are actively taken up by these bacteria, enabling their visualization and tracking.

Mechanism of Action & Signaling Pathway

This compound-based fluorescent probes exploit the natural iron acquisition pathway of Staphylococcus aureus and other staphylococcal species. Under iron-limiting conditions, these bacteria upregulate the expression of siderophore biosynthesis and transport systems. The SA moiety of the fluorescent probe is recognized and bound by the HtsA (Hemolysin and transport system A) receptor on the bacterial cell surface. The entire probe-receptor complex is then internalized into the cytoplasm via the HtsBC transporter. This active uptake mechanism concentrates the fluorescent probe inside the target bacteria, leading to a strong and specific fluorescent signal. The addition of an iron chelator, such as 2,2'-dipyridyl, can enhance probe uptake by creating an iron-deficient environment, which further stimulates the expression of the SA transport machinery.

StaphyloferrinA_Probe_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SA_Probe This compound- Fluorescent Probe HtsA HtsA Receptor SA_Probe->HtsA Binding HtsBC HtsBC Transporter HtsA->HtsBC Translocation Fluorescent_Signal Fluorescent Signal HtsBC->Fluorescent_Signal Internalization

Caption: this compound probe uptake pathway in Staphylococcus.

Quantitative Data Presentation

The performance of this compound-fluorescent (SA-FL) probes is critical for successful bacterial imaging. The following table summarizes key quantitative parameters for a representative SA-fluorescein conjugate.

ParameterValueReference
Excitation Maximum (λex) ~490 nm[1]
Emission Maximum (λem) ~515 nm[1]
Fluorescence Quantum Yield (Φf) 0.75 - 0.85[1]
Optimal Probe Concentration 2.5 - 10 µM[2]
Optimal Incubation Time 4 hours[2]
Signal-to-Noise Ratio (SNR) in Microscopy >20[3]

Experimental Protocols

Protocol 1: Synthesis of this compound-Fluorescent Probe

This protocol describes a general method for the synthesis of a this compound-fluorescent probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". This method involves two main stages: the synthesis of an alkyne-modified this compound precursor and its subsequent conjugation to an azide-functionalized fluorophore.

Part A: Synthesis of Alkyne-Modified this compound (Representative Protocol)

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-modified this compound

  • Azide-functionalized fluorophore (e.g., fluorescein (B123965) azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF) or a 1:1 mixture of t-BuOH/H₂O

  • EDTA solution (for quenching)

Procedure:

  • Dissolve the alkyne-modified this compound (1.0 equivalent) and the azide-functionalized fluorophore (1.2 equivalents) in the chosen solvent.

  • In a separate tube, prepare a catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the catalyst premix to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (5 equivalents).

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench it by adding EDTA solution to chelate the copper catalyst.

  • Purify the this compound-fluorescent probe using high-performance liquid chromatography (HPLC).

Synthesis_Workflow Start Start: Alkyne-modified SA + Azide-Fluorophore Reaction CuAAC Reaction: - CuSO4/THPTA - Sodium Ascorbate Start->Reaction Quench Quench Reaction (EDTA) Reaction->Quench Purify Purification (HPLC) Quench->Purify Final_Product Final Product: SA-Fluorescent Probe Purify->Final_Product

Caption: Workflow for the synthesis of SA-fluorescent probes.

Protocol 2: Bacterial Imaging with this compound-Fluorescent Probes

This protocol outlines the steps for labeling Staphylococcus aureus with an SA-fluorescent probe for subsequent imaging by fluorescence microscopy.

Materials:

  • Staphylococcus aureus culture (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • This compound-fluorescent probe (SA-FL probe)

  • 2,2'-dipyridyl (DP)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for fluorescein: excitation ~490 nm, emission ~515 nm)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate S. aureus in TSB and grow overnight at 37°C with shaking.

    • The following day, dilute the overnight culture into fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

  • Iron Limitation and Labeling:

    • Harvest the bacterial cells by centrifugation (5000 x g, 10 min).

    • Wash the cells twice with PBS.

    • Resuspend the cells in fresh TSB containing 200 µM 2,2'-dipyridyl to induce iron starvation.

    • Add the SA-FL probe to a final concentration of 2.5 - 10 µM.

    • Incubate the bacterial suspension at 37°C for 4 hours with gentle shaking.

  • Sample Preparation for Microscopy:

    • After incubation, harvest the labeled cells by centrifugation.

    • Wash the cells three times with PBS to remove any unbound probe.

    • Resuspend the final cell pellet in a small volume of PBS.

    • Place a small drop of the bacterial suspension onto a clean microscope slide and cover with a coverslip.

  • Fluorescence Microscopy:

    • Image the labeled bacteria using a fluorescence microscope equipped with a suitable objective (e.g., 100x oil immersion) and filter sets corresponding to the fluorophore used.

    • Acquire both fluorescence and bright-field or differential interference contrast (DIC) images.

Protocol 3: Flow Cytometry Analysis of Labeled Bacteria

This protocol describes how to quantify the labeling of S. aureus with an SA-FL probe using flow cytometry.

Materials:

  • Labeled and washed S. aureus cells (from Protocol 2)

  • Unlabeled S. aureus cells (as a negative control)

  • PBS

  • Flow cytometer with a suitable laser for excitation (e.g., a blue laser for fluorescein)

Procedure:

  • Sample Preparation:

    • Prepare a suspension of labeled S. aureus in PBS, adjusting the cell density to approximately 10⁶ cells/mL.

    • Prepare a similar suspension of unlabeled S. aureus to serve as a negative control for setting the baseline fluorescence.

  • Flow Cytometer Setup:

    • Set up the flow cytometer to measure forward scatter (FSC), side scatter (SSC), and fluorescence in the appropriate channel for the chosen fluorophore.

    • Use the unlabeled bacterial sample to adjust the FSC and SSC voltages to gate the bacterial population and to set the negative fluorescence gate.

  • Data Acquisition:

    • Run the labeled bacterial sample through the flow cytometer and acquire data for a sufficient number of events (e.g., 10,000-50,000 events within the bacterial gate).

  • Data Analysis:

    • Analyze the collected data using appropriate software.

    • Quantify the percentage of fluorescently labeled bacteria and the mean fluorescence intensity of the positive population.

Imaging_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Culture Bacterial Culture (S. aureus) Labeling Labeling with SA-FL Probe + Iron Chelator Culture->Labeling Wash Wash to Remove Unbound Probe Labeling->Wash Microscopy Fluorescence Microscopy Wash->Microscopy Flow_Cytometry Flow Cytometry Wash->Flow_Cytometry

Caption: Workflow for bacterial imaging and analysis.

References

Application of Staphyloferrin A in Antimicrobial Drug Delivery: A Trojan Horse Strategy Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of antibiotic-resistant bacteria, particularly Staphylococcus aureus, presents a significant global health challenge. The ability of these pathogens to evade conventional antimicrobial agents necessitates the development of innovative therapeutic strategies. One promising approach is the "Trojan horse" strategy, which exploits the bacterium's essential nutrient uptake systems to deliver cytotoxic agents. Staphyloferrin A, a siderophore produced by Staphylococcus aureus to acquire iron, can be harnessed as a delivery vehicle for antibiotics. By conjugating an antibiotic to this compound, the resulting molecule can hijack the bacterium's iron transport machinery, specifically the HtsABC transporter, to gain entry into the cell and exert its antimicrobial effect. This approach has the potential to overcome resistance mechanisms, such as reduced membrane permeability, and enhance the efficacy of existing antibiotics.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the use of this compound in antimicrobial drug delivery.

Mechanism of Action: The this compound Trojan Horse

Staphylococcus aureus produces and secretes this compound into its environment to chelate ferric iron (Fe³⁺), an essential nutrient for bacterial growth and virulence. The resulting ferri-siderophore complex is then recognized and actively transported across the bacterial cell membrane by the HtsABC (Heme transport system) transporter. The Trojan horse strategy leverages this natural uptake pathway. An antibiotic is chemically linked to this compound, creating a conjugate that mimics the native ferri-siderophore. The bacterium's transport system recognizes the this compound portion of the conjugate and internalizes the entire molecule, delivering the antibiotic payload directly into the cytoplasm where it can reach its target.

dot

StaphyloferrinA_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound SA-Antibiotic Conjugate SA-Antibiotic Conjugate This compound->SA-Antibiotic Conjugate Conjugation Fe3+ Fe3+ Fe3+->SA-Antibiotic Conjugate Chelation Antibiotic Antibiotic Antibiotic->SA-Antibiotic Conjugate HtsABC Transporter HtsABC Transporter SA-Antibiotic Conjugate->HtsABC Transporter Uptake Intracellular Antibiotic Antibiotic HtsABC Transporter->Intracellular Antibiotic Release Bacterial Target Bacterial Target Intracellular Antibiotic->Bacterial Target Inhibition

Caption: this compound-mediated drug delivery pathway.

Data Presentation: Antimicrobial Activity of this compound Conjugates

The efficacy of this compound-antibiotic conjugates is primarily assessed by determining their minimum inhibitory concentration (MIC) against relevant bacterial strains. The following tables summarize the reported MIC values for this compound-fluoroquinolone conjugates compared to the parent drugs against both fluoroquinolone-susceptible and -resistant Staphylococcus aureus strains.

Table 1: MIC of Fluoroquinolones against S. aureus Strains

CompoundS. aureus NCTC 6571 (Susceptible) MIC (µg/mL)S. aureus (Ciprofloxacin-Resistant) MIC (µg/mL)
Ciprofloxacin (B1669076)0.25>128
Norfloxacin0.5>128

Table 2: MIC of this compound-Fluoroquinolone Conjugates against S. aureus NCTC 6571

ConjugateMIC (µg/mL)
(R)-ornithine-Ciprofloxacin32
(S)-ornithine-Ciprofloxacin64
(R)-ornithine-Norfloxacin64
Lysine-based-Ciprofloxacin16

Data sourced from Milner et al., 2013.[1]

Note: The conjugation of fluoroquinolones to this compound derivatives resulted in a significant reduction in antibacterial activity against susceptible strains and did not overcome existing resistance.[1] This highlights the critical importance of the linker chemistry and the specific antibiotic chosen for conjugation to ensure that the antibacterial activity of the payload is retained.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound-drug conjugates are crucial for advancing research in this area.

Protocol 1: Synthesis of a this compound-Ciprofloxacin Conjugate

This protocol is a generalized procedure based on the work by Milner et al. (2013) for the synthesis of an ornithine-based this compound-ciprofloxacin conjugate.

Materials:

Procedure:

  • Solid-Phase Synthesis of the Siderophore Backbone:

    • Swell Fmoc-D-Orn(Boc)-OH resin in DMF.

    • Remove the Fmoc protecting group using 20% piperidine in DMF.

    • Couple tri-tert-butyl citrate to the deprotected amine using HBTU and DIPEA in DMF.

    • Repeat the Fmoc deprotection and coupling steps to attach the second tri-tert-butyl citrate molecule.

  • Conjugation to Ciprofloxacin:

    • Cleave the Boc protecting group from the ornithine side chain using TFA in DCM.

    • Couple the free amine to the carboxylic acid group of ciprofloxacin using HBTU and DIPEA in DMF.

  • Cleavage and Deprotection:

    • Cleave the conjugate from the resin and remove the tert-butyl protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the crude product in cold diethyl ether.

  • Purification:

    • Purify the crude conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

dot

Synthesis_Workflow Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection 1 Fmoc Deprotection 1 Resin Swelling->Fmoc Deprotection 1 Citrate Coupling 1 Citrate Coupling 1 Fmoc Deprotection 1->Citrate Coupling 1 Fmoc Deprotection 2 Fmoc Deprotection 2 Citrate Coupling 1->Fmoc Deprotection 2 Citrate Coupling 2 Citrate Coupling 2 Fmoc Deprotection 2->Citrate Coupling 2 Boc Deprotection Boc Deprotection Citrate Coupling 2->Boc Deprotection Ciprofloxacin Coupling Ciprofloxacin Coupling Boc Deprotection->Ciprofloxacin Coupling Cleavage & Deprotection Cleavage & Deprotection Ciprofloxacin Coupling->Cleavage & Deprotection Purification Purification Cleavage & Deprotection->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for the synthesis of a this compound-ciprofloxacin conjugate.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard broth microdilution methods with modifications for siderophore-antibiotic conjugates.

Materials:

  • Iron-depleted Mueller-Hinton Broth (ID-MHB)

  • 96-well microtiter plates

  • This compound-antibiotic conjugate

  • Parent antibiotic

  • Staphylococcus aureus strain(s) of interest

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Inoculum:

    • Culture S. aureus overnight in standard Mueller-Hinton Broth.

    • Dilute the overnight culture in ID-MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare Serial Dilutions:

    • Prepare a stock solution of the this compound-antibiotic conjugate and the parent antibiotic in a suitable solvent.

    • Perform two-fold serial dilutions of the compounds in ID-MHB in a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the 96-well plate.

    • Include a positive control (bacteria in ID-MHB without antibiotic) and a negative control (ID-MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Siderophore Competition Assay

This assay is used to confirm that the this compound-antibiotic conjugate utilizes the siderophore uptake pathway.

Materials:

  • Iron-depleted Mueller-Hinton Broth (ID-MHB)

  • 96-well microtiter plates

  • This compound-antibiotic conjugate

  • Unlabeled this compound

  • Staphylococcus aureus strain(s) of interest

  • Incubator

Procedure:

  • Prepare Plates:

    • Prepare serial dilutions of the this compound-antibiotic conjugate in ID-MHB in a 96-well plate as described in the MIC protocol.

    • Prepare a second set of serial dilutions of the conjugate in ID-MHB supplemented with a fixed, high concentration of unlabeled this compound (e.g., 100 µM).

  • Inoculation and Incubation:

    • Inoculate all wells with the prepared S. aureus suspension (approximately 5 x 10⁵ CFU/mL).

    • Incubate the plates at 37°C for 18-24 hours.

  • Analysis:

    • Determine the MIC of the conjugate in the absence and presence of unlabeled this compound.

    • If the conjugate utilizes the this compound uptake pathway, the presence of excess unlabeled this compound will competitively inhibit the uptake of the conjugate, resulting in an increase in the MIC.

Protocol 4: Radiolabeled Iron Uptake Assay

This assay directly measures the uptake of the this compound-antibiotic conjugate via the iron transport system using radiolabeled iron (⁵⁵Fe).

Materials:

  • Iron-depleted minimal medium

  • ⁵⁵FeCl₃

  • This compound-antibiotic conjugate

  • Unlabeled this compound

  • Staphylococcus aureus strain(s) of interest

  • Scintillation counter and vials

  • Filtration apparatus with glass fiber filters

Procedure:

  • Prepare Cells:

    • Grow S. aureus to mid-log phase in iron-depleted minimal medium to induce the expression of iron uptake systems.

    • Wash and resuspend the cells in fresh, iron-depleted medium.

  • Prepare Radiolabeled Conjugate:

    • Prepare a solution of the this compound-antibiotic conjugate and add ⁵⁵FeCl₃ in a 1:1 molar ratio to form the ⁵⁵Fe-conjugate complex.

  • Uptake Experiment:

    • Initiate the uptake experiment by adding the ⁵⁵Fe-conjugate to the cell suspension.

    • For competition experiments, add a surplus of unlabeled this compound or the unlabeled conjugate prior to the addition of the ⁵⁵Fe-conjugate.

    • At various time points, take aliquots of the cell suspension and rapidly filter them through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove extracellular radiolabel.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the amount of radioactivity associated with the cells using a scintillation counter.

    • Calculate the rate of uptake.

Conclusion

The application of this compound in antimicrobial drug delivery represents an innovative strategy to combat antibiotic-resistant Staphylococcus aureus. While initial studies have demonstrated the feasibility of this approach, further research is needed to optimize the design of the conjugates to enhance their antimicrobial potency and overcome resistance. The protocols provided herein offer a framework for the synthesis and evaluation of novel this compound-based therapeutics. Careful consideration of the antibiotic payload, linker chemistry, and rigorous evaluation of uptake and efficacy are paramount to the successful development of this promising class of antimicrobials.

References

Application Notes and Protocols for Studying Staphyloferrin A-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies to investigate the interactions between the siderophore Staphyloferrin A (SA) and various proteins. Understanding these interactions is crucial for elucidating the mechanisms of iron acquisition in Staphylococcus aureus and for the development of novel antimicrobial strategies.

Introduction to this compound and its Role in Virulence

This compound is a carboxylate-type siderophore produced by Staphylococcus aureus to scavenge ferric iron (Fe³⁺) from the host environment, a critical process for bacterial survival and pathogenesis.[1][2] The iron acquisition pathway involving this compound is a key virulence factor, enabling the bacterium to thrive in iron-limited host niches such as abscesses.[3][4] The transport of SA across the bacterial cell membrane is mediated by a dedicated set of proteins, making these interactions prime targets for therapeutic intervention.

Key Protein Interactions

The study of this compound-protein interactions primarily focuses on the proteins involved in its transport system.

Table 1: Key Bacterial Proteins Interacting with this compound

ProteinFunctionCellular LocationInteraction with this compound
SfaA Efflux transporterInner membraneMediates the secretion of this compound out of the bacterial cell.[3][5]
HtsA Substrate-binding protein of the HtsABC transporterCell surface (lipoprotein)Binds to ferric-Staphyloferrin A (Fe-SA) with high affinity for subsequent import.[6][7]
HtsB/C Permease components of the HtsABC transporterInner membraneForm the channel for the translocation of Fe-SA across the cytoplasmic membrane.[1]
FhuC ATPaseCytoplasmProvides the energy for the HtsABC transport system.[7]

While the primary focus has been on bacterial transporters, this compound may also interact with host proteins to acquire iron. For instance, it can extract iron from host iron-binding proteins like transferrin.[8] Further research is needed to identify a broader range of host protein interactions.

Quantitative Analysis of this compound-Protein Interactions

Quantifying the binding affinity and thermodynamics of these interactions is essential for understanding their specificity and for designing targeted inhibitors.

Table 2: Quantitative Data on this compound-Protein Interactions

Interacting PairMethodDissociation Constant (Kd)Association Rate (kon)Dissociation Rate (koff)Thermodynamic Parameters (ΔH, ΔS)
Fe-Staphyloferrin A - HtsAFluorescence SpectroscopyLow nanomolar range[6]Not DeterminedNot DeterminedNot Determined
Other interactions-To be determinedTo be determinedTo be determinedTo be determined

Note: There is a current lack of precise quantitative data for most this compound-protein interactions. The protocols outlined below provide the means to generate this critical information.

Experimental Protocols

This section provides detailed protocols for key in vitro, in vivo, and cellular methods to study this compound-protein interactions.

In Vitro Methods

These methods are crucial for characterizing the direct binding between this compound and a purified protein.

This protocol is adapted from studies on the HtsA-Fe-SA interaction and relies on the intrinsic tryptophan fluorescence of the protein.[6]

Objective: To determine the dissociation constant (Kd) of the this compound-protein interaction.

Materials:

  • Purified protein of interest (e.g., HtsA) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

  • Ferric-Staphyloferrin A (Fe-SA) solution of known concentration.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the purified protein at a concentration where its intrinsic fluorescence can be accurately measured (e.g., 15 nM for HtsA).[1]

    • Prepare a stock solution of Fe-SA. The concentration can be determined using atomic absorption spectroscopy to measure the iron content, assuming a 1:1 molar ratio of iron to this compound.[6]

  • Instrument Setup:

    • Set the excitation wavelength to 280 nm (for tryptophan).

    • Set the emission wavelength to the maximum emission wavelength of the protein (e.g., 334 nm for HtsA).[1]

    • Set the excitation and emission slit widths to appropriate values (e.g., 2.1 nm and 6.3 nm, respectively).[1]

  • Titration:

    • Place the protein solution in the cuvette.

    • Record the initial fluorescence intensity.

    • Add small aliquots of the Fe-SA solution to the protein solution.

    • After each addition, mix gently and allow the system to equilibrate before recording the fluorescence intensity.

    • Continue the titration until the fluorescence signal is saturated (no further change is observed upon addition of more Fe-SA).

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence intensity as a function of the Fe-SA concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-protein interaction.

Materials:

  • Purified protein of interest in a dialysis buffer.

  • This compound solution in the same dialysis buffer.

  • Isothermal titration calorimeter.

  • Syringe for titration.

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and this compound extensively against the same buffer to minimize heats of dilution.

    • Determine the accurate concentrations of the protein and this compound.

    • Degas both solutions before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

  • Titration:

    • Load the protein solution into the sample cell (e.g., 40 µM).

    • Load the this compound solution into the injection syringe (e.g., 400 µM).

    • Perform a series of small injections (e.g., 2 µL) of the this compound solution into the protein solution.

    • Record the heat change after each injection.

  • Control Experiment:

    • Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the data to a suitable binding model to determine Kd, n, ΔH, and ΔS.

SPR is a label-free technique for real-time monitoring of binding events, allowing for the determination of kinetic parameters.

Objective: To determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd) of the this compound-protein interaction.

Materials:

  • Purified protein of interest (ligand).

  • This compound (analyte).

  • SPR instrument and sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., EDC/NHS).

  • Running buffer.

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., with EDC/NHS).

    • Immobilize the purified protein (ligand) onto the sensor surface.

    • Deactivate any remaining active groups.

  • Analyte Binding:

    • Inject a series of concentrations of this compound (analyte) over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the immobilized ligand.

  • Dissociation:

    • After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the this compound-protein complex.

  • Regeneration:

    • If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Generate sensorgrams by plotting the SPR response against time.

    • Fit the association and dissociation curves to appropriate kinetic models to determine kon and koff.

    • Calculate the dissociation constant (Kd) from the ratio of koff/kon.

Native MS allows for the study of intact protein-ligand complexes, providing information on stoichiometry and binding.

Objective: To determine the stoichiometry of the this compound-protein complex.

Materials:

  • Purified protein of interest.

  • This compound.

  • Volatile buffer suitable for native MS (e.g., ammonium (B1175870) acetate).

  • Mass spectrometer equipped for native MS analysis.

Procedure:

  • Sample Preparation:

    • Buffer exchange the protein and this compound into a volatile buffer (e.g., 150 mM ammonium acetate, pH 7.5).

    • Mix the protein and this compound at a desired molar ratio.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer using a nano-electrospray ionization source.

    • Use gentle instrument settings (e.g., low cone voltage) to preserve the non-covalent interactions.

    • Acquire mass spectra over a mass-to-charge (m/z) range that encompasses the expected masses of the protein, the ligand, and the complex.

  • Data Analysis:

    • Analyze the mass spectra to identify the charge state series corresponding to the unbound protein and the this compound-bound protein complex.

    • Deconvolute the mass spectra to determine the molecular weights of the observed species and confirm the stoichiometry of the complex.

This technique provides high-resolution structural information about the this compound-protein complex, revealing the specific molecular interactions.

Objective: To determine the three-dimensional structure of the this compound-protein complex.

Materials:

  • Highly pure and concentrated protein of interest.

  • This compound.

  • Crystallization screens and reagents.

  • X-ray diffraction equipment.

Procedure:

  • Complex Formation and Purification:

    • Incubate the purified protein with an excess of this compound to ensure complex formation.

    • Purify the complex using size-exclusion chromatography to remove unbound ligand and aggregated protein.

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Data Collection:

    • Mount a crystal and expose it to a high-intensity X-ray beam.

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

    • Build an atomic model of the protein-ligand complex into the electron density map.

    • Refine the model to improve its agreement with the experimental data.

In Vivo and Cellular Methods

These methods are essential for understanding the biological relevance of this compound-protein interactions in the context of a whole organism or a cellular environment.

This model is used to assess the contribution of this compound and its interacting proteins to S. aureus virulence in vivo.[4]

Objective: To evaluate the role of this compound-protein interactions in the pathogenesis of S. aureus infection.

Materials:

  • Wild-type S. aureus strain.

  • Isogenic mutant strains lacking genes for this compound synthesis or transport (e.g., ΔsfaA, ΔhtsA).

  • Mice (e.g., BALB/c).

  • Bacterial culture media.

  • Syringes and needles.

Procedure:

  • Bacterial Preparation:

    • Grow wild-type and mutant S. aureus strains to mid-logarithmic phase.

    • Wash and resuspend the bacteria in sterile saline to the desired inoculum concentration (e.g., 1 x 10⁷ CFU/100 µL).

  • Infection:

    • Anesthetize the mice.

    • Inject the bacterial suspension subcutaneously into the flank of the mice.

  • Monitoring and Analysis:

    • Monitor the mice for the development of abscesses over several days.

    • Measure the size of the abscesses daily.

    • At a predetermined endpoint, euthanize the mice and excise the abscesses.

    • Homogenize the abscesses and plate serial dilutions to determine the bacterial load (CFU/abscess).

  • Competition Assay (Optional):

    • Co-infect mice with a 1:1 mixture of the wild-type and a mutant strain.

    • Differentiate the strains by antibiotic resistance markers or other means to determine the competitive index (CI) in vivo.

This assay assesses the ability of this compound to support the growth of S. aureus under iron-limiting conditions.

Objective: To determine if a specific protein is required for the utilization of this compound as an iron source.

Materials:

  • Wild-type S. aureus strain.

  • Isogenic mutant strains (e.g., ΔhtsA).

  • Iron-depleted culture medium (e.g., RPMI with an iron chelator like 2,2'-bipyridyl).

  • This compound.

  • 96-well plates.

  • Plate reader.

Procedure:

  • Bacterial Preparation:

    • Grow wild-type and mutant strains overnight in iron-replete medium.

    • Wash the cells and resuspend them in iron-depleted medium.

  • Assay Setup:

    • In a 96-well plate, add the iron-depleted medium.

    • Add this compound to the designated wells at various concentrations.

    • Inoculate the wells with the wild-type or mutant strains to a low starting optical density (OD₆₀₀).

  • Incubation and Measurement:

    • Incubate the plate at 37°C with shaking.

    • Measure the OD₆₀₀ at regular intervals to monitor bacterial growth.

  • Data Analysis:

    • Plot the growth curves (OD₆₀₀ vs. time) for each strain under different conditions.

    • Compare the growth of the mutant strain to the wild-type strain in the presence of this compound to determine if the mutated protein is essential for its utilization.

This model investigates the role of this compound in the interaction of S. aureus with host cells.[4]

Objective: To assess the importance of this compound-mediated iron acquisition for intracellular survival and replication of S. aureus.

Materials:

  • Wild-type S. aureus strain.

  • Isogenic mutant strains (e.g., ΔsfaA).

  • Epithelial or phagocytic cell line (e.g., A549 human lung epithelial cells).

  • Cell culture medium.

  • Antibiotics (e.g., gentamicin) to kill extracellular bacteria.

Procedure:

  • Cell Culture:

    • Seed the host cells in tissue culture plates and grow to confluence.

  • Infection:

    • Infect the host cell monolayer with wild-type or mutant S. aureus at a specific multiplicity of infection (MOI).

    • Allow the bacteria to invade the host cells for a defined period (e.g., 1-2 hours).

  • Removal of Extracellular Bacteria:

    • Wash the cells to remove non-adherent bacteria.

    • Add medium containing an antibiotic that does not penetrate the host cells (e.g., gentamicin) to kill any remaining extracellular bacteria.

  • Intracellular Survival/Replication:

    • At various time points post-infection, lyse the host cells with a gentle detergent.

    • Plate serial dilutions of the lysate to enumerate the intracellular bacteria (CFU/well).

  • Data Analysis:

    • Compare the number of intracellular bacteria between the wild-type and mutant strains over time to determine the role of this compound in intracellular survival and replication.

Visualizing this compound-Protein Interaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and experimental workflows related to the study of this compound-protein interactions.

Staphyloferrin_A_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fe_SA Fe-Staphyloferrin A HtsA HtsA (Receptor) Fe_SA->HtsA Binding SA_out This compound SA_out->Fe_SA Iron Chelation SfaA SfaA (Exporter) SfaA->SA_out HtsBC HtsB/C (Permease) HtsA->HtsBC Delivery Fe_SA_in Fe-Staphyloferrin A HtsBC->Fe_SA_in Import SA_in This compound SA_in->SfaA Export Fe Fe³⁺ Fe_SA_in->Fe Iron Release FhuC FhuC (ATPase) FhuC->HtsBC Energy (ATP)

Caption: this compound transport pathway in S. aureus.

ITC_Workflow Start Start: Purified Protein & this compound Prep Sample Preparation (Dialysis, Degassing) Start->Prep Load Load Protein into Cell, This compound into Syringe Prep->Load Control Control Titration (SA into Buffer) Prep->Control Titration Perform Titration (Inject SA into Protein) Load->Titration Measure Measure Heat Change Titration->Measure Analysis Data Analysis (Integration, Fitting) Measure->Analysis Control->Analysis Results Results: Kd, n, ΔH, ΔS Analysis->Results

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Murine_Abscess_Model Start Start: Wild-type & Mutant S. aureus Culture Bacterial Culture Preparation Start->Culture Infection Subcutaneous Injection into Mice Culture->Infection Monitoring Monitor Abscess Development Infection->Monitoring Endpoint Endpoint: Euthanize & Excise Abscess Monitoring->Endpoint Analysis Homogenize & Determine Bacterial Load (CFU) Endpoint->Analysis Comparison Compare Virulence of WT vs. Mutant Analysis->Comparison

Caption: Workflow for the Murine Abscess Model.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Staphyloferrin A CAS Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Staphyloferrin A (SA) Chrome Azurol S (CAS) assay. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the detection and quantification of this compound and other siderophores using the CAS assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the CAS assay for this compound detection?

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores. The assay is based on the competition for iron between the siderophore and the CAS dye. In the assay solution, CAS is in a stable, blue-colored complex with ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA). This compound, being a potent iron chelator, will remove the iron from the CAS-Fe³⁺-HDTMA complex. This causes the release of the free CAS dye, resulting in a color change from blue to orange or yellow, which can be quantified spectrophotometrically.[1][2][3]

Q2: Why is my CAS assay not showing a color change, even though I expect this compound to be present?

Several factors could lead to a lack of color change:

  • Low Siderophore Concentration: The concentration of this compound in your sample may be below the detection limit of the assay. Consider optimizing your culture conditions to enhance siderophore production, such as ensuring iron-limiting conditions.

  • Incorrect pH: The pH of the assay solution is critical. A pH outside the optimal range (typically around 6.8) can affect the stability of the CAS-Fe³⁺ complex and the iron chelation reaction, potentially preventing the color change.[1][4]

  • Media Interference: High concentrations of phosphates or other components in your culture medium can interfere with the assay.[1]

  • Toxicity of HDTMA: The detergent HDTMA can be toxic to some bacteria, including Gram-positive organisms like Staphylococcus aureus, inhibiting their growth and, consequently, siderophore production.[1][5][6]

Q3: Can other compounds in my sample interfere with the CAS assay and cause false positives?

Yes, the CAS assay is not specific to siderophores. Any compound with a high affinity for iron that can compete with the CAS dye can produce a positive result.[1] This includes other iron-chelating molecules that may be present in complex biological samples. It is crucial to include appropriate controls to rule out false positives.

Q4: The color of my CAS agar (B569324) plates is green instead of blue. What could be the cause?

A greenish color in the CAS agar typically indicates that the pH of the medium is too high (above 6.8).[1][7] It is essential to carefully adjust the pH of the PIPES buffer to 6.8 during the preparation of the CAS agar.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound CAS assay experiments.

Issue 1: No or Weak Color Change
Possible Cause Recommended Solution
Insufficient Siderophore Production Optimize culture conditions for siderophore production. Ensure the use of iron-depleted media. The composition of the growth medium, including carbon and nitrogen sources, can significantly influence siderophore yield.[1]
HDTMA Toxicity For Gram-positive bacteria like Staphylococcus aureus, which are sensitive to HDTMA, use a modified CAS assay such as the O-CAS (overlay) method to avoid direct contact of the bacteria with the detergent.[5][8] Alternatively, replace HDTMA with a less toxic surfactant like N-dodecyl-N-N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS).[9][10]
Incorrect Reagent Preparation The stability and reactivity of the CAS reagent are highly dependent on the correct preparation procedure. Follow a validated protocol precisely, paying close attention to the order of reagent addition and mixing.[1]
Incorrect pH Ensure the pH of the CAS assay solution is correctly adjusted and buffered to approximately 6.8.[1][4] When mixing the culture supernatant with the CAS reagent, verify the final pH of the mixture.
Glassware Contamination Trace amounts of iron or other metal ions on glassware can interfere with the assay. Use acid-washed glassware (e.g., with 6M HCl) and rinse thoroughly with deionized water.[1][4]
Issue 2: High Background or False Positives
Possible Cause Recommended Solution
Media Interference Rich culture media are often unsuitable for the CAS assay due to high iron and nutrient content.[11] High phosphate (B84403) concentrations, in particular, can interfere. Use a minimal medium with low phosphate content. If using a complex medium is unavoidable, consider sample cleanup steps.
Presence of Non-Siderophore Iron Chelators To confirm that the observed activity is due to siderophores, perform control experiments. This may include comparing results with a siderophore-deficient mutant strain or using an alternative detection method.
Sample Preparation If media components are suspected to interfere, consider purifying or concentrating the siderophores from the culture supernatant before performing the CAS assay. Methods like solid-phase extraction (SPE) or liquid-liquid extraction can be employed.

Experimental Protocols

Standard CAS Assay Solution Preparation

This protocol is adapted from established methods.[4][7]

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • PIPES buffer

  • FeCl₃·6H₂O

  • 10 mM HCl

  • Deionized water

Procedure:

  • Solution 1 (CAS solution): Dissolve 60.5 mg of CAS in 50 mL of deionized water.

  • Solution 2 (Iron solution): Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Solution 3 (HDTMA solution): Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

  • Mixing: Slowly add Solution 2 to Solution 1 while stirring. Then, slowly add Solution 3 to the mixed Solution 1 and 2. The resulting solution should be a dark blue color. Autoclave and store in a dark, plastic container.

Overlay CAS (O-CAS) Agar Plate Assay

This method is ideal for microorganisms sensitive to HDTMA.[8]

Procedure:

  • Prepare a growth medium suitable for your microorganism and pour it into Petri dishes.

  • Inoculate the plates with the microorganism and incubate under conditions that promote siderophore production.

  • Prepare the CAS agar overlay by mixing the CAS assay solution with a gelling agent (e.g., 0.9% agar) without any growth nutrients.

  • After the microorganism has grown on the initial plates, carefully pour a thin layer of the molten CAS overlay agar on top of the culture.

  • Incubate the plates and observe for the formation of an orange/yellow halo around the colonies, indicating siderophore production.

Visualizing Workflows and Concepts

This compound CAS Assay Workflow

CAS_Assay_Workflow cluster_preparation Sample Preparation cluster_assay CAS Assay cluster_reagent Reagent cluster_result Result Interpretation Culture Bacterial Culture (e.g., S. aureus) Supernatant Centrifuge & Collect Supernatant Culture->Supernatant Mix Mix Supernatant with CAS Reagent Supernatant->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance (630 nm) Incubate->Measure Color_Change Color Change? (Blue to Orange/Yellow) Measure->Color_Change CAS_Reagent Blue CAS-Fe³⁺ Complex CAS_Reagent->Mix Positive Siderophore Detected Color_Change->Positive Yes Negative No Siderophore Detected Color_Change->Negative No

Caption: Workflow of the this compound CAS Assay.

Troubleshooting Logic for CAS Assay Interference

Troubleshooting_Logic cluster_problem_identification Problem Identification cluster_no_signal_causes Causes for No/Weak Signal cluster_high_background_causes Causes for High Background cluster_solutions Solutions Start Unexpected Result in CAS Assay No_Signal No/Weak Signal? Start->No_Signal High_Background High Background/ False Positive? Start->High_Background Low_Production Low Siderophore Production No_Signal->Low_Production Yes HDTMA_Toxicity HDTMA Toxicity No_Signal->HDTMA_Toxicity Yes Bad_Reagent Incorrect Reagent Preparation/pH No_Signal->Bad_Reagent Yes Media_Interference Media Component Interference High_Background->Media_Interference Yes Non_Siderophore_Chelators Non-Siderophore Iron Chelators High_Background->Non_Siderophore_Chelators Yes Optimize_Culture Optimize Culture Conditions Low_Production->Optimize_Culture Modify_Assay Use O-CAS or DDAPS HDTMA_Toxicity->Modify_Assay Remake_Reagent Remake Reagents, Check pH Bad_Reagent->Remake_Reagent Change_Media Use Minimal/Low Phosphate Media Media_Interference->Change_Media Purify_Sample Purify Sample (SPE/LLE) Media_Interference->Purify_Sample Controls Use Controls (e.g., mutant strain) Non_Siderophore_Chelators->Controls

Caption: Troubleshooting logic for CAS assay interference.

References

Technical Support Center: Optimizing Staphyloferrin A Yield in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of Staphyloferrin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your synthesis protocols and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the solid-phase synthesis of this compound?

A high-yield solid-phase peptide synthesis (SPPS) of this compound has been reported with a 79% overall yield.[1] This method utilizes a well-defined protocol with specific protecting groups and coupling agents to achieve this efficiency.

Q2: What are the key building blocks for the solid-phase synthesis of this compound?

The primary building blocks for the synthesis of this compound are D-ornithine and two molecules of citric acid.[2] The synthesis involves the sequential coupling of these components onto a solid support.

Q3: What are the most critical steps in the solid-phase synthesis of this compound to ensure a high yield?

The most critical steps include:

  • Efficient coupling reactions: Ensuring complete amide bond formation between the resin-bound amino acid, D-ornithine, and the citric acid moieties is crucial. Monitoring coupling efficiency is recommended.[3][4]

  • Proper protecting group strategy: The selection and removal of protecting groups for the amino and carboxyl groups of D-ornithine and the hydroxyl and carboxyl groups of citric acid are critical to prevent side reactions.

  • Optimized cleavage and deprotection: The final step of cleaving the synthesized this compound from the resin and removing all protecting groups must be performed under conditions that minimize degradation of the final product.

Q4: How can I purify the synthesized this compound?

Due to its highly hydrophilic nature, this compound can be effectively purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6] An ion-pair HPLC system has also been used for the detection and purification of this compound.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Overall Yield Incomplete coupling reactions.- Increase coupling time and/or temperature. - Use a more efficient coupling reagent (e.g., HATU, HBTU). - Perform a double coupling for difficult steps. - Monitor coupling completion with a ninhydrin (B49086) test.[7]
Premature cleavage from the resin.- Ensure the use of an appropriate linker and that the cleavage conditions are not inadvertently met during synthesis.
Degradation during final cleavage.- Optimize the cleavage cocktail composition and reaction time. Use scavengers to protect sensitive functional groups.
Presence of Impurities in Final Product Incomplete removal of protecting groups.- Increase the duration of the deprotection step or use a stronger cleavage cocktail.
Side reactions during synthesis.- Aspartimide formation: If aspartic acid is present in your sequence, consider using a protecting group on the side chain that minimizes this side reaction. - Racemization: Use coupling reagents known to suppress racemization, such as those containing HOBt or HOAt. - Diketopiperazine formation: This is more common for the first two amino acids coupled to the resin. Consider using a dipeptide building block.
Issues with the citric acid moiety.- Stereocontrol: The stereogenic center of the citric acid moiety can be challenging to control. Using a pre-synthesized and protected citric acid building block with the correct stereochemistry is recommended. - Imide formation: The citric acid moiety can be prone to imide formation. Careful control of reaction conditions and pH is necessary to prevent this.
Difficulty in Purification Poor solubility of the crude product.- Test different solvent systems for dissolving the crude peptide before HPLC purification.
Co-elution of impurities with the product peak.- Optimize the HPLC gradient and mobile phase composition for better separation. - Consider using a different type of chromatography column (e.g., ion-exchange).

Quantitative Data Summary

Table 1: Comparison of Common Coupling Reagents in Solid-Phase Peptide Synthesis

Coupling ReagentKey FeaturesTypical Coupling TimeNotes
HBTU/HOBt Widely used, efficient.30-60 minutesCan cause racemization in sensitive amino acids.
HATU/HOAt Highly efficient, low racemization.15-30 minutesMore expensive than HBTU.
DIC/HOBt Cost-effective.1-2 hoursCan lead to the formation of a urea (B33335) byproduct that may be difficult to remove.
PyBOP Good for sterically hindered couplings.30-60 minutesProduces a carcinogenic byproduct (HMPA).

Table 2: Common Cleavage Cocktails for Fmoc-Based Solid-Phase Synthesis

Cleavage Cocktail CompositionTarget ResiduesCleavage TimeNotes
TFA/TIS/H₂O (95:2.5:2.5) Standard, for peptides without sensitive residues.2-3 hoursTIS acts as a scavenger for carbocations.
TFA/TIS/EDT/H₂O (94:1:2.5:2.5) For peptides containing Cys, Met, or Trp.2-4 hoursEDT is a scavenger for sulfoxides and other reactive species.
TFA/Thioanisole/EDT/Anisole (90:5:3:2) For peptides with multiple Arg residues.2-4 hoursThioanisole helps to deprotect Arg side chains.

Experimental Protocols

Detailed Methodology for Solid-Phase Synthesis of this compound

This protocol is adapted from the high-yield synthesis reported by Pandey et al. (2014).

1. Resin Preparation:

  • Start with a Rink Amide MBHA resin.

  • Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.

2. Fmoc-D-Ornithine(Boc)-OH Coupling:

  • Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group.

  • Coupling: Couple Fmoc-D-Ornithine(Boc)-OH to the resin using a suitable coupling agent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIEA) in DMF.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol.

3. First Citric Acid Coupling:

  • Deprotection: Remove the Fmoc group from the D-ornithine with 20% piperidine in DMF.

  • Coupling: Couple a mono-protected citric acid derivative (e.g., citric acid monobenzyl ester) to the free amine of ornithine using a coupling agent.

4. Second Citric Acid Coupling:

  • Deprotection: Remove the Boc protecting group from the side chain of ornithine using trifluoroacetic acid (TFA) in DCM.

  • Coupling: Couple the second mono-protected citric acid molecule to the newly deprotected amine.

5. Cleavage and Deprotection:

  • Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA with scavengers like triisopropylsilane (B1312306) (TIS) and water, to cleave the this compound from the resin and remove all remaining protecting groups.

  • Precipitate the crude product in cold diethyl ether.

6. Purification:

  • Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Visualizations

Staphyloferrin_A_SPPS_Workflow Resin Rink Amide Resin Fmoc_Orn Fmoc-D-Orn(Boc)-OH Coupling Resin->Fmoc_Orn 1. Swell & Couple Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Orn->Deprotection1 2. Deprotect CitricAcid1 Citric Acid Coupling 1 Deprotection1->CitricAcid1 3. Couple Deprotection2 Boc Deprotection (TFA/DCM) CitricAcid1->Deprotection2 4. Deprotect CitricAcid2 Citric Acid Coupling 2 Deprotection2->CitricAcid2 5. Couple Cleavage Cleavage & Deprotection (TFA Cocktail) CitricAcid2->Cleavage 6. Cleave Purification HPLC Purification Cleavage->Purification 7. Purify SA This compound Purification->SA Final Product Troubleshooting_Logic Start Low Yield or Impure Product Check_Coupling Check Coupling Efficiency? Start->Check_Coupling Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Yes Check_Cleavage Check Cleavage & Deprotection? Check_Coupling->Check_Cleavage No Optimize_Coupling Optimize Coupling: - Increase time/temp - Change reagent - Double couple Incomplete_Coupling->Optimize_Coupling Cleavage_Issues Cleavage/Deprotection Issues Check_Cleavage->Cleavage_Issues Yes Check_Purification Check Purification? Check_Cleavage->Check_Purification No Optimize_Cleavage Optimize Cocktail: - Add scavengers - Adjust time Cleavage_Issues->Optimize_Cleavage Purification_Problems Purification Problems Check_Purification->Purification_Problems Yes Optimize_Purification Optimize HPLC: - Change gradient - Test solvents Purification_Problems->Optimize_Purification

References

Staphyloferrin A Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the purification efficiency of Staphyloferrin A (SA), a key siderophore from Staphylococcus aureus. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during the purification process.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification.

Low Yield of this compound
Potential Cause Recommended Solution
Suboptimal Culture Conditions: Insufficient iron limitation in the growth medium leads to reduced SA production.Optimize the culture medium by ensuring it is iron-deficient. Tryptic Soy Broth (TSB) or a chemically defined minimal medium are often used. Growth of S. aureus in iron-depleted media is a prerequisite for inducing siderophore production.[1]
Consider adding an iron chelator like 2,2'-dipyridyl to the culture medium to further induce iron starvation and enhance SA production.
Optimize other culture parameters such as pH, temperature, and aeration, as these can influence bacterial growth and metabolite production. For S. aureus, a temperature of 37°C and aeration are generally favorable for growth.[2]
Incomplete Extraction from Supernatant: this compound, being highly hydrophilic, may not be efficiently extracted using standard protocols.As SA is secreted into the culture medium, the first step is to separate the bacterial cells from the supernatant by centrifugation. Ensure complete removal of cells to avoid contamination with intracellular components.
The supernatant can then be subjected to purification techniques like anion-exchange chromatography.
Degradation of this compound: SA is known to be acid-labile, and improper pH during extraction and purification can lead to its degradation.Maintain a neutral to slightly alkaline pH throughout the purification process to prevent degradation. Avoid strongly acidic conditions.
Loss during Purification Steps: Multiple purification steps can lead to a cumulative loss of the target molecule.Minimize the number of purification steps where possible. Anion-exchange High-Performance Liquid Chromatography (HPLC) is a powerful technique that can often achieve high purity in a single step.
Poor Peak Resolution in HPLC
Potential Cause Recommended Solution
Inappropriate Column Chemistry: The choice of stationary phase is critical for the separation of a highly hydrophilic molecule like this compound.Anion-exchange chromatography is a suitable method for purifying the anionic this compound.[3]
Suboptimal Mobile Phase Composition: Incorrect buffer pH or ionic strength can lead to poor separation.The pH of the mobile phase should be carefully selected to ensure that this compound is charged and can interact with the anion-exchange column.
A salt gradient (e.g., NaCl or KCl) is typically used to elute the bound molecules. Optimizing the gradient profile is crucial for good resolution.
Column Overloading: Injecting too much sample can lead to broad and overlapping peaks.Reduce the sample load to improve peak shape and resolution.
Secondary Interactions: Hydrophobic interactions between SA and the column matrix can cause peak tailing.Adding a small percentage of an organic solvent (e.g., acetonitrile (B52724) or methanol) to the mobile phase can help to reduce these interactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound?

Anion-exchange High-Performance Liquid Chromatography (HPLC) is a highly effective method for purifying this compound due to its anionic nature.[3] This technique separates molecules based on their charge and can yield high-purity SA from a complex mixture like a bacterial culture supernatant.

Q2: How can I quantify the amount of this compound in my sample?

The Chrome Azurol S (CAS) assay is a universal and widely used spectrophotometric method for the detection and quantification of siderophores, including this compound.[4][5][6] This assay is based on the competition for iron between the siderophore and the CAS dye.

Q3: My this compound seems to be degrading during purification. What can I do to prevent this?

This compound is known to be sensitive to acidic conditions. It is crucial to maintain a neutral to slightly alkaline pH throughout the entire purification process to prevent its degradation.

Q4: What are the optimal culture conditions for maximizing this compound production?

To maximize the yield of this compound, Staphylococcus aureus should be grown under iron-deficient conditions.[1] This can be achieved by using an iron-poor medium and potentially adding an iron chelator. Other factors such as a neutral pH, a temperature of 37°C, and adequate aeration will support robust bacterial growth and, consequently, higher production of SA.[2]

III. Experimental Protocols

Culturing Staphylococcus aureus for this compound Production
  • Prepare an iron-deficient medium: Use a chemically defined minimal medium or a rich medium like Tryptic Soy Broth (TSB). To induce iron starvation, the addition of an iron chelator like 2,2'-dipyridyl to the medium can be beneficial.

  • Inoculation: Inoculate the medium with an overnight culture of S. aureus.

  • Incubation: Incubate the culture at 37°C with shaking for optimal aeration. Growth should be monitored by measuring the optical density at 600 nm (OD600).

  • Harvesting the Supernatant: Once the culture reaches the late exponential or early stationary phase, harvest the cells by centrifugation. The resulting supernatant contains the secreted this compound.

Anion-Exchange HPLC for this compound Purification
  • Sample Preparation: Filter the bacterial supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • Column: Use a suitable anion-exchange HPLC column.

  • Mobile Phase:

    • Buffer A: A low ionic strength buffer at a neutral to slightly alkaline pH (e.g., 20 mM Tris-HCl, pH 7.5).

    • Buffer B: Buffer A containing a high concentration of salt (e.g., 1 M NaCl).

  • Gradient Elution:

    • Equilibrate the column with Buffer A.

    • Inject the filtered supernatant.

    • Apply a linear gradient of Buffer B to elute the bound molecules. This compound, being anionic, will bind to the column and elute as the salt concentration increases.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm for the peptide bonds in SA).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak for further analysis.

Quantification of this compound using the Chrome Azurol S (CAS) Assay
  • CAS Assay Solution Preparation: A detailed protocol for preparing the CAS assay solution can be found in the literature.[7] It involves the preparation of several solutions that are then combined to form the final blue-colored reagent.

  • Standard Curve: Prepare a standard curve using a known concentration of a standard siderophore (e.g., desferrioxamine) or purified this compound if available.

  • Assay Procedure:

    • Mix your sample (or standard) with the CAS assay solution.

    • Incubate at room temperature for a specific period (e.g., 20 minutes).

    • Measure the absorbance at 630 nm.

  • Calculation: The concentration of this compound in your sample can be determined by comparing its absorbance to the standard curve. The decrease in absorbance is proportional to the amount of siderophore present.

IV. Data Presentation

While specific yields can vary significantly between Staphylococcus aureus strains and culture conditions, the following table provides a hypothetical representation of expected this compound yields under different conditions to guide optimization efforts.

Culture Condition Expected this compound Yield (mg/L) Notes
Standard Rich Medium (e.g., TSB)1 - 5Basal level of production without specific iron limitation.
Iron-Deficient Minimal Medium10 - 50Increased production due to iron starvation.
Iron-Deficient Medium + Chelator50 - 150Strong induction of siderophore biosynthesis.

V. Visualizations

Experimental Workflow for this compound Purification

StaphyloferrinA_Purification_Workflow cluster_culture Staphylococcus aureus Culture cluster_extraction Extraction cluster_purification Purification cluster_quantification Quantification & Analysis culture Inoculate Iron-Deficient Medium incubation Incubate at 37°C with Aeration culture->incubation centrifugation Centrifuge to Pellet Cells incubation->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filter Supernatant (0.22 µm) supernatant->filtration hplc Anion-Exchange HPLC filtration->hplc fraction_collection Collect Fractions hplc->fraction_collection cas_assay Chrome Azurol S (CAS) Assay fraction_collection->cas_assay analysis Purity & Yield Analysis cas_assay->analysis

Caption: Workflow for this compound purification and analysis.

Troubleshooting Logic for Low this compound Yield

Low_Yield_Troubleshooting cluster_culture_check Culture Conditions cluster_purification_check Purification Process cluster_quantification_check Quantification Method start Low this compound Yield check_iron Verify Iron-Deficient Medium start->check_iron check_growth Optimize Growth Parameters (pH, Temp, Aeration) start->check_growth check_ph Maintain Neutral pH start->check_ph check_hplc Optimize HPLC Conditions (Gradient, Load) start->check_hplc check_cas Validate CAS Assay Protocol start->check_cas solution Improved Yield check_iron->solution If optimized check_growth->solution If optimized check_ph->solution If optimized check_hplc->solution If optimized check_cas->solution If validated

Caption: Troubleshooting flowchart for low this compound yield.

References

preventing Staphyloferrin A degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Staphyloferrin A during extraction and purification.

Troubleshooting Guide

Low or no yield of this compound after extraction can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.

Table 1: Troubleshooting Common Issues in this compound Extraction

Issue ObservedPotential CauseRecommended Solution
Low Yield of this compound Acidic pH: this compound is known to be acid-labile, meaning it degrades in acidic conditions[1].Maintain a neutral pH (around 7.0) throughout the extraction and purification process. Use buffered solutions to stabilize the pH. The highest production of carboxylate siderophores by S. aureus has been observed at a neutral pH of 7[2][3].
Photodegradation: Siderophores containing α-hydroxy carboxylic acid moieties, like this compound, can be susceptible to photochemical degradation, especially when complexed with iron.Protect all solutions and samples from light by using amber-colored tubes or wrapping containers in aluminum foil. Perform extraction and purification steps in a darkened room or with minimal light exposure.
High Temperature: Elevated temperatures can accelerate the degradation of biomolecules.Perform all extraction and purification steps at low temperatures (e.g., 4°C) by working in a cold room or on ice. For long-term storage, -70°C is recommended for many biological molecules[4].
Enzymatic Degradation: Proteases or other enzymes in the culture supernatant could potentially degrade this compound, although carboxylate siderophores may be less susceptible than other types[5][6].Add a broad-spectrum protease inhibitor cocktail to the culture supernatant immediately after cell removal.
Presence of Impurities in Final Product Incomplete Removal of Cellular Components: Contamination from proteins, nucleic acids, and other metabolites is common.Incorporate additional purification steps such as ion-exchange chromatography or size-exclusion chromatography after the initial extraction and HPLC.
Co-elution with Other Siderophores: Staphylococcus aureus can produce other siderophores, such as Staphyloferrin B, which may have similar properties.Optimize the HPLC gradient to achieve better separation of this compound and B. Use of an ion-pair HPLC system has been reported to be effective[7].
Inconsistent Results Between Batches Variability in Culture Conditions: The production of siderophores is highly dependent on the iron concentration and other media components.Standardize the culture medium and growth conditions, particularly ensuring iron-limiting conditions to maximize siderophore production. The highest siderophore yield is typically observed at low iron concentrations[2][3].
Inconsistent Extraction Procedure: Minor variations in the extraction protocol can lead to significant differences in yield and purity.Follow a standardized and detailed written protocol for every extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The most significant factor is likely pH. This compound is described as "acid-labile," indicating it is unstable in acidic conditions[1]. Therefore, maintaining a neutral pH throughout the extraction process is critical.

Q2: Should I be concerned about enzymatic degradation of this compound?

A2: While enzymatic degradation is a possibility for any biomolecule, studies on a synthetic carboxylate siderophore analog showed no significant degradation by common extracellular enzymes like proteases, phenol (B47542) oxidases, or peroxidases[5][6]. However, as a precautionary measure, especially if you suspect high protease activity in your culture, adding a protease inhibitor cocktail is recommended.

Q3: Is the iron-chelated form of this compound more stable?

A3: Yes, the iron-bound (ferric) form of siderophores is generally more resistant to degradation than the apo (iron-free) form[5][6]. Adding a source of ferric iron (e.g., FeCl₃) to your crude extract before purification can help protect this compound.

Q4: What is the optimal temperature for extracting and purifying this compound?

Q5: How can I prevent potential photodegradation?

A5: Siderophores with α-hydroxy carboxylate groups can be light-sensitive. To prevent photodegradation, it is best practice to protect your samples from light at all stages of the extraction and purification process. Use opaque or amber-colored containers and minimize exposure to ambient light.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Staphylococcus aureus Culture

This protocol is compiled based on methodologies described in the literature[1][7].

1. Culture Growth and Supernatant Collection:

  • Culture Staphylococcus aureus in an iron-depleted medium at 37°C with shaking until the late exponential or early stationary phase.

  • Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Carefully decant and collect the supernatant, which contains the secreted this compound.

2. Preparation of the Crude Extract:

  • To the collected supernatant, add a protease inhibitor cocktail to prevent enzymatic degradation.

  • Add a solution of ferric chloride (FeCl₃) to a final concentration of approximately 1.5 times the expected molar concentration of this compound to convert it to the more stable ferric form.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and precipitates.

3. Purification by High-Performance Liquid Chromatography (HPLC):

  • Use a reverse-phase C18 column for purification.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water. Note: Given the acid-lability of this compound, minimizing the exposure time to acidic mobile phases is crucial. A less acidic mobile phase, if compatible with the chromatography, should be considered.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Equilibrate the column with 100% Mobile Phase A.

  • Inject the filtered supernatant onto the column.

  • Elute with a linear gradient of Mobile Phase B. The exact gradient will need to be optimized for your specific system, but a shallow gradient (e.g., 0-30% B over 30 minutes) is a good starting point.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm for the peptide bonds).

  • Collect fractions corresponding to the this compound peak.

4. Post-Purification Handling:

  • Immediately neutralize the collected fractions with a suitable buffer (e.g., phosphate (B84403) or TRIS buffer) to a pH of ~7.0.

  • Confirm the presence and purity of this compound using techniques such as mass spectrometry.

  • For storage, lyophilize the purified this compound or store it as a frozen solution at -70°C.

Visualizations

StaphyloferrinA_Extraction_Workflow cluster_culture Bacterial Culture cluster_extraction Crude Extract Preparation cluster_purification Purification cluster_analysis Analysis & Storage Culture 1. S. aureus Culture (Iron-depleted medium) Centrifugation 2. Centrifugation (10,000 x g, 4°C) Culture->Centrifugation Supernatant 3. Collect Supernatant Centrifugation->Supernatant Additives 4. Add Protease Inhibitors & FeCl₃ Supernatant->Additives Filtration 5. Sterile Filtration (0.22 µm) Additives->Filtration HPLC 6. Reverse-Phase HPLC Filtration->HPLC Fractionation 7. Collect Fractions HPLC->Fractionation Neutralization 8. Neutralize Fractions (pH ~7.0) Fractionation->Neutralization Analysis 9. Purity Analysis (e.g., Mass Spectrometry) Neutralization->Analysis Storage 10. Storage (-70°C or Lyophilized) Analysis->Storage

Caption: Workflow for the extraction and purification of this compound.

Degradation_Pathway StaphyloferrinA This compound Acidic_pH Acidic pH (Acid-labile) StaphyloferrinA->Acidic_pH Light Light Exposure (Photodegradation) StaphyloferrinA->Light High_Temp High Temperature StaphyloferrinA->High_Temp Enzymes Enzymes (e.g., Proteases) StaphyloferrinA->Enzymes Degraded_Products Degraded Products (Loss of Activity) StaphyloferrinA->Degraded_Products Degradation

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Staphyloferrin A Biosynthesis Reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reconstitution of Staphyloferrin A biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the in vitro and heterologous reconstitution of the this compound biosynthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its biosynthesis a subject of research?

This compound is a siderophore, a small molecule with a high affinity for iron, produced by the bacterium Staphylococcus aureus. Siderophores are crucial for bacterial survival in iron-limited environments, such as a host organism, making them key virulence factors.[1] Understanding and reconstituting the biosynthesis of this compound is of significant interest for the development of novel antimicrobial agents that could target this iron acquisition pathway.

Q2: Which enzymes are essential for this compound biosynthesis?

The biosynthesis of this compound is carried out by a Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) pathway. The two key enzymes are SfnaD and SfnaB, encoded by the sfa gene cluster.[1]

Q3: What is the biochemical pathway for this compound synthesis?

The synthesis is a two-step process:

  • SfnaD catalyzes the condensation of one molecule of citric acid with the δ-amino group of D-ornithine, forming a citryl-D-ornithine intermediate.

  • SfnaB then catalyzes the condensation of a second molecule of citric acid with the α-amino group of the citryl-D-ornithine intermediate to produce this compound.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the expression and purification of biosynthetic enzymes, the in vitro reconstitution of the pathway, and the analysis of the final product.

Enzyme Expression and Purification

Problem: Low or no expression of SfnaD or SfnaB in E. coli.

Possible Cause Suggested Solution
Codon Usage Bias The Staphylococcus aureus genes may have codons that are rare in E. coli, leading to translational stalling.
Solution: Synthesize the genes with codons optimized for E. coli expression. Alternatively, use an E. coli expression strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ strains).[2]
Protein Toxicity Overexpression of the protein may be toxic to the E. coli host.
Solution: Use a tightly regulated expression system (e.g., pBAD system) or a strain with tighter control over basal expression (e.g., BL21-AI). Lower the induction temperature to 16-25°C and reduce the inducer concentration (e.g., IPTG to 0.1-0.5 mM).[3]
Plasmid Instability The expression plasmid may be lost during cell division.
Solution: Ensure consistent antibiotic selection throughout culturing. Use freshly transformed cells for each expression experiment instead of relying on glycerol (B35011) stocks.[3]
Incorrect Gene Sequence A frameshift mutation or premature stop codon may be present in the cloned gene.
Solution: Sequence the entire open reading frame of your expression construct to verify its integrity.

Problem: SfnaD or SfnaB forms inclusion bodies.

Possible Cause Suggested Solution
High Expression Rate Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation.
Solution: Lower the induction temperature to 16-25°C and reduce the inducer concentration. A shorter induction time may also be beneficial.[3][4]
Sub-optimal Buffer Conditions The pH or salt concentration of the lysis and purification buffers may not be optimal for protein solubility.
Solution: Experiment with different buffer compositions. Vary the pH (e.g., 7.0-8.5) and salt concentration (e.g., 150-500 mM NaCl). The addition of stabilizing agents like glycerol (5-10%) or non-detergent sulfobetaines can also be tested.
Lack of Chaperone Assistance The heterologous protein may require specific chaperones for proper folding that are not sufficiently available in E. coli.
Solution: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) with your target protein.
In Vitro Biosynthesis Reconstitution

Problem: No this compound is produced in the in vitro reaction.

Possible Cause Suggested Solution
Inactive Enzymes One or both of the purified enzymes may be inactive.
Solution: Handle purified enzymes with care, keeping them on ice and minimizing freeze-thaw cycles. Ensure that all necessary cofactors for the enzymes are present in the reaction buffer. For NIS synthetases, ATP and Mg²⁺ are crucial.
Incorrect Reaction Conditions The pH, temperature, or incubation time may not be optimal.
Solution: Optimize the reaction conditions systematically. Test a pH range of 7.0-8.5 and temperatures from 25°C to 37°C. Perform a time-course experiment (e.g., 1, 2, 4, 8, and 16 hours) to determine the optimal incubation time.
Substrate Degradation or Poor Quality The substrates (D-ornithine, citric acid, ATP) may have degraded or are of insufficient purity.
Solution: Use high-purity, freshly prepared substrates for each experiment. ATP solutions should be neutralized to pH 7.0.
Accumulation of Intermediate The first step of the reaction catalyzed by SfnaD may be working, but the second step catalyzed by SfnaB is not.
Solution: Analyze the reaction mixture by LC-MS for the presence of the citryl-D-ornithine intermediate. If the intermediate is present, the issue lies with the activity of SfnaB or the availability of the second citrate (B86180) molecule.
Analytical and Detection Issues

Problem: Difficulty in detecting this compound by HPLC-MS.

Possible Cause Suggested Solution
Poor Retention on Reverse-Phase Columns This compound is a highly hydrophilic molecule and may not be well-retained on standard C18 columns.[5]
Solution: Use an ion-pairing reagent in the mobile phase (e.g., 10 mM tetrabutylammonium (B224687) phosphate) to improve retention.[4] Alternatively, use a hydrophilic interaction liquid chromatography (HILIC) column.
Low Abundance of Product The concentration of this compound in the reaction mixture may be below the limit of detection.
Solution: Concentrate the sample before analysis. Solid-phase extraction (SPE) can be used to both concentrate the product and remove interfering components from the reaction mixture.
Incorrect Mass Spectrometry Settings The mass spectrometer may not be optimized for the detection of this compound.
Solution: The expected mass of this compound is approximately 480 Da.[5] Use this information to set up selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive and specific detection. The [M-H]⁻ ion is often observed in negative ion mode.

Data Presentation

Table 1: General Parameters for SfnaD and SfnaB Expression and Purification (Note: Specific yields and optimal conditions can vary between laboratories and expression systems. The following are general guidelines.)

ParameterSfnaDSfnaB
Typical Expression Host E. coli BL21(DE3) or similarE. coli BL21(DE3) or similar
Expression Vector pET vector with N- or C-terminal His-tagpET vector with N- or C-terminal His-tag
Induction Conditions 0.1-0.5 mM IPTG, 16-25°C, 16-20 hours0.1-0.5 mM IPTG, 16-25°C, 16-20 hours
Purification Method Immobilized Metal Affinity Chromatography (IMAC)Immobilized Metal Affinity Chromatography (IMAC)
Typical Yield 5-15 mg/L of culture5-15 mg/L of culture
Storage Buffer 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged SfnaD and SfnaB
  • Transformation: Transform E. coli BL21(DE3) with the expression plasmid containing the gene for SfnaD or SfnaB. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to incubate at 18°C for 16-20 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes, then sonicate on ice until the lysate is no longer viscous.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • IMAC Purification: Apply the clarified lysate to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange: Desalt the eluted protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Analysis and Storage: Assess protein purity by SDS-PAGE. Measure protein concentration and store at -80°C.

Protocol 2: In Vitro this compound Biosynthesis and Detection
  • Reaction Setup: In a microcentrifuge tube, combine the following components to a final volume of 100 µL:

    • 50 mM Tris-HCl pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 2 mM D-ornithine

    • 4 mM Citric Acid

    • 5 µM purified SfnaD

    • 5 µM purified SfnaB

  • Incubation: Incubate the reaction mixture at 30°C for 4-16 hours.

  • Reaction Quench and Enzyme Removal: Stop the reaction by adding 100 µL of methanol. Centrifuge through a 10 kDa molecular weight cutoff filter to remove the enzymes.

  • Sample Preparation for LC-MS: Dry the filtrate under vacuum and resuspend in 50 µL of mobile phase A for analysis.

  • HPLC-MS Analysis:

    • Column: A C18 reversed-phase column suitable for polar molecules.

    • Mobile Phase A: 10 mM tetrabutylammonium phosphate (B84403) in water, pH 7.3.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: A suitable gradient from 0% to 50% B over 20 minutes.

    • Detection: Monitor for the production of this compound by extracting the ion corresponding to its expected mass in negative ion mode.

Visualizations

Staphyloferrin_A_Biosynthesis cluster_substrates Substrates cluster_enzymes Enzymes cluster_products Products & Intermediates Citrate1 Citric Acid SfnaD SfnaD Citrate1->SfnaD Ornithine D-Ornithine Ornithine->SfnaD Citrate2 Citric Acid SfnaB SfnaB Citrate2->SfnaB ATP1 ATP ATP1->SfnaD ATP2 ATP ATP2->SfnaB Intermediate Citryl-D-Ornithine SfnaD->Intermediate AMP1 AMP + PPi SfnaD->AMP1 StaphyloferrinA This compound SfnaB->StaphyloferrinA AMP2 AMP + PPi SfnaB->AMP2 Intermediate->SfnaB Troubleshooting_Workflow Start No this compound Detected CheckEnzymes Check Enzyme Expression & Purity on SDS-PAGE Start->CheckEnzymes CheckActivity Assess Individual Enzyme Activity Start->CheckActivity CheckReaction Verify In Vitro Reaction Components Start->CheckReaction CheckLCMS Optimize LC-MS Detection Method Start->CheckLCMS NoExpression Low/No Expression or Inclusion Bodies CheckEnzymes->NoExpression Problem Found EnzymeInactive Enzyme(s) Inactive CheckActivity->EnzymeInactive Problem Found ReactionProblem Substrate/Buffer Issue CheckReaction->ReactionProblem Problem Found LCMSProblem Poor Sensitivity/Retention CheckLCMS->LCMSProblem Problem Found OptimizeExpression Optimize Expression Conditions (Temp, Inducer, Host) NoExpression->OptimizeExpression RefoldPurify Re-purify or Refold Enzyme EnzymeInactive->RefoldPurify NewReagents Use Fresh Substrates & ATP ReactionProblem->NewReagents OptimizeMethod Use Ion-Pairing or HILIC LCMSProblem->OptimizeMethod Experimental_Workflow cluster_expression Enzyme Production cluster_reconstitution In Vitro Reconstitution cluster_analysis Analysis Transform Transform E. coli Culture Grow Culture & Induce Expression Transform->Culture Harvest Harvest & Lyse Cells Culture->Harvest Purify Purify SfnaD & SfnaB via IMAC Harvest->Purify Setup Set Up Reaction: Enzymes, Substrates, ATP, Buffer Purify->Setup Incubate Incubate at 30°C Setup->Incubate Quench Quench Reaction & Remove Enzymes Incubate->Quench PrepareSample Prepare Sample for LC-MS Quench->PrepareSample Analyze Analyze by HPLC-MS PrepareSample->Analyze Detect Detect this compound Analyze->Detect

References

Technical Support Center: Enhancing the Reliability of Staphyloferrin A Transport Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reliability of Staphyloferrin A (SA) transport assays in Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its transport important to study?

This compound (SA) is a siderophore, a small, high-affinity iron-chelating molecule, produced and secreted by Staphylococcus aureus to acquire iron from its host during infection.[1][2] The transport of iron-bound SA back into the bacterium is crucial for its survival and virulence, making the transport system a potential target for novel antimicrobial drugs.[3][4]

Q2: What are the key components of the this compound transport system in S. aureus?

The primary components are:

  • HtsA (Hemoglobin transport system A): A lipoprotein that acts as the surface receptor, binding to the ferric-SA complex with high affinity.[5][6]

  • HtsB and HtsC: Transmembrane proteins that form the channel for translocating the ferric-SA complex across the cell membrane.[5][6]

  • FhuC (Ferric hydroxamate uptake C): An ATPase that provides the energy for the transport process.[5][7][8]

Q3: What are the common types of assays used to measure this compound transport?

Commonly used assays include:

  • Growth Promotion Assays: These assays assess the ability of SA to support the growth of S. aureus in iron-limited conditions.

  • Radiolabeled Iron Uptake Assays: These directly measure the transport of iron into the cells using radioisotopes like ⁵⁵Fe complexed with SA.

  • Fluorescence-Based Binding Assays: These are used to determine the binding affinity of the HtsA receptor for the ferric-SA complex.

  • Chrome Azurol S (CAS) Assay: This is a colorimetric assay used to detect and quantify siderophore production, including SA.[9]

Q4: How can I prepare iron-depleted media for my experiments?

Iron-depleted media is essential for studying iron transport systems. A common method is to use a chelating resin, such as Chelex-100, to remove iron from a defined minimal medium like Tris-Minimal Succinate (TMS) medium.[10] It is crucial to supplement the chelexed medium with other essential divalent cations like Mg²⁺, Mn²⁺, and Ca²⁺, as the resin can also deplete these.

Q5: What is the optimal pH and temperature for this compound transport assays?

While the optimal growth temperature for S. aureus is typically 37°C, the optimal conditions for SA transport assays may vary.[11][12] Some studies suggest that iron uptake in S. aureus can be higher at a slightly acidic pH (around 6.0-6.5) compared to neutral pH.[13] However, it is recommended to empirically determine the optimal pH and temperature for your specific experimental setup.

Troubleshooting Guides

Growth Promotion Assays
Problem Possible Cause Suggested Solution
No growth or poor growth of S. aureus in the presence of this compound. Incomplete iron depletion of the basal medium.Ensure thorough chelation of the medium. Test the medium with an iron-sensitive indicator strain.
Degradation of this compound.Prepare fresh this compound solutions. Store stock solutions at -20°C or below.
The bacterial strain has a mutation in the SA transport system (e.g., htsA, htsB, htsC, or fhuC).Use a wild-type strain as a positive control. Sequence the relevant genes in your strain if it is expected to be wild-type.
Inappropriate inoculum size.Optimize the initial cell density. Too high an inoculum can carry over sufficient iron, while too low may result in no detectable growth.
Radiolabeled Iron (⁵⁵Fe) Uptake Assays
Problem Possible Cause Suggested Solution
Low ⁵⁵Fe counts or no significant uptake. Inefficient formation of the ⁵⁵Fe-Staphyloferrin A complex.Ensure a sufficient molar excess of this compound to ⁵⁵FeCl₃. Allow adequate incubation time for complex formation.
Cells are not sufficiently iron-starved.Grow cells in iron-depleted medium for an adequate period to induce the expression of the HtsABC transporter.
Transport was not stopped effectively.Use ice-cold wash buffer and perform washing steps rapidly to minimize efflux of the radiolabel.
Non-specific binding of ⁵⁵Fe to the cells or filter.Include a control with a transport-deficient mutant (e.g., ΔhtsA) to determine background levels. Pre-wet filters with the wash buffer.
Fluorescence-Based Binding Assays (HtsA-SA Interaction)
Problem Possible Cause Suggested Solution
No or weak fluorescence quenching upon addition of ferric-SA. Incorrect protein concentration or inactive HtsA protein.Verify the concentration and purity of your recombinant HtsA. Ensure proper protein folding and storage conditions.
Degradation of this compound or dissociation of iron.Use freshly prepared ferric-SA complex. Maintain a consistent pH of the buffer.
Inner filter effect.Correct for the inner filter effect by measuring the absorbance of the ligand at the excitation and emission wavelengths and applying appropriate correction formulas.[14][15]
High background fluorescence. Contaminants in the buffer or protein preparation.Use high-purity reagents and ensure the protein preparation is free of fluorescent contaminants.

Experimental Protocols

Protocol 1: Radiolabeled Iron (⁵⁵Fe) Uptake Assay

This protocol is a generalized procedure and may require optimization for specific strains and laboratory conditions.

1. Preparation of Cells: a. Inoculate S. aureus into an iron-depleted defined minimal medium (e.g., Chelex-100 treated TMS). b. Grow the culture overnight at 37°C with shaking to an early-logarithmic or mid-logarithmic phase to ensure expression of iron transport systems. c. Harvest cells by centrifugation, wash twice with ice-cold transport buffer (e.g., 50 mM Tris-HCl, pH 7.0, with 5 mM glucose), and resuspend in the same buffer to a final OD₆₀₀ of 1.0.

2. Uptake Assay: a. Prepare the ⁵⁵Fe-Staphyloferrin A complex by incubating ⁵⁵FeCl₃ with a 10-fold molar excess of this compound for 1 hour at room temperature. b. Equilibrate the cell suspension at 37°C for 5 minutes. c. Initiate the transport assay by adding the ⁵⁵Fe-Staphyloferrin A complex to the cell suspension (final concentration typically in the nanomolar to low micromolar range). d. At various time points (e.g., 1, 2, 5, 10, and 15 minutes), take aliquots (e.g., 1 mL) of the cell suspension and immediately filter through a 0.45 µm nitrocellulose membrane filter. e. Wash the filter rapidly with two volumes of ice-cold wash buffer (e.g., transport buffer containing 100 µM of a non-radioactive iron salt like FeCl₃ to displace non-specifically bound ⁵⁵Fe). f. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis: a. Convert the counts per minute (CPM) to moles of iron transported using the specific activity of the ⁵⁵Fe-Staphyloferrin A complex. b. Normalize the transport rate to the cell density (e.g., per mg of total protein or per 10⁹ cells). c. To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the ⁵⁵Fe-Staphyloferrin A complex and fit the data to the Michaelis-Menten equation.[16][17][18]

Protocol 2: Fluorescence Quenching Assay for HtsA-SA Binding Affinity

This protocol measures the change in intrinsic tryptophan fluorescence of the HtsA protein upon binding to ferric-Staphyloferrin A.[14][15][19]

1. Preparation: a. Purify recombinant HtsA protein. b. Prepare a stock solution of ferric-Staphyloferrin A. c. Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

2. Measurement: a. Place a known concentration of HtsA (e.g., 1-5 µM) in a quartz cuvette. b. Excite the sample at 295 nm and record the emission spectrum from 310 to 400 nm. The peak of tryptophan fluorescence is typically around 340-350 nm. c. Titrate small aliquots of the ferric-SA solution into the HtsA solution, allowing the mixture to equilibrate for a few minutes after each addition. d. Record the fluorescence emission spectrum after each titration.

3. Data Analysis: a. Correct the fluorescence intensity for dilution and the inner filter effect.[14][15] b. Plot the change in fluorescence intensity as a function of the ferric-SA concentration. c. Fit the binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Data Presentation

Table 1: Representative Kinetic Parameters for this compound Transport

ParameterValueReference Strain/Condition
Km ~0.25 µMS. hyicus
Vmax ~82 pmol/min/mg cellsS. hyicus
Optimal pH (Growth) 6.5 - 7.5S. aureus[12][13][20]
Optimal Temperature (Growth) 37°CS. aureus[11][12]

Note: Kinetic parameters for this compound transport in S. aureus may vary depending on the strain and experimental conditions.

Mandatory Visualizations

Staphyloferrin_A_Transport_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fe3+ Fe³⁺ (Iron) Fe-SA Ferric-Staphyloferrin A Fe3+->Fe-SA Chelation SA This compound SA->Fe-SA HtsA HtsA Receptor Fe-SA->HtsA Binding HtsBC HtsBC Permease HtsA->HtsBC Transfer Fe-SA_in Ferric-Staphyloferrin A HtsBC->Fe-SA_in Translocation Fe_in Fe³⁺ Fe-SA_in->Fe_in Iron Release FhuC FhuC ATPase FhuC->HtsBC Energizes ADP ADP + Pi FhuC->ADP ATP ATP ATP->FhuC

Caption: this compound transport pathway in S. aureus.

Experimental_Workflow_Radiolabeled_Uptake A Prepare Iron-Depleted S. aureus Culture C Incubate Cells with Radiolabeled Complex A->C B Prepare ⁵⁵Fe-Staphyloferrin A Complex B->C D Filter and Wash Cells at Time Points C->D E Measure Radioactivity (Scintillation Counting) D->E F Calculate Transport Rate and Kinetics E->F

Caption: Workflow for a radiolabeled iron uptake assay.

Troubleshooting_Logic Start Low/No Transport Signal? CheckMedia Is Media Sufficiently Iron-Depleted? Start->CheckMedia Yes CheckCells Are Cells Viable and Properly Prepared? Start->CheckCells No, Signal is Good CheckMedia->CheckCells Yes Result1 Re-chelate Media or Use Higher Purity Reagents CheckMedia->Result1 No CheckLigand Is Ferric-SA Complex Intact and Active? CheckCells->CheckLigand Yes Result2 Optimize Cell Growth and Washing Procedures CheckCells->Result2 No CheckStrain Is the Bacterial Strain Transport-Competent? CheckLigand->CheckStrain Yes Result3 Prepare Fresh Ferric-SA Complex CheckLigand->Result3 No Result4 Use a Verified Wild-Type Control Strain CheckStrain->Result4 No

Caption: Troubleshooting logic for low transport signals.

References

dealing with Staphyloferrin A instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Staphyloferrin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting potential instability issues with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a carboxylate-type siderophore, a small molecule produced by bacteria like Staphylococcus aureus to acquire iron, an essential nutrient.[1] Structurally, it is a hydrophilic molecule composed of two citric acid residues linked to a D-ornithine backbone through two amide bonds.[2][3] Its stability in aqueous solutions is a concern primarily because it has been described as an "acid-labile compound."[3] The presence of amide bonds in its structure makes it susceptible to hydrolysis, which can lead to its degradation and loss of function.

Q2: What are the main factors that can cause this compound to degrade in my experiments?

The primary factors contributing to the degradation of this compound in aqueous solutions are:

  • pH: As an acid-labile compound, this compound is prone to degradation in acidic conditions. Amide bonds, present in the this compound structure, are generally susceptible to hydrolysis at both low and high pH.[4][5][6]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including the hydrolysis of amide bonds.

  • Storage Conditions: Improper storage of this compound solutions, such as prolonged storage at room temperature or in inappropriate buffers, can lead to significant degradation over time.

  • Enzymatic Degradation: While carboxylate-type siderophores are generally more resistant to enzymatic degradation compared to catecholate or hydroxamate types, the possibility of degradation by contaminating enzymes in complex biological samples cannot be entirely ruled out.[7]

Q3: What are the likely degradation products of this compound?

The primary degradation pathway for this compound in aqueous solutions is likely the hydrolysis of its two amide bonds. This would break the molecule down into its constituent components: D-ornithine and citric acid.

Q4: How can I tell if my this compound has degraded?

Degradation of this compound can be detected by:

  • Loss of Biological Activity: If you observe a decrease or complete loss of its iron-chelating or biological activity in your assays, it may be due to degradation.

  • Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your this compound solution. The appearance of new peaks or a decrease in the area of the main this compound peak can indicate the presence of degradation products.

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weights of the parent compound and its degradation products (D-ornithine and citric acid).

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or poor results in biological assays Degradation of this compound in the assay buffer or during incubation.1. Check the pH of your assay buffer. Avoid acidic conditions where possible. Aim for a neutral pH range (around 7.0-7.4) if your experimental conditions allow. 2. Minimize incubation times at elevated temperatures. 3. Prepare fresh this compound solutions for each experiment from a frozen stock. 4. Run a control with freshly prepared this compound to compare with your experimental samples.
Multiple peaks in HPLC analysis of a freshly prepared solution The initial stock of this compound may be impure or may have degraded during shipping or initial handling.1. Verify the purity of the new batch with the supplier's certificate of analysis. 2. Analyze the sample by LC-MS to identify the molecular weights of the observed peaks and confirm if they correspond to known degradation products. 3. If degradation is suspected, obtain a new, verified batch of this compound.
Loss of this compound concentration over time in stored solutions Improper storage conditions leading to gradual degradation.1. Review your storage protocol. Ensure solutions are stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. 2. Use appropriate buffers for storage. Consider a buffer at a neutral pH. 3. Perform a stability study by analyzing aliquots of your stored solution over time using HPLC to determine its shelf-life under your specific storage conditions.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Weighing: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

  • Dissolution: Dissolve the powdered this compound in a suitable buffer (e.g., a neutral pH buffer such as phosphate (B84403) or HEPES buffer, pH 7.0-7.4) to prepare a concentrated stock solution. Gentle vortexing can be used to aid dissolution.

  • Aliquoting: Immediately after dissolution, divide the stock solution into small, single-use aliquots in low-protein-binding microcentrifuge tubes. The volume of the aliquots should be based on the amount needed for a single experiment to avoid wasting material and to prevent repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months).

Protocol 2: General Workflow for Assessing this compound Stability

This protocol outlines a general approach to monitor the stability of this compound in a specific aqueous solution using HPLC-MS.

  • Sample Preparation:

    • Prepare a solution of this compound at the desired concentration in the aqueous buffer to be tested.

    • Divide the solution into multiple aliquots in separate tubes, one for each time point to be analyzed.

    • Store the aliquots under the desired temperature conditions (e.g., 4°C, room temperature, 37°C).

  • Time-Point Analysis:

    • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from storage.

    • If necessary, quench any ongoing reaction (e.g., by rapid freezing or addition of a suitable quenching agent).

    • Prepare the sample for HPLC-MS analysis. This may involve dilution in a suitable solvent.

  • HPLC-MS Analysis:

    • Chromatography: Use a C18 reverse-phase HPLC column. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a common starting point for separating small polar molecules like this compound and its potential degradation products.

    • Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection of the molecular ions of this compound (C17H24N2O14; Molecular Weight: 480.38 g/mol )[2][8], D-ornithine, and citric acid.

    • Quantification: Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation. The appearance and increase of peaks corresponding to the degradation products can also be monitored.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.

    • If possible, calculate the half-life (t½) of this compound in the tested solution.

Visualizations

StaphyloferrinA_Structure cluster_citric1 Citric Acid Residue 1 cluster_ornithine D-Ornithine Backbone cluster_citric2 Citric Acid Residue 2 C1_COOH COOH C1_C C C1_COOH->C1_C C1_OH OH C1_C->C1_OH C1_CH2 CH2 C1_C->C1_CH2 C1_CO CO C1_CH2->C1_CO N_alpha NH C1_CO->N_alpha Amide Bond 1 CH_alpha CH N_alpha->CH_alpha CH2_beta CH2 CH_alpha->CH2_beta COOH_orn COOH CH_alpha->COOH_orn CH2_gamma CH2 CH2_beta->CH2_gamma CH2_delta CH2 CH2_gamma->CH2_delta N_delta NH CH2_delta->N_delta C2_CO CO N_delta->C2_CO Amide Bond 2 C2_CH2 CH2 C2_CO->C2_CH2 C2_C C C2_CH2->C2_C C2_OH OH C2_C->C2_OH C2_COOH COOH C2_C->C2_COOH

Caption: Structure of this compound highlighting the two amide bonds.

StaphyloferrinA_Degradation SA This compound H2O + 2 H₂O (Acid/Base Catalysis) SA->H2O Ornithine D-Ornithine H2O->Ornithine CitricAcid 2x Citric Acid H2O->CitricAcid

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental_Workflow start Start: Powdered This compound dissolve Dissolve in appropriate neutral pH buffer start->dissolve aliquot Create single-use aliquots dissolve->aliquot analyze Monitor Stability (e.g., HPLC-MS) dissolve->analyze store Store at -20°C or -80°C aliquot->store use Use in Experiment store->use store->analyze

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Optimizing Staphyloferrin A Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Staphyloferrin A (SA) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with low SA yield in laboratory and pre-industrial scale experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production important?

This compound is a carboxylate-type siderophore, a small molecule with a high affinity for iron.[1][2] It is produced by various staphylococcal species, including Staphylococcus aureus, to scavenge iron from their environment, an essential process for their survival and virulence.[1][3] For researchers, SA is a target for the development of novel antimicrobial agents that could interfere with bacterial iron acquisition. Efficient production of SA is crucial for in-vitro studies, drug screening, and the development of diagnostic tools.

Q2: What is the basic biosynthetic pathway of this compound?

This compound is synthesized by the condensation of two molecules of citric acid with one molecule of D-ornithine.[1][3] This process is carried out by enzymes encoded by the sfa operon.[1][4] Key enzymes in this non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) biosynthetic pathway include SfnaD, which attaches the first citrate (B86180) molecule to the delta-amine of D-ornithine, and SfnaB, which attaches the second citrate molecule to the alpha-amine.[3]

Q3: What are the primary factors that regulate this compound production?

The primary regulatory factor for this compound production is iron availability. The sfa operon is under the control of the Ferric uptake regulator (Fur) protein.[1][4] In iron-replete conditions, Fur binds to the promoter region of the sfa operon, repressing transcription. Conversely, under iron-limited conditions, Fur is inactivated, leading to the expression of the sfa genes and subsequent SA synthesis.[1] The availability of precursors, namely citric acid and D-ornithine, is also a critical factor.[5]

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues encountered during this compound production.

Issue 1: Minimal or No Detectable this compound in Culture Supernatant

Possible Cause 1: Inadequate Iron Limitation The biosynthesis of this compound is tightly repressed by the presence of iron.[1][4] If the growth medium contains sufficient iron, the Fur-dependent repression will prevent the expression of the sfa operon.

  • Troubleshooting Steps:

    • Verify Medium Composition: Ensure the use of an iron-deficient defined medium. Standard rich media like TSB often contain enough iron to repress siderophore production.

    • Chelator Addition: Supplement the medium with an iron chelator (e.g., 2,2'-dipyridyl) to sequester any residual iron.

    • Glassware Preparation: Use acid-washed glassware to eliminate trace iron contaminants.

Possible Cause 2: Precursor Limitation The synthesis of this compound is dependent on the availability of citric acid and D-ornithine.[5] Insufficient levels of these precursors in the culture medium can directly limit the final yield.

  • Troubleshooting Steps:

    • Supplement the Medium: Add exogenous D-ornithine or L-ornithine to the culture medium. Studies have shown that supplementation with ornithine can stimulate SA production.[5]

    • Optimize Carbon Source: Ensure the primary carbon source in your medium can be efficiently channeled into the citric acid cycle to provide the necessary citrate precursors.

Possible Cause 3: Genetic Integrity of the Producing Strain Mutations within the sfa gene cluster (sfaA, sfaB, sfaC, sfaD) will abolish or significantly reduce this compound synthesis.[1][6]

  • Troubleshooting Steps:

    • Genomic Verification: If using a mutant or newly isolated strain, verify the presence and integrity of the sfa operon through PCR or whole-genome sequencing.

    • Use a Verified Producer Strain: Compare your results with a wild-type strain known to be a robust producer of this compound, such as Staphylococcus hyicus DSM 20459 or relevant S. aureus strains.[2][5]

Issue 2: Low Yield Despite Apparent Production

Possible Cause 1: Suboptimal Fermentation Conditions Factors such as pH, temperature, and aeration can significantly impact bacterial metabolism and, consequently, the production of secondary metabolites like this compound.

  • Troubleshooting Steps:

    • pH Monitoring and Control: Monitor the pH of the culture throughout the fermentation process. The optimal pH for growth and secondary metabolite production may differ. Implement a buffering system or a pH-controlled fermenter.

    • Aeration Optimization: Ensure adequate aeration, as the citric acid cycle is a key source of precursors and is linked to aerobic respiration.

    • Growth Phase Analysis: Harvest the culture supernatant in the late exponential or early stationary phase, as this is often when secondary metabolite production is maximal.

Possible Cause 2: Inefficient Extraction and Purification this compound is a highly hydrophilic molecule, which can present challenges during extraction from the aqueous culture medium.[2]

  • Troubleshooting Steps:

    • Review Purification Protocol: Standard protocols often involve solid-phase extraction or ion-exchange chromatography. Ensure the chosen method is appropriate for a hydrophilic, carboxylate-type siderophore.

    • Method Comparison: Consider alternative purification strategies. An ion-pair HPLC system has been successfully used for the detection and quantification of this compound.[2]

Experimental Protocols

Protocol 1: Culturing for this compound Production
  • Medium Preparation: Prepare a chemically defined, iron-deficient medium. A common base medium is Tris-minimal succinate (B1194679) (TMS).

  • Inoculation: Inoculate the medium with an overnight culture of the staphylococcal strain of interest.

  • Incubation: Incubate at 37°C with shaking (e.g., 200 rpm) to ensure adequate aeration.

  • Iron Limitation (Optional): For maximal induction, add an iron chelator such as 2,2'-dipyridyl to a final concentration of 0.2 mM.

  • Precursor Supplementation (Optional): To enhance yield, supplement the medium with D-ornithine to a final concentration of 1 mM.

  • Harvesting: Centrifuge the culture at the late exponential or early stationary phase to pellet the cells. The supernatant contains the secreted this compound.

Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal method for detecting siderophores.

  • CAS Solution Preparation: Prepare the blue Chrome Azurol S-iron(III)-hexadecyltrimethylammonium bromide complex solution.

  • Assay: Mix the culture supernatant with the CAS assay solution.

  • Observation: A color change from blue to orange/purple indicates the presence of siderophores that have chelated the iron from the dye complex. The intensity of the color change is proportional to the amount of siderophore.

Data Presentation

Table 1: Example of Media Optimization Effects on this compound Yield

Medium ConditionPrecursor SupplementationIron Chelator (0.2 mM 2,2'-dipyridyl)Relative Yield (%)
Basal Iron-Deficient MediumNoneNo25
Basal Iron-Deficient MediumNoneYes70
Basal Iron-Deficient MediumD-ornithine (1 mM)No45
Basal Iron-Deficient MediumD-ornithine (1 mM)Yes100

Note: The data presented in this table are illustrative examples and will vary depending on the specific strain and experimental conditions.

Visualizations

Staphyloferrin_A_Biosynthesis citrate1 Citric Acid intermediate Intermediate citrate1->intermediate ornithine D-Ornithine ornithine->intermediate citrate2 Citric Acid staphyloferrinA This compound citrate2->staphyloferrinA intermediate->staphyloferrinA sfnaD SfnaD sfnaD->intermediate Catalyzes sfnaB SfnaB sfnaB->staphyloferrinA Catalyzes

Caption: this compound Biosynthesis Pathway.

Troubleshooting_Workflow start Start: Low SA Yield check_iron Check for Iron Repression start->check_iron iron_present Iron Present check_iron->iron_present Yes iron_absent Iron Absent check_iron->iron_absent No use_chelator Use Iron-Deficient Medium Add Chelator iron_present->use_chelator check_precursors Check Precursor Availability iron_absent->check_precursors use_chelator->check_precursors precursors_low Precursors Low check_precursors->precursors_low Yes precursors_ok Precursors Sufficient check_precursors->precursors_ok No add_precursors Supplement Medium with D-ornithine precursors_low->add_precursors optimize_fermentation Optimize Fermentation (pH, Aeration, Time) precursors_ok->optimize_fermentation add_precursors->optimize_fermentation end Improved SA Yield optimize_fermentation->end

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Optimizing Staphyloferrin A Expression

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for Staphyloferrin A (SA) expression in Staphylococcus aureus.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound (SA) is a carboxylate-type siderophore, a small, high-affinity iron-chelating molecule, secreted by Staphylococcus aureus.[1][2] In the iron-limited environment of a host organism, S. aureus produces SA to scavenge ferric iron (Fe³⁺), which is essential for its metabolic functions, growth, and virulence.[3][4] The biosynthesis of SA is a key virulence factor, making it a target for the development of new antimicrobial strategies.

Q2: What are the essential precursors for this compound biosynthesis?

This compound is synthesized from two molecules of citric acid and one molecule of D-ornithine.[2][5] Production can be stimulated by supplementing the growth medium with D- or L-ornithine.[2]

Q3: Which genes are responsible for this compound production?

The biosynthesis and export of this compound are encoded by the sfaABCD operon.[1][3] The enzymes SfaD and SfaB are synthetases that condense the citrate (B86180) and D-ornithine precursors to form the final molecule.

Q4: How is this compound expression regulated?

The expression of the sfa operon is primarily regulated by the Ferric Uptake Regulator (Fur) protein.[1][6] In iron-rich conditions, the Fur-Fe²⁺ complex binds to the promoter region of the sfa operon, repressing transcription.[1][7] In iron-depleted conditions, Fur does not bind DNA, leading to the de-repression and expression of the genes required for SA synthesis.[1]

Section 2: Optimizing Culture Conditions

Q5: What is the most critical factor for inducing this compound expression?

Iron concentration is the most critical factor. This compound is produced under iron-deficient or iron-limiting conditions.[2] To maximize expression, it is essential to use an iron-depleted growth medium. Standard rich media like Tryptic Soy Broth (TSB) must be treated with an iron chelator to induce expression.

Q6: How can I create an iron-depleted culture medium?

An effective method is to supplement your basal medium (e.g., RPMI with casamino acids or TSB) with a strong iron chelator.

  • Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) can be added to a final concentration of 0.25 mM to 0.5 mM.[8]

  • 2,2'-Dipyridyl (DIP) can be used at a concentration of 1 mM.[4]

It is crucial to allow the chelator to dissolve and sequester residual iron from the medium components before inoculating with bacteria.[8]

Q7: What are the optimal physical parameters for culturing S. aureus for SA production?

While iron limitation is the primary inducer, standard growth conditions for S. aureus should be maintained for robust cell growth.

  • Temperature: 37°C.[8][9]

  • Aeration: Shaking at 150-200 rpm for liquid cultures.[4][9]

  • pH: Maintain a pH around 7.0.

Table 1: Key Factors Influencing this compound Expression
ParameterCondition for Optimal ExpressionRationale & Notes
Iron Concentration Iron-depleted (<1 µM)Low iron de-represses the fur-regulated sfa operon, initiating SA synthesis.[1][7]
Precursors Supplementation with OrnithineAdding D- or L-ornithine to the medium can enhance the production of SA.[2]
Growth Medium Chemically defined or chelator-treated rich mediumMinimizes background iron. TSB or RPMI treated with EDDHA or DIP are commonly used.[4][8]
Temperature 37°COptimal growth temperature for S. aureus.[9]
pH Neutral (approx. 7.0)Supports healthy bacterial metabolism.
Aeration Shaking at 150-200 rpmEnsures sufficient oxygen for aerobic respiration and growth.[4][9]

Section 3: Troubleshooting Guide

Q8: I am not detecting any this compound in my culture supernatant. What went wrong?

This is a common issue with several potential causes. Use the following logical workflow to diagnose the problem.

TroubleshootingWorkflow start No SA Detected check_assay Is the detection assay working? start->check_assay check_culture Are culture conditions optimal? start->check_culture check_strain Is the bacterial strain capable of SA production? start->check_strain assay_positive Run positive control (known siderophore) check_assay->assay_positive check_iron Verify iron depletion: - Was chelator added? - Glassware acid-washed? check_culture->check_iron check_growth Check for bacterial growth (OD600, plating) check_culture->check_growth check_genetics Verify genetics: - Is sfa operon intact? - Is Fur regulator functional? check_strain->check_genetics use_wt Use a wild-type positive control strain check_strain->use_wt assay_result Control works? assay_positive->assay_result assay_result->check_culture Yes fix_assay Troubleshoot CAS Assay: - Check reagent preparation - Verify pH assay_result->fix_assay No growth_ok Growth observed? check_growth->growth_ok fix_growth Troubleshoot basic culture: - Check inoculum viability - Ensure correct temp/aeration growth_ok->fix_growth No

Caption: Troubleshooting workflow for no this compound detection.
Q9: My bacterial growth is poor in the iron-depleted medium. What should I do?

Poor growth can result from excessive iron chelation or other stresses.

  • Reduce Chelator Concentration: The concentration of chelators like EDDHA may need to be optimized for your specific medium batch and strain. Try reducing the concentration (e.g., from 0.5 mM to 0.25 mM EDDHA).[8]

  • Adapt the Culture: Subculture the bacteria serially in gradually increasing concentrations of the chelator to adapt them to iron-restricted conditions.

  • Verify Inoculum Health: Ensure you are starting with a healthy, viable inoculum from a fresh plate or overnight culture.[9]

Q10: The color change in my CAS assay is weak or ambiguous. How can I improve it?
  • Concentrate the Supernatant: this compound is a secreted molecule. If production is low, you may need to concentrate the cell-free culture supernatant (e.g., using lyophilization or speed-vac) before performing the assay.

  • Increase Incubation Time: Allow the supernatant to react with the CAS solution for a longer period (e.g., up to 4 hours) to allow for complete iron scavenging.[10]

  • Check pH: Ensure the pH of your sample does not drastically alter the pH of the CAS assay solution, as this can affect the dye's color.

Section 4: Experimental Protocols & Pathways

This compound Biosynthesis and Regulation Pathway

The synthesis of this compound is a tightly controlled process initiated by iron starvation. The diagram below illustrates the regulatory and biosynthetic steps.

StaphyloferrinAPathway cluster_regulation Regulatory Control cluster_biosynthesis Biosynthesis Fe_high High Iron Fur_active Fur-Fe²⁺ Complex (Active Repressor) Fe_high->Fur_active forms Fe_low Low Iron Fur_inactive Apo-Fur (Inactive) Fe_low->Fur_inactive leads to sfa_operon sfaABCD promoter Fur_active->sfa_operon binds & represses Fur_inactive->sfa_operon does not bind transcription_off Transcription OFF sfa_operon->transcription_off transcription_on Transcription ON sfa_operon->transcription_on SfaD SfaD Synthetase transcription_on->SfaD expresses enzymes Citrate1 Citric Acid Citrate1->SfaD Citrate2 Citric Acid SfaB SfaB Synthetase Citrate2->SfaB Ornithine D-Ornithine Ornithine->SfaD Intermediate Intermediate SfaD->Intermediate SA This compound SfaB->SA Intermediate->SfaB

Caption: Regulation and biosynthesis of this compound.
Protocol 1: Preparation of Iron-Depleted Medium

This protocol describes the preparation of an iron-depleted Tryptic Soy Broth (TSB) medium suitable for inducing siderophore expression.

  • Prepare Glassware: To minimize iron contamination, soak all glassware in 6M HCl overnight and rinse thoroughly with deionized, distilled water.

  • Medium Preparation: Dissolve 30 g of Tryptic Soy Broth powder in 1 liter of deionized, distilled water in a pre-treated flask.[9]

  • Chelation: Add a sterile stock solution of 2,2'-Dipyridyl (DIP) to a final concentration of 1 mM.[4] Alternatively, use EDDHA at a final concentration of 0.25-0.5 mM.[8]

  • Incubation: Cover the flask and stir at room temperature for at least 1-2 hours to allow the chelator to sequester trace iron from the medium components.

  • Sterilization: Autoclave the chelated medium at 121°C for 15 minutes.

  • Storage: Store the iron-depleted medium at 4°C.

Protocol 2: this compound Production and Harvest
  • Inoculation: Inoculate a single colony of S. aureus from a fresh Tryptic Soy Agar (TSA) plate into a 5 mL starter culture of standard TSB. Incubate overnight at 37°C with shaking (200 rpm).[9]

  • Main Culture: The next day, pellet the cells from the starter culture by centrifugation (e.g., 5,000 x g for 10 minutes).

  • Washing: Wash the cell pellet once with sterile phosphate-buffered saline (PBS) to remove residual iron and rich medium.

  • Induction: Resuspend the washed pellet in the prepared iron-depleted TSB (from Protocol 1) to an initial OD₆₀₀ of ~0.1.

  • Incubation: Incubate the main culture at 37°C with shaking (200 rpm) for 16-24 hours.

  • Harvesting Supernatant: After incubation, pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Sterilization: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter to remove any remaining bacteria.[10] This cell-free supernatant contains the secreted this compound.

Protocol 3: Detection of this compound using CAS Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.[11] Siderophores will scavenge iron from the blue Fe-CAS complex, resulting in a color change to orange/yellow.[12]

  • Prepare CAS Assay Solution:

    • Mix 7.5 ml of 1 mM Chrome Azurol S with 1.5 ml of 1 mM FeCl₃ (in 10 mM HCl).

    • While stirring, slowly add this mixture to 50 ml of 4 mM hexadecyltrimethylammonium bromide (HDTMA).

    • Add 30 ml of 1 M piperazine (B1678402) solution and bring the final volume to 100 ml with deionized water.[10]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the cell-free supernatant (from Protocol 2) to a well of a 96-well microplate.[10]

    • As a negative control, add 100 µL of fresh, uninoculated iron-depleted medium.

    • Add 100 µL of the CAS assay solution to each well.[10]

  • Incubation & Reading:

    • Incubate at room temperature for 1-4 hours.[10]

    • A color change from blue to orange or yellow indicates the presence of siderophores (this compound).

    • The result can be quantified by reading the absorbance at 630 nm. A decrease in absorbance compared to the control indicates siderophore activity.

References

troubleshooting inconsistent results in Staphyloferrin A experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Staphyloferrin A (SA) experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the study of this important siderophore from Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in Staphylococcus aureus?

This compound is a carboxylate-type siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺). S. aureus secretes SA into its environment to scavenge for iron, which is an essential nutrient for bacterial growth and survival, particularly within an iron-limited host.[1][2] The ability to acquire iron via siderophores like SA is a critical virulence factor for S. aureus, enabling it to cause infections.[3]

Q2: What is the biosynthetic pathway for this compound?

This compound is synthesized by a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) biosynthetic pathway.[3] The synthesis involves the condensation of two molecules of citric acid with one molecule of D-ornithine.[1][3] Key enzymes in this process are encoded by the sfa gene cluster. Specifically, SfnaD catalyzes the formation of the first amide bond between citric acid and the delta-amine of D-ornithine, and SfnaB completes the synthesis by forming the second amide bond with the alpha-amine of D-ornithine.[3]

Q3: How is this compound transported into and out of the bacterial cell?

This compound is exported from the S. aureus cytoplasm by the transporter SfaA.[4] Once SA has chelated ferric iron in the extracellular environment, the resulting Fe-SA complex is recognized and imported back into the cell by the HtsABC ABC transporter.[1][2]

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield of this compound

Q: I am observing low or highly variable yields of this compound in my S. aureus cultures. What are the potential causes and how can I troubleshoot this?

A: Low and inconsistent yields of this compound can stem from several factors related to culture conditions and extraction procedures.

Potential Causes & Solutions:

  • Suboptimal Culture Conditions: this compound production is tightly regulated by iron availability and influenced by media composition.

    • Iron Repression: Trace amounts of iron in glassware or media components can repress the sfa operon. Ensure all glassware is acid-washed to remove trace metals. Use high-purity reagents to prepare your media.

    • Media Composition: The choice of culture medium significantly impacts SA production. Tryptic Soy Broth (TSB) is a commonly used rich medium for S. aureus growth.[5][6] However, for optimal siderophore production, an iron-depleted defined medium is often necessary. Supplementation with nutrients that support the TCA cycle, the source of the precursor citric acid, may enhance yield.[1]

    • Growth Phase: Siderophore production is typically highest during the late logarithmic to early stationary phase of bacterial growth. Ensure you are harvesting your cultures at the optimal time point.

    • Aeration: Proper aeration is crucial for bacterial metabolism. Optimize the shaking speed (e.g., 200 rpm) for your liquid cultures to ensure sufficient oxygen supply.[6]

  • Inefficient Extraction: this compound is a hydrophilic molecule, which can present challenges during extraction from the aqueous culture supernatant.[7]

    • Extraction Method: While methods like ethyl acetate (B1210297) extraction have been used for other siderophores, they may not be optimal for the highly polar this compound.[8] Consider solid-phase extraction (SPE) methods tailored for hydrophilic compounds.

    • Sample Lysis: Ensure that you are separating the bacterial cells from the supernatant efficiently before extraction to avoid contamination with intracellular metabolites. Centrifugation followed by filtration of the supernatant is recommended.[4]

  • Degradation of this compound: Although generally stable, prolonged exposure to harsh pH conditions or high temperatures during extraction and storage could potentially lead to degradation. It is advisable to work with chilled samples and store extracts at -20°C or below.

Summary of Key Culture Parameters for this compound Production:

ParameterRecommended ConditionRationale
Culture Medium Iron-depleted defined medium or TSBIron limitation induces siderophore production.[9]
Temperature 37°COptimal growth temperature for S. aureus.[5][6]
Aeration Shaking at ~200 rpm for liquid culturesEnsures sufficient oxygen for metabolic activity.[6]
Harvest Time Late logarithmic to early stationary phasePeak siderophore production often occurs at this stage.
Glassware Acid-washedTo remove trace iron contamination that can repress production.
Issue 2: Inconsistent Results in the Chrome Azurol S (CAS) Assay

Q: My CAS assay results for this compound quantification are not reproducible. What could be causing this variability?

A: The CAS assay is a widely used method for detecting and quantifying siderophores. However, its sensitivity to various factors can lead to inconsistent results.

Potential Causes & Solutions:

  • Toxicity of the CAS Reagent: The detergent component (HDTMA) in the standard CAS assay can be toxic to Gram-positive bacteria like S. aureus, potentially inhibiting growth and affecting siderophore production in agar-based assays.[10]

    • Modified CAS Assays: Consider using a split-plate or overlay CAS assay to prevent direct contact between the bacteria and the toxic components of the CAS medium.[10]

  • Interference from Media Components: Some media components can chelate iron and react with the CAS reagent, leading to false-positive results.

    • Negative Controls: Always run a negative control with uninoculated growth medium to check for reactivity with the CAS reagent.

  • pH Sensitivity: The color change of the CAS reagent is pH-dependent. Ensure that the pH of your samples and the CAS assay solution are consistent.[11]

  • Slow Reaction Kinetics: Carboxylate-type siderophores like this compound may exhibit slower iron exchange kinetics with the CAS-iron complex compared to hydroxamate or catecholate types.[12]

    • Incubation Time: Allow for a sufficient incubation period for the color change to occur. This may be longer than for other siderophore types.

Issue 3: Challenges in Mass Spectrometry (MS) Analysis

Q: I am facing difficulties in detecting and quantifying this compound using mass spectrometry. What are the common pitfalls?

A: Mass spectrometry is a powerful tool for the specific and sensitive detection of siderophores. However, several factors can complicate the analysis of this compound.

Potential Causes & Solutions:

  • Sample Purity: The presence of salts and other media components in crude extracts can cause ion suppression, leading to reduced sensitivity.

    • Sample Cleanup: Incorporate a desalting or solid-phase extraction step prior to MS analysis.

  • Adduct Formation: this compound can form adducts with various cations (e.g., Na⁺, K⁺) present in the sample, leading to multiple peaks for the same compound and complicating data interpretation.

    • Data Analysis: Be aware of the expected masses for common adducts when analyzing your data. Using high-resolution mass spectrometry can help in accurately identifying these adducts.

  • Low Abundance: The concentration of this compound in culture supernatants may be below the detection limit of the instrument, especially if production is not optimized.[13]

    • Concentration Step: Concentrate the sample prior to analysis. Lyophilization and resuspension in a smaller volume is a common method.[4]

  • Matrix Effects: Complex biological samples can interfere with the ionization of the target molecule.

    • Internal Standards: The use of a stable isotope-labeled internal standard can help to correct for matrix effects and improve quantitative accuracy.

Experimental Protocols

Protocol 1: Culturing S. aureus for this compound Production
  • Prepare an iron-depleted chemically defined medium. All glassware must be acid-washed to remove trace iron.

  • Inoculate the medium with an overnight culture of S. aureus.

  • Incubate the culture at 37°C with shaking at approximately 200 rpm.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Harvest the culture in the late logarithmic or early stationary phase.

  • Centrifuge the culture to pellet the bacterial cells.

  • Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.

  • The cell-free supernatant containing this compound can now be used for extraction or bioassays.

Protocol 2: this compound Bioassay

This bioassay relies on a reporter S. aureus strain that is unable to synthesize its own siderophores but can utilize exogenously supplied this compound.

  • Prepare an iron-depleted agar (B569324) medium.

  • Prepare a lawn of a siderophore-deficient S. aureus reporter strain (e.g., a Δsfa Δsbn double mutant) on the agar plates.

  • Spot a known volume of the test sample (e.g., cell-free supernatant from the production culture) onto the bacterial lawn.

  • Incubate the plates at 37°C for 24-48 hours.

  • The presence of this compound in the sample will be indicated by a zone of growth of the reporter strain around the spot.

Visualizations

This compound Biosynthetic Pathway

Staphyloferrin_A_Biosynthesis CitricAcid1 Citric Acid SfnaD SfnaD CitricAcid1->SfnaD D_Ornithine D-Ornithine D_Ornithine->SfnaD Intermediate Citryl-D-Ornithine SfnaB SfnaB Intermediate->SfnaB CitricAcid2 Citric Acid CitricAcid2->SfnaB StaphyloferrinA This compound SfnaD->Intermediate SfnaB->StaphyloferrinA

Caption: Biosynthesis of this compound from citric acid and D-ornithine.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Low/Inconsistent This compound Yield CheckCulture Review Culture Conditions Start->CheckCulture CheckExtraction Evaluate Extraction Protocol Start->CheckExtraction IronRepression Iron Contamination? CheckCulture->IronRepression ExtractionMethod Method Suitable for Hydrophilic Molecule? CheckExtraction->ExtractionMethod MediaOpt Media Composition Optimal? IronRepression->MediaOpt No AcidWash Use Acid-Washed Glassware IronRepression->AcidWash Yes GrowthPhase Correct Growth Phase? MediaOpt->GrowthPhase Yes IronFreeMedia Use Iron-Depleted Defined Medium MediaOpt->IronFreeMedia No OptimizeHarvest Optimize Harvest Time GrowthPhase->OptimizeHarvest No Resolved Yield Improved GrowthPhase->Resolved Yes AcidWash->MediaOpt IronFreeMedia->GrowthPhase OptimizeHarvest->Resolved SPE Consider Solid-Phase Extraction ExtractionMethod->SPE No Degradation Potential Degradation? ExtractionMethod->Degradation Yes SPE->Degradation ColdStorage Work with Chilled Samples & Store at -20°C Degradation->ColdStorage Yes Degradation->Resolved No ColdStorage->Resolved

Caption: A logical workflow for troubleshooting low this compound yields.

References

Validation & Comparative

Staphyloferrin A vs. Staphyloferrin B: A Comparative Guide to Their Roles in Staphylococcus aureus Virulence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Staphylococcus aureus, a formidable human pathogen, employs sophisticated strategies to acquire essential nutrients from its host, a critical aspect of its virulence. Iron, while abundant in the human body, is tightly sequestered by host proteins, creating an iron-limited environment for invading bacteria. To overcome this, S. aureus produces and utilizes two main siderophores, Staphyloferrin A (SA) and Staphyloferrin B (SB), to scavenge for iron. Understanding the distinct and overlapping roles of these two molecules in S. aureus pathogenesis is crucial for the development of novel anti-infective therapies targeting bacterial iron acquisition. This guide provides a comprehensive comparison of this compound and Staphyloferrin B, supported by experimental data and detailed methodologies.

At a Glance: Key Differences Between this compound and Staphyloferrin B

FeatureThis compound (SA)Staphyloferrin B (SB)
Biosynthesis Operon sfa (sfaA, sfaB, sfaC, sfaD)sbn (sbnA-I)
Precursors 2 molecules of citric acid, 1 molecule of D-ornithine1 molecule of citric acid, 1 molecule of α-ketoglutarate, 2 molecules of L-2,3-diaminopropionic acid
Transport System HtsABC (Heme transport system)SirABC (Staphylococcal iron-regulated)
Primary Regulation Repressed by Fur in iron-replete conditions.Repressed by Fur in iron-replete conditions. Additionally regulated by the heme-sensing protein SbnI.
TCA Cycle Dependence Synthesis is dependent on TCA cycle activity for citrate (B86180) precursor.Can be synthesized independently of the TCA cycle.

Role in Virulence: A Head-to-Head Comparison

While both this compound and Staphyloferrin B contribute to the overall virulence of S. aureus, their relative importance can vary depending on the site and stage of infection. Studies using murine models of infection have demonstrated that mutants unable to produce either siderophore are attenuated, with a double mutant lacking both SA and SB showing the most significant reduction in virulence.

A study investigating the role of these siderophores in a murine kidney abscess model found that a mutant in the SB biosynthesis pathway (sbnE) was compromised in its ability to colonize and persist in the kidneys[1]. While direct comparative studies with an SA mutant in the same model are not extensively detailed in the currently available literature, the evidence suggests a significant role for SB in systemic infections. In serum, mutants unable to produce SB show limited growth, and a double mutant unable to produce both SA and SB is severely impaired[2]. This indicates that both siderophores are important for growth in this iron-restricted environment.

Biosynthesis and Transport: Two Distinct Pathways

This compound and B are synthesized via Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) pathways, but their genetic loci and enzymatic machinery are distinct[2][3].

This compound: The biosynthesis of SA is encoded by the sfa operon. The key enzymes SfaD and SfaB condense two molecules of citric acid with one molecule of D-ornithine[3]. The resulting iron-bound SA is then imported into the bacterial cell by the HtsABC (Heme transport system) transporter, which, despite its name, also functions as the primary transporter for SA[2].

Staphyloferrin B: The more complex sbn operon, consisting of nine genes (sbnA-I), directs the synthesis of SB[1]. The precursors for SB are citric acid, α-ketoglutarate, and L-2,3-diaminopropionic acid[4]. The iron-laden SB is transported into the cytoplasm via the SirABC transporter[2].

Regulation of Siderophore Synthesis: A Multi-layered Control

The expression of both sfa and sbn operons is primarily controlled by the Ferric uptake regulator (Fur) protein. In iron-replete conditions, Fur binds to specific DNA sequences in the promoter regions of these operons, repressing their transcription. When iron levels are low, Fur dissociates, allowing for the production of siderophores.

Staphyloferrin B synthesis is subject to an additional layer of regulation by the SbnI protein, which has a dual function. SbnI acts as a heme-sensing transcriptional regulator; when intracellular heme levels are high, SbnI binds heme, which prevents it from binding to the sbn operon and promoting its transcription[5]. This allows the bacterium to prioritize the use of readily available heme as an iron source. Furthermore, SbnI also functions as a kinase, producing O-phospho-L-serine, a precursor for SB synthesis.

Staphyloferrin_Regulation Regulation of Staphyloferrin Synthesis in S. aureus cluster_Fe Iron Status cluster_Heme Heme Status High Iron High Iron Fur Fur High Iron->Fur binds Low Iron Low Iron High Heme High Heme SbnI SbnI High Heme->SbnI binds Low Heme Low Heme Low Heme->SbnI activates sfa_operon sfa operon Fur->sfa_operon represses sbn_operon sbn operon Fur->sbn_operon represses SbnI->sbn_operon represses SA This compound sfa_operon->SA produces SB Staphyloferrin B sbn_operon->SB produces

Regulation of Staphyloferrin Synthesis

Experimental Protocols

Siderophore Production Assay (Chrome Azurol S - CAS Assay)

This assay is a common method for detecting and semi-quantifying siderophore production.

Principle: The CAS assay is a colorimetric assay where the blue-colored Fe-CAS-HDTMA complex turns orange upon removal of iron by a siderophore.

Methodology:

  • Preparation of CAS agar (B569324) plates: A CAS assay solution is prepared by mixing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a ferric iron solution. This solution is then mixed with autoclaved and cooled agar medium.

  • Inoculation: S. aureus strains (wild-type and mutants) are grown in iron-depleted medium. A small volume of the culture supernatant is then spotted onto the CAS agar plates.

  • Incubation: Plates are incubated at 37°C for 24-48 hours.

  • Observation: The formation of an orange halo around the spot indicates siderophore production. The diameter of the halo can be measured to semi-quantify the amount of siderophore produced.

CAS_Assay_Workflow Chrome Azurol S (CAS) Assay Workflow start Start culture Culture S. aureus in iron-depleted medium start->culture supernatant Collect culture supernatant culture->supernatant spot Spot supernatant onto CAS agar plate supernatant->spot incubate Incubate at 37°C spot->incubate observe Observe for orange halo incubate->observe end End observe->end

CAS Assay Workflow
Murine Infection Models

1. Subcutaneous Abscess Model:

  • Objective: To assess the role of siderophores in localized skin and soft tissue infections.

  • Procedure:

    • Mice are anesthetized, and a small area of their flank is shaved.

    • A defined number of S. aureus colony-forming units (CFU) of the wild-type, single mutant (Δsfa or Δsbn), or double mutant (ΔsfaΔsbn) strains are injected subcutaneously.

    • The size of the resulting abscess is measured daily for a set period (e.g., 7-14 days).

    • At the end of the experiment, the abscesses are excised, homogenized, and plated to determine the bacterial burden (CFU/gram of tissue).

2. Systemic Infection (Sepsis) Model:

  • Objective: To evaluate the contribution of siderophores to systemic disease and dissemination.

  • Procedure:

    • Mice are infected via intravenous (tail vein) or intraperitoneal injection with a specific dose of the different S. aureus strains.

    • The health and survival of the mice are monitored over time.

    • At defined time points, or upon euthanasia, organs such as the kidneys, liver, and spleen are harvested.

    • The organs are homogenized, and serial dilutions are plated to quantify the bacterial load in each organ[6].

Murine_Infection_Workflow Murine Infection Model Workflow start Start prepare Prepare S. aureus inocula (WT, Δsfa, Δsbn, ΔsfaΔsbn) start->prepare infect Infect mice (Subcutaneous or Systemic) prepare->infect monitor Monitor abscess size/ survival infect->monitor harvest Harvest organs/ abscesses monitor->harvest homogenize Homogenize tissue harvest->homogenize plate Plate serial dilutions homogenize->plate count Count CFU plate->count end End count->end

Murine Infection Model Workflow

Conclusion

This compound and Staphyloferrin B are both critical virulence factors for S. aureus, playing essential roles in iron acquisition from the host. While they share the common goal of scavenging iron, they are distinct in their biosynthesis, transport, and regulation. The available evidence suggests that while both are important, Staphyloferrin B may play a more prominent role in certain systemic infections, partly due to its independence from the TCA cycle and its intricate regulation by heme availability. The development of inhibitors targeting either or both of these siderophore systems represents a promising avenue for novel anti-staphylococcal therapies. Further research involving direct comparative studies in various infection models is warranted to fully elucidate the specific contributions of each siderophore to the multifaceted virulence of S. aureus.

References

A Comparative Guide to Staphyloferrin A and Heme Uptake Systems in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron is an essential nutrient for the growth and virulence of the formidable pathogen Staphylococcus aureus. To acquire this vital metal from its host, S. aureus has evolved sophisticated uptake systems, primarily targeting two distinct iron sources: free iron scavenged by siderophores and heme from host hemoproteins. This guide provides an in-depth, objective comparison of the two major iron acquisition pathways: the Staphyloferrin A (SA) system and the heme uptake system (Isd), supported by experimental data to inform research and therapeutic development strategies.

At a Glance: Key Differences

FeatureThis compound (SA) SystemHeme (Isd) System
Primary Iron Source Ferric Iron (Fe³⁺) from host glycoproteins (e.g., transferrin)Heme from hemoglobin and hemoglobin-haptoglobin complexes
Key Components Biosynthesis: SfaA, SfaB, SfaDTransport: HtsA (lipoprotein), HtsB, HtsC (permease)Receptors: IsdA, IsdB, IsdHTransporter: IsdC, IsdE, IsdFHeme Degradation: IsdG, IsdI
Regulation Primarily repressed by the Ferric uptake regulator (Fur) in iron-replete conditions.Repressed by Fur in iron-replete conditions. Also regulated by the HssRS two-component system in response to heme levels.[1]
Iron Source Preference Secondary to heme.[2]Preferred iron source for S. aureus.[2]
Virulence Contribution Crucial for establishing infections, particularly in abscesses.[3][4]Essential for virulence and systemic infection.[5][6]

Performance Metrics: A Quantitative Comparison

The efficiency of these iron uptake systems can be evaluated through various quantitative measures, including binding affinities and their impact on bacterial survival and virulence.

Table 1: Binding Affinities of Key Receptor Proteins
SystemReceptor ProteinLigandDissociation Constant (Kd)Reference
This compound HtsAFerric-Staphyloferrin ALow nanomolar to subnanomolar[4][7]
Heme (Isd) IsdBHuman Hemoglobin~23 nM[8]
Heme (Isd) IsdB-NEAT1Hemoglobin~6 ± 2 µM[9]

Note: The affinity of Isd proteins for heme itself is generally high, facilitating the unidirectional transfer of heme from host proteins to the bacterial cytoplasm.

Table 2: Contribution to Virulence in Murine Infection Models
SystemMutant StrainInfection ModelOutcomeReference
This compound ΔsfaSubcutaneous abscessImpaired macroscopic abscess formation[3]
This compound ΔhtsASystemicReduced bacterial burden in kidneys[2]
Heme (Isd) ΔisdBAbscess formationReduction in virulence[5]
Heme (Isd) ΔisdG / ΔisdISystemicReduced bacterial proliferation[10]
Combined ΔhtsA / ΔsirA (SirA for Staphyloferrin B) / ΔsstD (for catecholamines)Systemic (intravenous)Required for full virulence[11][12]

Signaling and Uptake Pathways

The regulation and mechanics of the this compound and heme uptake systems are distinct, reflecting their different targets and components.

This compound Uptake Pathway

Under iron-limiting conditions, the Fur repressor dissociates from the promoter of the sfa operon, leading to the synthesis and secretion of this compound. SA scavenges ferric iron from the host environment, and the resulting Fe-SA complex is recognized and bound by the HtsA lipoprotein. The complex is then translocated across the cell membrane by the HtsBC permease.

Staphyloferrin_A_Uptake cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall / Membrane cluster_cytoplasm Cytoplasm Fe3+ Fe³⁺ Fe-SA Fe³⁺-SA Complex Fe3+->Fe-SA SA This compound SA->Fe-SA HtsA HtsA Fe-SA->HtsA Binding HtsBC HtsBC HtsA->HtsBC Transfer Fe3+_in Fe³⁺ HtsBC->Fe3+_in Transport SA_in SA HtsBC->SA_in

This compound uptake mechanism.
Heme Uptake (Isd) Pathway

The Isd system is a more complex, multi-component machinery. Surface receptors like IsdB and IsdH capture hemoglobin or hemoglobin-haptoglobin complexes. Heme is then extracted and relayed through a series of cell wall-anchored proteins (IsdA, IsdC) to the membrane transporter complex (IsdDEF) for internalization. In the cytoplasm, heme is degraded by the heme oxygenases IsdG and IsdI to release iron.

Heme_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hb Hemoglobin (Heme) IsdBH IsdB / IsdH Hb->IsdBH Binding IsdA IsdA IsdBH->IsdA Heme Relay IsdC IsdC IsdA->IsdC IsdE IsdE IsdC->IsdE IsdF IsdF IsdE->IsdF Transport Heme_in Heme IsdF->Heme_in IsdGI IsdG / IsdI Heme_in->IsdGI Degradation Fe2+ Fe²⁺ IsdGI->Fe2+

Heme acquisition via the Isd system.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these two iron uptake systems.

Siderophore Detection and Uptake Assays

1. Chrome Azurol S (CAS) Assay for Siderophore Production:

This is a common method to detect and quantify siderophore production.

  • Principle: The CAS assay is a colorimetric method where the iron-dye complex changes color in the presence of a siderophore that has a higher affinity for iron.

  • Methodology:

    • Prepare CAS agar (B569324) plates by incorporating a dye complex of chrome azurol S, HDTMA, and FeCl₃ into a suitable growth medium.

    • Inoculate S. aureus strains onto the CAS agar plates.

    • Incubate the plates under iron-limiting conditions.

    • Siderophore production is indicated by the formation of a yellow-orange halo around the bacterial colonies against a blue background. The diameter of the halo can be used for semi-quantitative analysis.[13]

  • Workflow:

CAS_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_CAS Prepare CAS Agar Plates Inoculate Inoculate S. aureus Prep_CAS->Inoculate Incubate Incubate under Iron-limiting Conditions Inoculate->Incubate Observe Observe for Halo Formation Incubate->Observe Measure Measure Halo Diameter Observe->Measure Heme_Growth_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Medium Prepare Iron-depleted Medium Add_Hb Add Hemoglobin Prep_Medium->Add_Hb Inoculate Inoculate S. aureus Add_Hb->Inoculate Incubate Incubate and Monitor Growth (OD₆₀₀) Inoculate->Incubate Compare Compare Growth Curves of Wild-type and Mutants Incubate->Compare

References

A Comparative Guide to Siderophores: Unraveling the Functional Distinctions of Staphyloferrin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless quest for survival, bacteria have evolved sophisticated mechanisms to acquire essential nutrients from their environment. Among the most critical of these is the acquisition of iron, a metal co-factor vital for numerous cellular processes but sparingly available in host environments. To overcome this limitation, many bacteria secrete high-affinity iron chelators known as siderophores. Staphylococcus aureus, a formidable human pathogen, produces two primary carboxylate-type siderophores: Staphyloferrin A (SA) and Staphyloferrin B (SB). This guide provides an in-depth comparison of the functional differences between this compound and other key siderophores, supported by experimental data and detailed methodologies.

Functional Comparison of Siderophores

Siderophores are broadly classified based on the chemical nature of their iron-coordinating ligands into three main families: catecholates, hydroxamates, and carboxylates. This compound, composed of two citric acid residues linked to a D-ornithine backbone, belongs to the carboxylate class.[1] This structural classification dictates fundamental differences in their iron acquisition strategies, receptor specificity, and overall contribution to bacterial fitness and virulence.

Key Functional Differences:
  • Chemical Class and Iron Affinity: this compound is a carboxylate-type siderophore.[2][3] While effective at scavenging iron, carboxylates generally exhibit a lower affinity for Fe³⁺ compared to catecholate siderophores like enterobactin (B1671361), which is considered one of the strongest iron chelators known with an affinity constant (K_f) of approximately 10⁵² M⁻¹.[4][5]

  • Biosynthesis Pathway: Both this compound and B are synthesized via a Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) pathway.[6] This is in contrast to many other siderophores, such as enterobactin, which are synthesized by large, multi-domain NRPS enzymes.

  • Receptor-Binding Specificity: The uptake of iron-bound this compound (Fe-SA) is mediated by a highly specific ATP-binding cassette (ABC) transporter system, HtsABC.[7][8] The lipoprotein receptor, HtsA, exhibits a strong and specific affinity for Fe-SA, with a dissociation constant (Kd) in the low nanomolar range.[9][10] This high specificity is a hallmark of the this compound system, distinguishing it from some other siderophore uptake systems that can recognize a broader range of substrates. For instance, the S. aureus FhuD receptor can bind various hydroxamate-type siderophores.[9]

  • Role in Pathogenesis: The ability to produce siderophores is crucial for the virulence of S. aureus. Mutants unable to produce both this compound and B show severely attenuated growth in iron-restricted environments, such as human serum.[7][8] Specifically, the efflux transporter for this compound, SfaA, has been shown to contribute to the fitness of S. aureus in abscesses and within epithelial cells.[11][12]

Quantitative Performance Metrics

The following table summarizes key quantitative data for this compound and compares it with other well-characterized siderophores.

SiderophoreProducing Organism (Example)Chemical ClassReceptorBinding Affinity (Kd)Iron Transport (Km)Iron Transport (Vmax)
This compound Staphylococcus aureusCarboxylateHtsALow nanomolar[9]0.246 µM[13]82 pmol/mg/min[13]
Staphyloferrin B Staphylococcus aureusCarboxylateSirALow nanomolar[9]Not reportedNot reported
Enterobactin Escherichia coliCatecholateFepA< 0.2 nM[14]Not directly comparable~100 pmol/min/10⁹ cells[15]

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.

Principle: Siderophores with a high affinity for iron will remove iron from the blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange. The intensity of the color change is proportional to the amount of siderophore produced.[16]

Protocol:

  • Preparation of CAS Agar (B569324) Plates:

    • Prepare a basal agar medium (e.g., M9 minimal medium) and autoclave.

    • Separately, prepare the CAS assay solution containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a ferric chloride solution.

    • Aseptically add the CAS assay solution to the molten agar, mix, and pour into petri dishes. The final plates will have a blue color.[4][17]

  • Inoculation and Incubation:

    • Spot-inoculate the bacterial strains to be tested onto the CAS agar plates.

    • Incubate the plates under conditions suitable for bacterial growth.[4]

  • Observation and Quantification:

    • Siderophore production is indicated by the formation of an orange or yellow halo around the bacterial colony.

    • The diameter of the halo can be measured for a semi-quantitative comparison of siderophore production.[4]

Radiolabeled Iron Uptake Assay

This assay directly measures the rate of siderophore-mediated iron transport into bacterial cells.

Principle: Bacteria are incubated with a siderophore complexed with a radioactive isotope of iron (e.g., ⁵⁵Fe or ⁵⁹Fe). The amount of radioactivity incorporated into the cells over time reflects the iron uptake rate.[18]

Protocol:

  • Preparation of Radiolabeled Ferric-Siderophore:

    • Mix equimolar amounts of the purified siderophore (e.g., this compound) and FeCl₃.

    • Add ⁵⁵FeCl₃ or ⁵⁹FeCl₃ to the mixture and incubate to allow complex formation.[18]

  • Bacterial Cell Preparation:

    • Grow the bacterial strain of interest to the mid-logarithmic phase in an iron-depleted medium.

    • Wash the cells with an iron-free buffer and resuspend to a specific cell density.[18]

  • Uptake Assay:

    • Initiate the uptake by adding the radiolabeled ferric-siderophore complex to the cell suspension.

    • At various time points, take aliquots of the cell suspension and immediately filter them through a nitrocellulose membrane to separate the cells from the unbound ligand.

    • Wash the filter with ice-cold buffer to remove non-specifically bound radioactivity.[18]

  • Quantification:

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the amount of iron transported into the cells and express the transport rate as pmol of Fe³⁺ per minute per number of cells.[18]

Bacterial Growth Curve under Iron-Limiting Conditions

This assay assesses the ability of a siderophore to support bacterial growth in an environment where iron is scarce.

Principle: The growth of a bacterial strain (often a mutant unable to produce its own siderophores) is monitored over time in an iron-deficient medium supplemented with a specific siderophore. The extent of growth indicates the efficiency of the siderophore in providing iron to the bacteria.

Protocol:

  • Preparation of Iron-Deficient Medium:

    • Prepare a minimal medium and treat it with an iron chelator (e.g., 2,2'-dipyridyl) or use a Chelex-treated medium to remove trace iron.[19][20]

  • Inoculum Preparation:

    • Grow the bacterial strain overnight in an iron-rich medium.

    • Wash the cells multiple times with an iron-free saline solution to remove stored iron.[18]

  • Growth Assay:

    • In a multi-well plate or flasks, add the iron-deficient medium.

    • Supplement the medium with varying concentrations of the siderophore to be tested.

    • Inoculate with the washed bacterial cells.

    • Incubate at an appropriate temperature with shaking.[21]

  • Monitoring Growth:

    • Measure the optical density (OD) of the cultures at regular intervals using a spectrophotometer.

    • Plot the OD values against time to generate growth curves.[21][22]

Visualizing the Mechanisms

To better understand the functional pathways, the following diagrams illustrate the iron acquisition process mediated by this compound and a representative experimental workflow.

StaphyloferrinA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SA This compound Fe-SA Fe³⁺-Staphyloferrin A SA->Fe-SA Chelation Fe3+ Fe³⁺ Fe3+->Fe-SA HtsA HtsA (Receptor) Fe-SA->HtsA Binding HtsBC HtsBC (Permease) HtsA->HtsBC Transport Fe2+ Fe²⁺ HtsBC->Fe2+ Release & Reduction FhuC FhuC (ATPase) FhuC->HtsBC ATP hydrolysis Utilization Cellular Utilization Fe2+->Utilization

Caption: Iron acquisition pathway mediated by this compound in S. aureus.

Siderophore_Assay_Workflow cluster_prep Preparation cluster_assay CAS Assay cluster_analysis Data Analysis Culture Bacterial Culture (Iron-deficient medium) Supernatant Collect Supernatant Culture->Supernatant Mix Mix Supernatant with CAS Reagent Supernatant->Mix CAS_reagent CAS Assay Reagent (Blue) CAS_reagent->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance (Color change to Orange) Incubate->Measure Quantify Quantify Siderophore Production Measure->Quantify

Caption: Experimental workflow for the Chrome Azurol S (CAS) assay.

References

Validating Staphyloferrin A's Role in Staphylococcus aureus Pathogenesis: A Comparative Guide to Knockout Mutant Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of wild-type Staphylococcus aureus with Staphyloferrin A (SA) knockout mutants to validate the role of this siderophore in bacterial virulence. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows. This information is crucial for understanding the potential of targeting this compound in novel anti-staphylococcal therapies.

Performance Comparison: Wild-Type vs. Siderophore Knockout Mutants

The virulence of Staphylococcus aureus is intrinsically linked to its ability to acquire iron within the host. This compound is a key siderophore employed by S. aureus for this purpose. To unequivocally determine its contribution to pathogenesis, researchers utilize knockout mutants, specifically deleting the genes responsible for its biosynthesis. The data presented below, compiled from various studies, compares the performance of wild-type S. aureus with single knockout mutants for this compound (ΔsfaA), Staphyloferrin B (ΔsbnE), and in some cases, double knockout mutants.

In Vitro Growth Under Iron Limitation

Under iron-replete conditions, the growth of siderophore knockout mutants is comparable to the wild-type strain. However, in iron-restricted environments, which mimic the host milieu, the inability to produce siderophores leads to a significant growth defect.

StrainGrowth ConditionRelative Growth
Wild-TypeIron-RepleteNormal
Wild-TypeIron-RestrictedNormal
ΔsbnE (Staphyloferrin B mutant)Iron-RestrictedDrastically Reduced[1][2]
Complemented ΔsbnEIron-RestrictedRestored to Wild-Type Levels[1][2]

Note: Specific growth curve data for ΔsfaA mutants under these exact conditions was not available in the provided search results, but the principle of attenuated growth in iron-restricted media is well-established for siderophore mutants.

In Vivo Virulence: Murine Abscess Models

Murine models of infection are critical for assessing the in vivo relevance of virulence factors. The data below summarizes the bacterial burden in abscesses, a hallmark of S. aureus infection.

StrainBacterial Load (CFU/kidney) at Day 5-6 Post-Infection
Wild-Type (Newman)~1 x 10⁷ - 1 x 10⁸[3]
ΔsbnE (Newman background)Significantly lower than Wild-Type (~1 x 10⁴ - 1 x 10⁵)[3]
StrainBacterial Load (CFU/abscess) at Day 2-4 Post-Infection
Wild-Type (Newman)~1 x 10⁸ - 1 x 10⁹[4]
Δlgt (lipoprotein processing mutant, affecting siderophore transport)Significantly lower than Wild-Type[5]

Note: While the provided search results confirm the attenuated virulence of ΔsfaA mutants in abscess models, specific CFU counts for direct comparison in a single table were not consistently available across the different studies. The data for the ΔsbnE and Δlgt mutants illustrate the general impact of disrupting siderophore-mediated iron acquisition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the role of this compound.

Generation of Knockout Mutants via Allelic Exchange

Allelic exchange is a precise method for generating unmarked gene deletions.

  • Construct Design : Amplify ~1 kb fragments upstream and downstream of the target gene (e.g., sfaA) from S. aureus genomic DNA using PCR.

  • Vector Assembly : Clone the upstream and downstream fragments into a temperature-sensitive shuttle vector (e.g., pIMAY) using a method like Gibson Assembly. This creates a plasmid carrying the deletion construct.[6][7][8]

  • Transformation into E. coli : Transform the assembled plasmid into a suitable E. coli cloning strain (e.g., XL1-Blue) for plasmid propagation and verification by sequencing.[9]

  • Transformation into S. aureus : Isolate the plasmid and transform it into the target S. aureus strain by electroporation.

  • First Crossover (Integration) : Select for transformants on media containing an appropriate antibiotic at a non-permissive temperature (e.g., 37°C) to select for chromosomal integration of the plasmid.

  • Second Crossover (Excision) : Culture the integrants at a permissive temperature (e.g., 28°C) without antibiotic selection to facilitate the excision of the plasmid.

  • Selection of Mutants : Plate the culture on a medium containing a counter-selectable marker (e.g., p-chlorophenylalanine for plasmids carrying pheS*) to select for cells that have lost the plasmid.[9]

  • Verification : Screen the resulting colonies by PCR using primers flanking the target gene to identify clones with the desired deletion. Confirm the deletion by DNA sequencing.

Murine Skin Abscess Model

This model is used to evaluate the ability of S. aureus to cause localized infections.

  • Bacterial Preparation : Grow S. aureus strains (wild-type and mutants) to mid-exponential phase in a rich medium like Tryptic Soy Broth (TSB). Wash and resuspend the bacteria in sterile phosphate-buffered saline (PBS) to the desired inoculum concentration (e.g., 1 x 10⁷ CFU/50 µL).[5]

  • Animal Inoculation : Anesthetize mice (e.g., BALB/c or C57BL/6) and shave a small area on their flank. Inject the bacterial suspension subcutaneously.[10]

  • Monitoring : Monitor the mice daily for abscess formation and measure the lesion size (length x width).

  • Bacterial Burden Quantification : At specific time points (e.g., day 3 or 7 post-infection), euthanize the mice, excise the abscesses, and homogenize the tissue in sterile PBS.[5]

  • CFU Enumeration : Serially dilute the homogenates and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar) to determine the number of colony-forming units (CFU) per gram of tissue.

Bacterial Growth Assay under Iron-Limiting Conditions

This assay assesses the ability of S. aureus to grow in an environment where iron is scarce.

  • Media Preparation : Prepare a chemically defined, iron-poor medium. To chelate any residual iron, add an iron chelator such as 2,2'-dipyridyl (DIP) or ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA).

  • Inoculum Preparation : Grow overnight cultures of S. aureus strains in iron-replete medium. Wash the cells with iron-free medium to remove any stored iron.

  • Growth Measurement : Inoculate the iron-limited medium with the washed bacterial cells to a starting OD₆₀₀ of ~0.05. Incubate at 37°C with shaking.

  • Data Collection : Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

Visualizations

This compound Biosynthesis and Transport Pathway

StaphyloferrinA_Pathway This compound Iron Acquisition Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SA_Fe This compound-Fe³⁺ HtsA HtsA (Lipoprotein Receptor) SA_Fe->HtsA Binding SA This compound SA->SA_Fe + Fe³⁺ Fe3_host Host Iron (e.g., Transferrin-Fe³⁺) Fe3_host->SA Iron Scavenging HtsBC HtsBC (Permease) HtsA->HtsBC Transport Fe3_cyto Fe³⁺ HtsBC->Fe3_cyto Import & Release Sfn_operon sfn Operon Products (SfnA, B, C, D) Sfn_operon->SA Precursors Precursors (Citrate, Ornithine) Precursors->Sfn_operon Biosynthesis Metabolism Bacterial Metabolism Fe3_cyto->Metabolism Knockout_Validation_Workflow Workflow for Validating the Role of this compound cluster_mutagenesis Mutant Generation cluster_phenotyping Phenotypic Analysis cluster_conclusion Conclusion start Design sfaA Deletion Construct cloning Clone into Allelic Exchange Vector start->cloning transformation Transform into S. aureus cloning->transformation selection Select for Double Crossover transformation->selection verification Verify ΔsfaA Mutant (PCR & Sequencing) selection->verification growth_assay In Vitro Growth Assay (Iron-Limited) verification->growth_assay virulence_model In Vivo Murine Abscess Model verification->virulence_model data_analysis Compare Growth Curves & Bacterial Load growth_assay->data_analysis virulence_model->data_analysis conclusion Validate Role of this compound in Virulence data_analysis->conclusion Logical_Relationship Role of this compound in S. aureus Pathogenesis Host_Environment Host Environment (Iron-Limited) SA_Production This compound Production Host_Environment->SA_Production Iron_Acquisition Efficient Iron Acquisition SA_Production->Iron_Acquisition Reduced_Iron Impaired Iron Acquisition SA_Production->Reduced_Iron leads to Bacterial_Growth Bacterial Proliferation & Survival Iron_Acquisition->Bacterial_Growth Virulence Pathogenesis & Abscess Formation Bacterial_Growth->Virulence Knockout_Mutant ΔsfaA Knockout Mutant Knockout_Mutant->SA_Production blocks Attenuated_Virulence Attenuated Virulence Reduced_Iron->Attenuated_Virulence results in

References

A Comparative Analysis of Staphyloferrin A Transport Kinetics in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the transport kinetics of Staphyloferrin A and other key siderophore transport systems in Staphylococcus aureus. Understanding the mechanisms of iron acquisition is critical for the development of novel antimicrobial strategies that target this essential pathway. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the transport and regulatory pathways.

I. Comparative Analysis of Siderophore Transport Systems

Staphylococcus aureus has evolved multiple high-affinity transport systems to acquire iron, a critical nutrient for its survival and virulence. These systems are responsible for the uptake of endogenously produced siderophores, this compound (SA) and Staphyloferrin B (SB), as well as xenosiderophores produced by other microorganisms. The primary transporters are all ATP-binding cassette (ABC) transporters, which utilize the energy of ATP hydrolysis to move substrates across the cytoplasmic membrane.

A key feature of the SA and SB transport systems is their reliance on a shared ATPase, FhuC, which is also a component of the ferric hydroxamate uptake (Fhu) system.[1][2] This highlights a degree of crosstalk and efficiency in the bacterium's iron acquisition machinery. The expression of all these transport systems is tightly regulated by the Ferric uptake regulator (Fur), which represses their transcription in iron-replete conditions.[3][4][5][6]

Quantitative Data on Substrate Binding Affinities

The initial and critical step in siderophore transport is the high-affinity binding of the ferric-siderophore complex by a substrate-binding protein (SBP) located on the extracellular side of the cytoplasmic membrane. The dissociation constant (Kd) is a measure of the affinity of the SBP for its ligand; a lower Kd value indicates a higher binding affinity.

Transport SystemSubstrate-Binding Protein (SBP)Siderophore ClassLigandDissociation Constant (Kd)Reference(s)
HtsABC HtsACarboxylate-typeFerric-Staphyloferrin A (Fe-SA)Low to sub-nanomolar[7][8]
SirABC SirACarboxylate-typeFerric-Staphyloferrin B (Fe-SB)Low nanomolar[8][9][10]
FhuCBG FhuD1 / FhuD2Hydroxamate-typeVarious ferric-hydroxamatesHigh nanomolar to low micromolar (lower affinity than HtsA/SirA)[7][11]
SstABCD SstDCatechol-typeFerric-catecholamines, Ferric-enterobactin, Ferric-salmochelinLow micromolar (e.g., ~0.29 µM for enterobactin, ~0.35 µM for salmochelin)[12][13]

II. Experimental Protocols

The following are generalized methodologies for key experiments cited in the analysis of siderophore transport in S. aureus.

Siderophore Transport Assay (using ⁵⁵Fe)

This assay directly measures the uptake of iron via a specific siderophore transport system.

a. Bacterial Cell Preparation:

  • S. aureus strains are cultured in an iron-depleted minimal medium (e.g., Tris Minimal Succinate (TMS) medium) to induce the expression of iron transport systems.

  • Cells are harvested during the logarithmic growth phase, washed, and resuspended in fresh, iron-depleted medium to a standardized optical density.

b. Radiolabeling of Siderophore:

  • The siderophore of interest (e.g., this compound) is incubated with ⁵⁵FeCl₃ to form the radiolabeled ferric-siderophore complex.

c. Transport Measurement:

  • The transport reaction is initiated by adding the ⁵⁵Fe-siderophore complex to the prepared cell suspension.

  • Aliquots are removed at various time points and immediately filtered through a membrane filter to separate the cells from the medium.

  • The filters are washed to remove any non-specifically bound radioactivity.

  • The amount of radioactivity retained by the cells on the filter is quantified using a scintillation counter. This value is proportional to the amount of iron transported into the cells.

Siderophore Plate Bioassay

This is a semi-quantitative method to assess the ability of a strain to utilize a specific siderophore.

a. Plate Preparation:

  • An iron-chelating agent (e.g., ethylenediamine-di(o-hydroxyphenylacetic acid) - EDDHA) is added to an agar (B569324) medium to create iron-limiting conditions.

  • The S. aureus strain to be tested is seeded into the molten agar before pouring the plates.

b. Growth Promotion Assessment:

  • A filter paper disc impregnated with the siderophore of interest is placed on the surface of the solidified agar.

  • The plates are incubated, and the growth of the bacteria around the disc is observed. A zone of growth around the disc indicates that the strain can utilize the supplied siderophore as an iron source.[14][15]

Chrome Azurol S (CAS) Assay

This colorimetric assay is used to detect and quantify siderophore production in culture supernatants.[12][15][16]

a. Principle:

  • The CAS dye forms a stable, blue-colored complex with ferric iron. When a siderophore with a higher affinity for iron is present, it will chelate the iron from the CAS complex, causing a color change from blue to orange/yellow.

b. Procedure:

  • The CAS assay solution is prepared by mixing the CAS dye, a detergent (e.g., hexadecyltrimethylammonium bromide - HDTMA), and a ferric iron solution.

  • The bacterial culture supernatant is mixed with the CAS assay solution.

  • The change in absorbance at a specific wavelength (e.g., 630 nm) is measured. The decrease in absorbance is proportional to the amount of siderophore present in the supernatant.

III. Visualization of Transport and Regulatory Pathways

This compound Transport Pathway

Staphyloferrin_A_Transport cluster_extracellular Extracellular Space cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm Fe-SA Ferric-Staphyloferrin A HtsA HtsA (SBP) Fe-SA->HtsA Binding HtsBC HtsB/C (Permease) HtsA->HtsBC Transfer Fe_SA_in Fe-Staphyloferrin A HtsBC->Fe_SA_in Translocation FhuC_Hts FhuC (ATPase) FhuC_Hts->HtsBC ATP hydrolysis Fe_release Iron Release Fe_SA_in->Fe_release Fe Fe³⁺ Fe_release->Fe

Caption: Transport of Ferric-Staphyloferrin A via the HtsABC system.

Alternative Siderophore Transport Pathways in S. aureus

Siderophore_Transport_Systems cluster_SA This compound cluster_SB Staphyloferrin B cluster_Hydroxamate Hydroxamate Siderophores cluster_Catechol Catechol Siderophores SA_in Fe-SA HtsA HtsA SA_in->HtsA HtsBC HtsBC HtsA->HtsBC FhuC_shared FhuC (Shared ATPase) HtsBC->FhuC_shared Cytoplasm Cytoplasm HtsBC->Cytoplasm SB_in Fe-SB SirA SirA SB_in->SirA SirBC SirBC SirA->SirBC SirBC->FhuC_shared SirBC->Cytoplasm Hydrox_in Fe-Hydroxamate FhuD1D2 FhuD1/D2 Hydrox_in->FhuD1D2 FhuBG FhuBG FhuD1D2->FhuBG FhuBG->FhuC_shared FhuBG->Cytoplasm Cat_in Fe-Catechol SstD SstD Cat_in->SstD SstABC SstA/B/C SstD->SstABC SstABC->Cytoplasm ATP hydrolysis

Caption: Overview of major siderophore transport systems in S. aureus.

Fur-Mediated Regulation of Siderophore Transport

Fur_Regulation cluster_operons Siderophore Transport Operons High_Fe High Iron Fur_dimer Fur-Fe²⁺ Dimer (Active Repressor) High_Fe->Fur_dimer activates Low_Fe Low Iron Fur_monomer Fur Monomer (Inactive) Low_Fe->Fur_monomer results in hts_operon htsABC Fur_dimer->hts_operon represses sir_operon sirABC Fur_dimer->sir_operon fhu_operon fhuCBG Fur_dimer->fhu_operon sst_operon sstABCD Fur_dimer->sst_operon Transcription Transcription & Translation hts_operon->Transcription sir_operon->Transcription fhu_operon->Transcription sst_operon->Transcription Transport_Proteins Transport Proteins Transcription->Transport_Proteins

Caption: Transcriptional regulation of siderophore transport by the Fur repressor.

References

Staphyloferrin A in the Spotlight: A Comparative Guide to Staphylococcus aureus Virulence Factors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate arsenal (B13267) of virulence factors deployed by Staphylococcus aureus is paramount in the quest for novel therapeutic strategies. This guide provides a detailed comparison of Staphyloferrin A, a key player in iron acquisition, with other major virulence factors, supported by experimental data, detailed methodologies, and visual pathways.

Staphylococcus aureus is a formidable pathogen, armed with a diverse array of virulence factors that contribute to its ability to cause a wide range of infections, from skin and soft tissue infections to life-threatening conditions like sepsis and endocarditis[1]. These factors can be broadly categorized into surface proteins that mediate adhesion, secreted toxins that damage host tissues and disrupt the immune system, and nutrient acquisition systems that enable survival and proliferation within the host[1][2].

This guide focuses on comparing the contribution of the siderophore this compound to pathogenesis against other well-characterized virulence factors, including Staphyloferrin B, Alpha-toxin (Hla), and Protein A (SpA).

Quantitative Comparison of Virulence Factor Contributions

The following tables summarize quantitative data from various studies, illustrating the impact of specific virulence factors on the pathogenesis of S. aureus. It is important to note that direct comparisons of the magnitude of virulence attenuation across different studies should be made with caution due to variations in experimental models, bacterial strains, and infection doses.

Table 1: Contribution of Staphyloferrins to S. aureus Virulence in Murine Abscess Models
Virulence FactorGene(s) MutatedAnimal ModelKey FindingQuantitative DataReference
This compound sfaA (transporter)Murine subcutaneous abscessAttenuated bacterial fitness in abscesses.The ΔsfaA mutant exhibited a 2.2-fold growth defect compared to the wild-type strain in a competitive index assay.[3]
Staphyloferrin B sbnE (biosynthesis)Murine kidney abscessCompromised ability to cause infection.The bacterial load of the sbnE mutant in the kidneys was significantly lower (~1 log10 CFU/g ) than the wild-type strain at 4 days post-infection.[4][5]
This compound & B sfa and sbn operonsMurine subcutaneous abscessImpaired ability to form abscesses.Strains unable to synthesize this compound produced smaller abscesses than both the wild-type and Staphyloferrin B-deficient strains.[3]
Table 2: Contribution of Alpha-toxin and Protein A to S. aureus Virulence
Virulence FactorGene(s) MutatedAnimal ModelKey FindingQuantitative DataReference
Alpha-toxin (Hla) hlaMurine subcutaneous infectionReduced dermonecrosis.Mutants with low or no production of alpha-lysin did not cause necrosis after subcutaneous injection, whereas the wild-type did.[6]
Alpha-toxin (Hla) hlaMurine intravenous infectionDecreased mortality.Intravenous injection of alpha-lysin deficient mutants resulted in a lower mortality rate compared to the wild-type.[6]
Protein A (SpA) spaMurine osteomyelitisAttenuated virulence.Reduced abundance of full-length Protein A was correlated with reduced virulence in sarA and sarA/agr mutants.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Murine Subcutaneous Abscess Model

This model is widely used to assess the contribution of virulence factors to localized skin and soft tissue infections.

1. Bacterial Strain Preparation:

  • S. aureus strains (wild-type and isogenic mutants) are grown overnight in Tryptic Soy Broth (TSB) at 37°C with aeration.

  • The overnight culture is diluted in fresh TSB and grown to mid-exponential phase (OD600 of ~0.5).

  • Bacteria are harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS to the desired inoculum concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum is confirmed by serial dilution and plating on Tryptic Soy Agar (B569324) (TSA).

2. Animal Infection:

  • Female BALB/c mice (6-8 weeks old) are typically used.

  • The mice are anesthetized, and a small area on the flank is shaved and disinfected.

  • A 100 µL suspension of the prepared S. aureus strain (containing 1 x 10⁷ CFU) is injected subcutaneously.

3. Assessment of Virulence:

  • Abscess Size: The size of the resulting abscess is measured daily using a caliper. The abscess area is calculated as length x width.

  • Bacterial Burden: At specific time points (e.g., 3, 5, and 7 days post-infection), mice are euthanized. The abscessed skin tissue is excised, weighed, and homogenized in sterile PBS. The homogenate is serially diluted and plated on TSA to determine the number of colony-forming units (CFU) per gram of tissue.

  • Competitive Index (CI): For direct comparison of fitness, a mixed infection model can be used. The inoculum contains a 1:1 ratio of the wild-type and mutant strain. The ratio of mutant to wild-type bacteria is determined in the tissue homogenate at a specific time point and compared to the input ratio. The CI is calculated as (mutant output CFU / wild-type output CFU) / (mutant input CFU / wild-type input CFU). A CI of <1 indicates that the mutant is less fit than the wild-type.

Quantification of Bacterial Burden in Tissues

Accurate quantification of bacterial load in infected tissues is critical for assessing virulence.

1. Tissue Homogenization:

  • Excised tissues (e.g., kidney, skin abscess) are weighed and placed in a sterile tube containing a known volume of sterile PBS and sterile beads (e.g., zirconium oxide beads).

  • The tissue is homogenized using a bead beater or a tissue homogenizer until a uniform suspension is achieved.

2. Serial Dilution and Plating:

  • The tissue homogenate is serially diluted (10-fold dilutions) in sterile PBS.

  • A small volume (e.g., 10-100 µL) of each dilution is plated onto appropriate agar plates (e.g., TSA).

  • The plates are incubated at 37°C for 18-24 hours.

3. Colony Counting and Calculation:

  • The number of colonies on plates with a countable range (e.g., 30-300 colonies) is determined.

  • The bacterial burden is calculated as CFU per gram of tissue using the following formula: CFU/g = (Number of colonies x Dilution factor) / (Volume plated in mL x Tissue weight in g)[8]

Visualizing the Mechanisms of Pathogenesis

The following diagrams, generated using the Graphviz DOT language, illustrate key pathways and relationships in S. aureus pathogenesis.

Staphyloferrin_Iron_Acquisition Staphyloferrin-Mediated Iron Acquisition in S. aureus cluster_Host Host Environment (Iron-limited) cluster_SAureus S. aureus Cell Transferrin-Fe Transferrin-Fe³⁺ SA-Fe SA-Fe³⁺ Complex SB-Fe SB-Fe³⁺ Complex This compound This compound (SA) This compound->Transferrin-Fe Chelates Iron Staphyloferrin B Staphyloferrin B (SB) Staphyloferrin B->Transferrin-Fe Chelates Iron HtsABC HtsABC Transporter SA-Fe->HtsABC Binds to SirABC SirABC Transporter SB-Fe->SirABC Binds to Fe Fe³⁺ HtsABC->Fe Imports SirABC->Fe Imports Bacterial Metabolism Bacterial Growth & Pathogenesis Fe->Bacterial Metabolism

Caption: this compound and B are siderophores that scavenge iron from host proteins.

SAureus_Virulence_Factors Interplay of S. aureus Virulence Factors in Pathogenesis cluster_Nutrient_Acquisition Nutrient Acquisition cluster_Immune_Evasion Immune Evasion cluster_Tissue_Damage Tissue Damage & Dissemination S_aureus Staphylococcus aureus Staphyloferrin_A This compound S_aureus->Staphyloferrin_A Staphyloferrin_B Staphyloferrin B S_aureus->Staphyloferrin_B Protein_A Protein A (SpA) S_aureus->Protein_A Coagulase Coagulase S_aureus->Coagulase Alpha_toxin Alpha-toxin (Hla) S_aureus->Alpha_toxin PVL Panton-Valentine Leukocidin (PVL) S_aureus->PVL Iron_Acquisition Iron Acquisition Staphyloferrin_A->Iron_Acquisition Staphyloferrin_B->Iron_Acquisition Iron_Acquisition->S_aureus Promotes Growth Immune_Evasion_Outcome Inhibition of Phagocytosis & Opsonization Protein_A->Immune_Evasion_Outcome Coagulase->Immune_Evasion_Outcome Tissue_Damage_Outcome Cell Lysis & Tissue Necrosis Alpha_toxin->Tissue_Damage_Outcome PVL->Tissue_Damage_Outcome

Caption: S. aureus employs a multifactorial approach to pathogenesis.

References

A Structural Showdown: Staphyloferrin A vs. Fungal Siderophores in the Quest for Iron

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural and functional distinctions between the bacterial siderophore Staphyloferrin A and a range of fungal siderophores. This guide provides a comparative analysis of their chemical structures, iron-binding properties, biosynthesis, and transport mechanisms, supported by experimental data and detailed protocols.

In the microscopic battle for survival, the acquisition of iron is a critical front. Microorganisms have evolved sophisticated strategies to scavenge this essential nutrient from their environment, chief among them the production of siderophores—small, high-affinity iron-chelating molecules. This guide provides a detailed structural comparison between this compound, a key siderophore of the pathogenic bacterium Staphylococcus aureus, and the diverse family of siderophores produced by fungi. Understanding these differences is paramount for the development of novel antimicrobial agents that target these vital iron acquisition pathways.

At a Glance: Key Structural Distinctions

This compound and the majority of fungal siderophores belong to different chemical classes, which dictates their fundamental structural and iron-coordinating properties. This compound is a carboxylate-type siderophore, while most fungal siderophores are classified as hydroxamates.[1][2][3][4] A notable exception in the fungal kingdom is rhizoferrin, which, like this compound, is a carboxylate siderophore.[2][5]

This compound is a relatively small, hydrophilic molecule with a molecular weight of 480.4 g/mol .[6][7] Its structure is elegant in its simplicity, consisting of a central D-ornithine backbone to which two citric acid residues are attached via amide bonds.[8][9] This architecture provides four carboxylate and two hydroxyl groups that act as ligands to octahedrally coordinate a single ferric iron (Fe³⁺) ion.[8]

Fungal siderophores , on the other hand, represent a more structurally diverse group, though most are built from a common precursor, Nδ-acyl-Nδ-hydroxyornithine.[2][3] They are generally larger than this compound, with molecular weights typically ranging from 500 to 1000 Da.[2] This family is further categorized into distinct structural classes, including:

  • Ferrichromes: Cyclic hexapeptides, such as ferricrocin.

  • Coprogens: Linear or cyclic structures, like coprogen (B1513091) itself.[10]

  • Fusarinines (or Fusigens): Often cyclic esters, such as triacetylfusarinine C (TAFC).

  • Rhodotorulic Acid: A simple dipeptide of Nδ-acetyl-Nδ-hydroxy-L-ornithine.

The iron-chelating centers in these hydroxamate siderophores are the N-hydroxylated amide bonds, which provide the necessary oxygen atoms for ferric iron coordination.[3][11]

Quantitative Comparison of Physicochemical Properties

PropertyThis compoundFerricrocinCoprogenRhizoferrin
Siderophore Class CarboxylateHydroxamateHydroxamateCarboxylate
Producing Organism Staphylococcus aureusFungi (e.g., Aspergillus)Fungi (e.g., Neurospora, Penicillium)[13]Fungi (e.g., Rhizopus)
Molecular Weight ( g/mol ) 480.4[6]~771 (Fe-complex)~792 (Fe-complex)[13]~540
Iron (Fe³⁺) Affinity HighVery High (log Kf range 22-32)[12]HighHigh (log Kapp at pH 7.0 = 19.1)[14][15]
Core Building Blocks D-Ornithine, Citric Acid[8]L-Ornithine, Glycine, SerineL-Ornithine, Anhydromevalonic AcidPutrescine, Citric Acid

Biosynthesis and Transport: Different Paths to the Same Goal

The cellular machinery responsible for synthesizing and transporting these iron chelators also exhibits significant differences, offering distinct targets for therapeutic intervention.

This compound Biosynthesis and Transport: The production of this compound is governed by the sfaABCD gene cluster and follows a Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) pathway.[8][16][17] This system utilizes dedicated synthetases to assemble the molecule from its citrate (B86180) and D-ornithine precursors.[7] The expression of the sfa operon is tightly regulated by the Ferric uptake regulator (Fur) protein, which represses transcription in iron-replete conditions.[18][19][20] Once secreted and complexed with iron, ferric-Staphyloferrin A is imported back into the bacterial cell by the HtsABC (Heme transport system) ABC transporter.[17]

StaphyloferrinA_Pathway cluster_regulation Regulation cluster_biosynthesis Biosynthesis (Cytoplasm) cluster_transport Transport Fur_Fe Fur-Fe²⁺ Complex sfa_operon sfa operon Fur_Fe->sfa_operon Repression hts_operon hts operon Fur_Fe->hts_operon Repression Ornithine L-Ornithine SfaC SfaC (Racemase) Ornithine->SfaC D_Ornithine D-Ornithine SfaD_SfaB SfaD, SfaB (NIS Synthetases) D_Ornithine->SfaD_SfaB Citrate Citric Acid Citrate->SfaD_SfaB SfaC->D_Ornithine StaphyloferrinA This compound SfaD_SfaB->StaphyloferrinA SfaA SfaA (Exporter) StaphyloferrinA->SfaA Export Extracellular Extracellular Space SfaA->Extracellular Export Fe_SA Fe³⁺-Staphyloferrin A Extracellular->Fe_SA Fe³⁺ Chelation HtsA HtsA (Receptor) Fe_SA->HtsA Import HtsBC HtsBC (Permease) HtsA->HtsBC Import Cytoplasm Cytoplasm HtsBC->Cytoplasm Import

Biosynthesis and transport pathway of this compound.

Fungal Siderophore Biosynthesis and Transport: The biosynthesis of most fungal hydroxamate siderophores is a more complex process that often involves large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).[5][15] In Aspergillus fumigatus, for instance, the initial step for all hydroxamate siderophores is the conversion of L-ornithine to N⁵-hydroxyornithine by the enzyme SidA. Subsequent steps, catalyzed by enzymes like SidF and NRPSs such as SidC or SidD, lead to the formation of different siderophore families.[21] The regulation of these pathways is also more intricate, involving a negative feedback loop between the GATA transcription factor SreA (repressor in iron-replete conditions) and the bZIP transcription factor HapX (activator in iron-starved conditions).[21][22][23][24][25] The uptake of ferric-siderophore complexes is mediated by specific transporters of the Arn/SIT (Siderophore-Iron Transporter) family.[1]

FungalSiderophore_Pathway cluster_regulation Regulation cluster_biosynthesis Biosynthesis (Cytoplasm) cluster_transport Transport SreA SreA (GATA-factor) HapX HapX (bZIP-factor) SreA->HapX siderophore_genes Siderophore Biosynthesis Genes (e.g., sidA) SreA->siderophore_genes Repression (+Fe) HapX->SreA HapX->siderophore_genes Activation (-Fe) iron_consuming_genes Iron-Consuming Pathway Genes HapX->iron_consuming_genes Repression (-Fe) L_Ornithine L-Ornithine SidA SidA (Monooxygenase) L_Ornithine->SidA N5_OH_Ornithine N⁵-hydroxyornithine SidF_NRPS SidF/NRPSs (e.g., SidC, SidD) N5_OH_Ornithine->SidF_NRPS SidA->N5_OH_Ornithine FungalSiderophore Hydroxamate Siderophore SidF_NRPS->FungalSiderophore Exporter Exporter (e.g., MFS) FungalSiderophore->Exporter Export Extracellular Extracellular Space Exporter->Extracellular Export Fe_Siderophore Fe³⁺-Siderophore Extracellular->Fe_Siderophore Fe³⁺ Chelation Arn_SIT Arn/SIT Transporter Fe_Siderophore->Arn_SIT Import Cytoplasm Cytoplasm Arn_SIT->Cytoplasm Import

Generalized biosynthesis and transport pathway of fungal hydroxamate siderophores.

Experimental Protocols

Siderophore Production and Isolation

Objective: To produce and isolate siderophores from bacterial or fungal cultures for structural analysis.

Protocol:

  • Culture Inoculation: Inoculate the desired microbial strain into an iron-deficient medium. For fungi, a modified ½MMN (Melin Norkans agar) can be used.[26]

  • Incubation: Grow the culture under conditions that promote siderophore production (e.g., iron-limited, specific pH and temperature).

  • Harvesting: Separate the microbial cells from the culture supernatant by centrifugation (e.g., 10,000 x g for 15-25 minutes) followed by sterile filtration (0.22 µm filter).[1]

  • Ferric Complex Formation: Add a 2% aqueous solution of FeCl₃ to the cell-free supernatant to form ferric-siderophore complexes, which are typically reddish-brown.[27]

  • Solid-Phase Extraction: Pass the ferrated supernatant through a column packed with a non-polar adsorbent resin, such as Amberlite XAD-2 or XAD-16.[1][27][28] This step captures the siderophores while allowing salts and other polar impurities to pass through.

  • Elution: Wash the resin with water to remove any remaining salts, then elute the siderophores with methanol.[1]

  • Concentration: Concentrate the methanolic eluate using a rotary evaporator. The resulting crude siderophore extract can be used for further purification.[1]

Purification by High-Performance Liquid Chromatography (HPLC)

Objective: To purify individual siderophores from the crude extract.

Protocol:

  • System: A reverse-phase HPLC (RP-HPLC) system is commonly used.[28]

  • Column: A C18 or a polystyrene-divinylbenzene stationary phase column is suitable for separating siderophores.[29][30]

  • Mobile Phase: A gradient elution program is typically employed. For example, a gradient of Solvent A (e.g., 5 mM aqueous ammonium (B1175870) formate (B1220265) or a buffered aqueous solution) and Solvent B (e.g., acetonitrile (B52724) or methanol) can be used.[31][32]

  • Detection: Siderophores can be detected using a photodiode array (PDA) detector, as the ferric-siderophore complexes have a characteristic absorbance in the visible range (around 430-450 nm).[28]

  • Fraction Collection: Collect the peaks corresponding to the siderophores of interest for subsequent analysis.

Structural Elucidation by Mass Spectrometry and NMR

Objective: To determine the exact mass and chemical structure of the purified siderophores.

Protocol:

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing siderophores.[33][34] High-resolution instruments like FT-ICR MS can provide highly accurate mass data.[31]

    • Sample Preparation: Dilute the purified siderophore in a suitable solvent mixture (e.g., acetonitrile/water with 0.5% acetic acid).[33]

    • Analysis: Acquire mass spectra to determine the mass-to-charge ratio (m/z) of the parent ion. Tandem MS (MS/MS) can be used to fragment the molecule and obtain structural information.[1][35]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: For NMR analysis, the iron must typically be removed from the siderophore as the paramagnetic Fe³⁺ ion causes signal broadening.[27][35] This can be achieved by chemical methods. The deferrated siderophore is then dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[36][37]

    • Analysis: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.[36][38] The resulting data are used to piece together the complete chemical structure of the siderophore.

Conclusion and Future Directions

The structural and mechanistic disparities between this compound and fungal siderophores are significant. This compound's reliance on a carboxylate-based, NIS-driven pathway and the HtsABC transporter presents a concise set of targets within S. aureus. The diversity of fungal hydroxamate structures and the complexity of their NRPS-based biosynthesis and regulation via the SreA/HapX system offer a broader, yet more challenging, landscape for antifungal drug development.

Future research should focus on exploiting these differences. The development of "Trojan horse" antibiotics that mimic this compound could provide a novel route for delivering cytotoxic agents specifically into S. aureus. For fungal infections, inhibitors targeting key enzymes in the hydroxamate biosynthesis pathway, such as SidA, or blocking the function of Arn/SIT transporters, could effectively starve the fungi of iron and inhibit their growth. A deeper understanding of these fascinating molecules will continue to pave the way for innovative therapeutic strategies in the ongoing fight against microbial pathogens.

References

Validating Staphyloferrin A as a Drug Target in S. aureus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Staphyloferrin A (SA) as a potential drug target in Staphylococcus aureus against other iron acquisition systems. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Introduction to Iron Acquisition in S. aureus

Iron is an essential nutrient for bacterial survival and pathogenesis. Within the host, iron is tightly sequestered by proteins like transferrin and lactoferrin, creating an iron-limited environment. To overcome this, S. aureus has evolved sophisticated iron acquisition systems, which are critical for its virulence.[1][2] These systems primarily include the synthesis and uptake of two main siderophores, this compound (SA) and Staphyloferrin B (SB), as well as a heme uptake system (Isd).[1][2] Siderophores are small molecules that chelate iron with high affinity, effectively stealing it from host proteins.[3] Given their importance in bacterial survival, the components of these iron acquisition pathways are attractive targets for novel antimicrobial therapies.

The this compound (SA) Pathway

The biosynthesis and transport of this compound are encoded by the sfa operon.[1] This system is responsible for the synthesis of SA, its export from the bacterial cell to scavenge iron, and the subsequent import of the iron-laden SA complex. The import of the Fe-SA complex is mediated by the HtsABC (Heme transport system) transporter.[1] While the SA system is prevalent among staphylococci, studies have shown that it is not the sole siderophore-mediated iron acquisition system in S. aureus.[4]

Comparative Analysis of Iron Acquisition Systems as Drug Targets

The primary alternative to the this compound system in S. aureus is the Staphyloferrin B (SB) system, encoded by the sbn operon.[4][5] Additionally, the heme uptake system (Isd) represents a distinct and crucial pathway for iron acquisition, particularly from hemoglobin.[1] The validation of this compound as a drug target necessitates a thorough comparison with these alternative systems.

Data Presentation: In Vivo Virulence Studies

The relative importance of this compound and Staphyloferrin B in S. aureus virulence has been evaluated using various infection models. The data below summarizes findings from murine abscess models, a common method for assessing staphylococcal virulence.

Target System Bacterial Strain Infection Model Key Findings Reference
This compound (SA) Δsfa (SA deficient)Murine subcutaneous abscessReduced bacterial fitness and persistence within the abscesses.[3]
Staphyloferrin B (SB) ΔsbnE (SB deficient)Murine kidney abscessSignificantly compromised ability to colonize and persist in the kidneys compared to wild-type.[4][6]
SA and SB (Dual Target) Δsfa Δsbn (SA & SB deficient)Growth in human serumSeverely attenuated growth, indicating the critical and partially redundant roles of both siderophores.[1]

Key Insights:

  • Targeting either this compound or Staphyloferrin B alone can reduce the virulence of S. aureus, but the bacterium can often compensate through the activity of the other siderophore system.[1]

  • A dual-targeting approach, inhibiting both SA and SB synthesis or uptake, is likely to be a more effective antimicrobial strategy. Strains lacking both siderophores show a severe growth defect in iron-limited environments that mimic the host.[1]

  • The heme uptake system (Isd) remains a viable alternative iron source for S. aureus, and its role should be considered when developing anti-siderophore therapies.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the validation of this compound and other iron acquisition systems as drug targets in S. aureus.

Generation of Siderophore-Deficient S. aureus Mutants

Objective: To create isogenic mutants of S. aureus that are deficient in the production of this compound (Δsfa), Staphyloferrin B (Δsbn), or both (Δsfa Δsbn).

Methodology:

  • Allelic Replacement: Employ allelic replacement techniques to delete the target gene(s) (sfa or sbn operons) from the S. aureus chromosome.

  • Construct Preparation:

    • Amplify via PCR the upstream and downstream regions flanking the target gene cluster from wild-type S. aureus genomic DNA.

    • Clone these flanking regions into a temperature-sensitive shuttle vector (e.g., pKOR1) on either side of an antibiotic resistance cassette (e.g., erythromycin (B1671065) or tetracycline (B611298) resistance).

  • Transformation and Integration:

    • Introduce the constructed plasmid into a restriction-deficient S. aureus strain (e.g., RN4220) via electroporation.

    • Transfer the plasmid to the target S. aureus strain (e.g., Newman) via phage transduction.

    • Select for single-crossover integrants by growing at a non-permissive temperature (e.g., 43°C) on agar (B569324) plates containing the appropriate antibiotic.

  • Excision and Mutant Selection:

    • Induce the second crossover event by growing the integrants at a permissive temperature (e.g., 30°C) without antibiotic selection.

    • Select for colonies that have lost the plasmid by replica plating onto plates with and without the antibiotic.

    • Screen for the desired double-crossover mutants (gene deletion) by PCR using primers flanking the target gene and confirming the presence of the smaller amplicon size.

  • Confirmation: Verify the gene deletion by PCR and sequencing. Confirm the loss of siderophore production using a CAS (Chrome Azurol S) agar diffusion assay.

In Vitro Growth Assays in Iron-Limited Media

Objective: To assess the growth of wild-type and siderophore-deficient S. aureus strains in iron-depleted conditions.

Methodology:

  • Media Preparation:

    • Prepare a chemically defined Tris Minimal Succinate (TMS) medium.

    • To create iron-depleted TMS, treat the medium with Chelex-100 resin to remove divalent cations, followed by the re-addition of all essential metals except iron.

    • For growth in a host-like environment, use human serum (e.g., 50% v/v in TMS).

  • Bacterial Culture Preparation:

    • Grow S. aureus strains (wild-type, Δsfa, Δsbn, Δsfa Δsbn) overnight in iron-replete Tryptic Soy Broth (TSB).

    • Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove residual iron and media components.

    • Resuspend the bacterial pellets in PBS and adjust the optical density at 600 nm (OD600) to a standardized value (e.g., 0.1).

  • Growth Curve Analysis:

    • Inoculate the prepared iron-limited media with the standardized bacterial suspensions to a final OD600 of 0.01.

    • Incubate the cultures in a microplate reader at 37°C with shaking.

    • Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., every hour) for up to 24 hours.

  • Data Analysis: Plot the OD600 values over time to generate growth curves. Compare the growth rates and final bacterial densities of the mutant strains to the wild-type.

Murine Abscess Model of Infection

Objective: To evaluate the contribution of this compound and other iron acquisition systems to the virulence of S. aureus in an in vivo infection model.

Methodology:

  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Bacterial Inoculum Preparation:

    • Grow S. aureus strains to mid-exponential phase in TSB.

    • Wash the bacteria with sterile PBS and resuspend to a final concentration of 1 x 10^8 CFU/ml.

  • Infection Procedure:

    • Anesthetize the mice.

    • Inject 100 µl of the bacterial suspension (1 x 10^7 CFU) subcutaneously into the flank of each mouse.

  • Monitoring and Endpoint:

    • Monitor the mice daily for signs of illness and measure the size of the developing abscesses with calipers.

    • At a predetermined endpoint (e.g., day 3 or 7 post-infection), euthanize the mice.

  • Bacterial Load Determination:

    • Aseptically excise the abscesses.

    • Homogenize the tissue in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on TSB agar to determine the number of viable bacteria (CFU) per gram of tissue.

  • Statistical Analysis: Compare the bacterial loads recovered from mice infected with mutant strains to those infected with the wild-type strain using appropriate statistical tests (e.g., Mann-Whitney U test).

Visualizations

This compound Iron Acquisition Pathway

Staphyloferrin_A_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fe_Tf Fe³⁺-Transferrin SA_free Apo-Staphyloferrin A Fe_Tf->SA_free Fe³⁺ scavenging Fe_SA Fe³⁺-Staphyloferrin A SA_free->Fe_SA Fe³⁺ binding HtsA HtsA (Binding Protein) Fe_SA->HtsA Binding SfaA SfaA (Exporter) HtsBC HtsBC (Permease) HtsA->HtsBC Fe_intracellular Intracellular Fe³⁺ HtsBC->Fe_intracellular Import sfa_operon sfa Operon SA_biosynthesis SA Biosynthesis sfa_operon->SA_biosynthesis Transcription & Translation SA_biosynthesis->SfaA Export Metabolism Bacterial Metabolism & Virulence Fe_intracellular->Metabolism

Caption: this compound mediated iron acquisition in S. aureus.

Experimental Workflow for Validating this compound as a Drug Target

Experimental_Workflow start Start: Identify Potential Drug Target (this compound) mutant_generation Generate S. aureus Mutants (Δsfa, Δsbn, Δsfa Δsbn) start->mutant_generation in_vitro_assays In Vitro Characterization mutant_generation->in_vitro_assays in_vivo_assays In Vivo Virulence Assessment mutant_generation->in_vivo_assays growth_curves Growth in Iron-Limited Media (e.g., Human Serum) in_vitro_assays->growth_curves siderophore_assay Siderophore Production Assay (CAS Assay) in_vitro_assays->siderophore_assay data_analysis Data Analysis and Comparison growth_curves->data_analysis siderophore_assay->data_analysis abscess_model Murine Abscess Model in_vivo_assays->abscess_model systemic_model Systemic Infection Model in_vivo_assays->systemic_model abscess_model->data_analysis systemic_model->data_analysis conclusion Conclusion: Validate/Invalidate This compound as a Drug Target data_analysis->conclusion

References

Staphyloferrin A: A Comparative Guide to its Function in Staphylococcus aureus and Staphylococcus epidermidis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role of Staphyloferrin A (SA) in two prominent Staphylococcus species: the pathogenic Staphylococcus aureus and the commensal-turned-opportunistic pathogen Staphylococcus epidermidis. This document synthesizes experimental data on SA's function in iron acquisition, biofilm formation, and virulence, offering insights for research and the development of novel anti-staphylococcal therapies.

Iron Acquisition: The Primary Role of this compound

Iron is an essential nutrient for bacterial survival and pathogenesis. Within the host, free iron is scarce, sequestered by high-affinity iron-binding proteins like transferrin and lactoferrin. To overcome this iron limitation, many bacteria, including staphylococci, secrete siderophores—small, high-affinity iron-chelating molecules. S. aureus produces two siderophores, this compound and Staphyloferrin B (SB), while S. epidermidis is known to produce only this compound.[1]

Both S. aureus and S. epidermidis can utilize this compound to acquire iron from human transferrin.[2] This process involves the secretion of SA, which scavenges ferric iron (Fe³⁺) from transferrin. The resulting ferri-SA complex is then recognized by a specific ATP-binding cassette (ABC) transporter system on the bacterial cell surface, HtsABC (Heme transport system), for internalization.[3] The expression of the genes responsible for SA synthesis (sfa operon) and uptake (htsABC operon) is tightly regulated by the Ferric uptake regulator (Fur), which represses their transcription in iron-replete conditions.[4][5]

While both species employ this compound for iron acquisition, the presence of a second siderophore, Staphyloferrin B, in S. aureus suggests a more versatile iron-scavenging capability compared to S. epidermidis.

Contribution to Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix, which contribute significantly to the persistence of chronic infections and antibiotic resistance. Iron availability is a critical factor influencing biofilm development in staphylococci.

In Staphylococcus epidermidis , this compound-mediated iron acquisition is crucial for biofilm formation, particularly under iron-restricted conditions. Studies have shown that a deficiency in siderophore production is detrimental to biofilm development in this species.[6][7]

In Staphylococcus aureus , the role of this compound in biofilm formation is also significant, although the interplay with Staphyloferrin B and other iron sources complicates the picture. Under iron limitation, the production of siderophores is essential for robust biofilm growth.

Quantitative Comparison of this compound's Role in Biofilm Formation

Direct comparative studies quantifying the specific contribution of this compound to biofilm formation in both S. aureus and S. epidermidis using isogenic sfa mutants under identical conditions are limited. However, data from individual studies highlight its importance.

SpeciesMutantConditionEffect on Biofilm FormationReference
S. aureus ΔsfaA (efflux pump)Iron-depleted mediaReduced fitness, implying a role in processes like biofilm formation[8]
S. epidermidis ΔsfaIron-restricted chemically defined medium"Absolutely detrimental for biofilm formation"[6]
Role in Virulence and Host Colonization

The ability to acquire iron is directly linked to the virulence of pathogenic bacteria. By successfully competing for iron, staphylococci can proliferate and establish infections.

In Staphylococcus aureus , this compound is a significant contributor to virulence. A mutant strain deficient in the SA efflux transporter (sfaA) exhibited a 2.2-fold growth defect in a murine subcutaneous abscess model and a 3.0-fold decrease in replication within human lung adenocarcinoma cells (A549).[8][9] This demonstrates the importance of SA in establishing and maintaining infection in different host environments.

In Staphylococcus epidermidis , as a less virulent species compared to S. aureus, the direct contribution of this compound to virulence is less characterized in terms of quantitative data from in vivo infection models. However, its essential role in biofilm formation, a key virulence determinant in S. epidermidis-associated medical device infections, strongly implies its importance in the pathogenesis of these infections.

Quantitative Comparison of this compound's Role in Virulence

SpeciesModelMutantQuantitative OutcomeReference
S. aureus Murine subcutaneous abscessΔsfaA2.2-fold growth defect compared to wild-type[8]
S. aureus Intracellular replication (A549 cells)ΔsfaA3.0-fold decrease in replication compared to wild-type[8]
S. epidermidis Not available---

Experimental Protocols

Crystal Violet Biofilm Assay

This protocol is a standard method for quantifying biofilm formation in microtiter plates.

  • Inoculum Preparation: Grow bacterial strains overnight in Tryptic Soy Broth (TSB). Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.1) in a suitable biofilm-promoting medium (e.g., TSB supplemented with 1% glucose).

  • Biofilm Formation: Add 200 µL of the diluted culture to the wells of a 96-well flat-bottomed microtiter plate. Incubate statically at 37°C for 24-48 hours.

  • Washing: Gently discard the planktonic cells and wash the wells three times with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fixation: Fix the biofilms by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes.

  • Staining: Remove the methanol and add 200 µL of 0.1% (w/v) crystal violet solution to each well. Incubate at room temperature for 20 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

  • Solubilization: Add 200 µL of 33% (v/v) acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 590 nm using a microplate reader.

Murine Subcutaneous Abscess Model

This model is used to assess the in vivo fitness and virulence of bacterial strains.[10][11][12][13][14]

  • Inoculum Preparation: Grow bacteria to mid-exponential phase, wash, and resuspend in sterile PBS to the desired concentration (e.g., 1 x 10⁷ CFU/50 µL).

  • Infection: Anesthetize mice (e.g., 6- to 8-week-old female BALB/c) and shave a small area on the flank. Inject 50 µL of the bacterial suspension subcutaneously.

  • Monitoring: Monitor the mice daily for signs of illness and measure the size of the developing abscess (length and width) with calipers.

  • Bacterial Load Determination: At a predetermined time point (e.g., 3 days post-infection), euthanize the mice and aseptically excise the abscesses. Homogenize the tissue in PBS, serially dilute the homogenates, and plate on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per abscess.

Intracellular Replication Assay (A549 cells)

This assay measures the ability of bacteria to survive and replicate within host cells.[1][6][8][15]

  • Cell Culture: Seed A549 human lung adenocarcinoma cells in 24-well tissue culture plates and grow to confluence.

  • Infection: Wash the A549 cell monolayers and infect with bacteria at a multiplicity of infection (MOI) of 10 for 1 hour at 37°C.

  • Removal of Extracellular Bacteria: Wash the cells three times with PBS and then incubate with a medium containing lysostaphin (B13392391) (10 µg/mL) for 30 minutes to kill extracellular bacteria.

  • Intracellular Replication: Replace the medium with a fresh culture medium without antibiotics and incubate for the desired time points (e.g., 0, 2, 4, 6 hours).

  • Enumeration of Intracellular Bacteria: At each time point, wash the cells, lyse them with sterile water or a detergent-based lysis buffer, and perform serial dilutions of the lysate to determine the intracellular CFU by plating on agar plates.

Visualizations

This compound-Mediated Iron Acquisition Pathway

StaphyloferrinA_Iron_Acquisition This compound-Mediated Iron Acquisition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Transferrin-Fe Transferrin-Fe³⁺ SA This compound Transferrin-Fe->SA Fe³⁺ scavenging SA-Fe This compound-Fe³⁺ SfaA_efflux SfaA (Efflux) SA->SfaA_efflux Export HtsA HtsA (Lipoprotein Receptor) SA-Fe->HtsA Binding HtsBC HtsBC (Permease) HtsA->HtsBC Transport Fe Fe³⁺ HtsBC->Fe Release Utilization Metabolic Processes Fe->Utilization SfaABCD SfaABCD (Biosynthesis) SfaABCD->SA Synthesis SfaA_efflux->SA Experimental_Workflow Experimental Workflow: Murine Subcutaneous Abscess Model Start Start Inoculum Prepare Bacterial Inoculum (e.g., 1x10⁷ CFU/50 µL) Start->Inoculum Anesthetize Anesthetize Mouse Inoculum->Anesthetize Infect Subcutaneous Injection of Bacteria Anesthetize->Infect Monitor Monitor Abscess Development (Daily Measurement) Infect->Monitor Euthanize Euthanize Mouse (e.g., Day 3) Monitor->Euthanize Excise Excise Abscess Euthanize->Excise Homogenize Homogenize Tissue Excise->Homogenize Dilute Serial Dilution Homogenize->Dilute Plate Plate on Agar Dilute->Plate Count Count CFUs Plate->Count End End Count->End Regulation_SA Regulation of this compound Synthesis cluster_conditions Environmental Conditions cluster_regulation Regulatory Elements cluster_genes Target Genes High_Fe High Iron Fur_Fe Fur-Fe²⁺ Complex High_Fe->Fur_Fe Activates Low_Fe Low Iron Fur Apo-Fur Low_Fe->Fur Inactive Fur sfa_operon sfa operon (SA Biosynthesis) Fur_Fe->sfa_operon Represses Transcription hts_operon htsABC operon (SA Uptake) Fur_Fe->hts_operon Represses Transcription Fur->sfa_operon Derepression Fur->hts_operon Derepression

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Staphyloferrin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of novel compounds like Staphyloferrin A is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. This compound is a siderophore, a small, high-affinity iron-chelating compound produced by bacteria, and while specific toxicity data is limited, a precautionary approach to handling is recommended.

Personal Protective Equipment (PPE)

A comprehensive assessment of the experimental procedures should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety protocols for non-volatile, solid chemical compounds.

Body Protection Eye and Face Protection Hand Protection Respiratory Protection
Laboratory CoatSafety glasses with side shieldsDisposable nitrile glovesNot generally required for small quantities in well-ventilated areas. Consider a dust mask if handling large quantities of powder.
Closed-toe shoesChemical splash goggles (when splash hazards exist)
Long pantsFace shield (in addition to goggles for significant splash risks)

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize exposure risks and ensure the integrity of the compound.

Receiving and Storage

Upon receipt, visually inspect the package for any signs of damage or leakage. This compound is typically a white to off-white solid.[1] It should be stored as a powder at -20°C for long-term stability (up to 3 years).[1] For solutions, storage at -80°C is recommended for up to 6 months.[1]

Preparation of Solutions

When preparing solutions, work in a well-ventilated area or a chemical fume hood to avoid inhalation of any airborne powder.

  • Gather Materials : Ensure all necessary equipment, including PPE, is readily available.

  • Weighing : Carefully weigh the desired amount of this compound powder.

  • Dissolving : Add the appropriate solvent as per the experimental protocol.

  • Labeling : Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Handling and Experimental Use

Adhere to standard laboratory practices when working with this compound solutions. Avoid skin and eye contact. In case of accidental exposure, follow the first aid measures outlined in the safety data sheet for similar chemical compounds.[2]

Spill Management

In the event of a spill, isolate the area and wear appropriate PPE. For small powder spills, gently sweep the material into a container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.

Disposal

Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. As a general guideline, solid waste can be placed in a sealed, labeled container. Liquid waste should be collected in a designated hazardous waste container.

Visualizing the Workflow

The following diagram illustrates the standard operational workflow for handling this compound.

StaphyloferrinA_Workflow Receiving Receiving and Inspection Storage Storage (-20°C Powder) Receiving->Storage Intact Package Preparation Solution Preparation Storage->Preparation Weighing Handling Experimental Use Preparation->Handling Labeled Solution Disposal Waste Disposal Handling->Disposal Contaminated Waste

Standard operational workflow for this compound.

Risk Assessment and Mitigation

A thorough risk assessment is crucial for maintaining a safe laboratory environment. The following diagram outlines the logical relationship between risk identification, assessment, and mitigation strategies for handling this compound.

Risk_Assessment cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategies Identify Identify Potential Hazards (Inhalation, Skin/Eye Contact) Assess Assess Risks (Likelihood and Severity) Identify->Assess PPE Use Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Engineering Engineering Controls (Fume Hood, Ventilation) Assess->Engineering Administrative Administrative Controls (SOPs, Training) Assess->Administrative

Risk assessment and mitigation for this compound handling.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。